MRS2179 tetrasodium
Description
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Properties
IUPAC Name |
tetrasodium;[(2R,3S,5S)-5-[6-(methylamino)purin-9-yl]-2-(phosphonatooxymethyl)oxolan-3-yl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O9P2.4Na/c1-12-10-9-11(14-4-13-10)16(5-15-9)8-2-6(25-27(20,21)22)7(24-8)3-23-26(17,18)19;;;;/h4-8H,2-3H2,1H3,(H,12,13,14)(H2,17,18,19)(H2,20,21,22);;;;/q;4*+1/p-4/t6-,7+,8-;;;;/m0..../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLPQPYQWGFCKEY-IDAKGYGSSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)COP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC1=C2C(=NC=N1)N(C=N2)[C@@H]3C[C@@H]([C@H](O3)COP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5Na4O9P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of MRS2179 Tetrasodium
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanism of action of MRS2179 tetrasodium, a selective P2Y1 receptor antagonist. It includes a summary of its binding and functional data, detailed experimental protocols for its characterization, and visualizations of its signaling pathway and experimental workflows.
Core Mechanism of Action
This compound is a potent and selective competitive antagonist of the P2Y1 purinergic receptor.[1][2][3] The P2Y1 receptor is a Gq-protein coupled receptor (GPCR) that is activated by adenosine diphosphate (ADP).[4] In platelets, the activation of the P2Y1 receptor by ADP leads to shape change and the initial phase of aggregation.[3][4][5] MRS2179 exerts its effects by binding to the P2Y1 receptor and preventing ADP from binding, thereby inhibiting these downstream signaling events.[4] This makes it a valuable tool for studying P2Y1 receptor function and a potential therapeutic agent for thrombotic diseases.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, including its binding affinity, potency, and selectivity.
Table 1: Binding Affinity and Potency of MRS2179
| Parameter | Species/System | Value | Reference |
| Kb | Turkey P2Y1 Receptor | 102 nM | [1] |
| pA2 | Turkey P2Y1 Receptor | 6.99 | [1] |
| Kd ([33P]MRS2179) | Washed Human Platelets | 109 ± 18 nM | [4][5] |
| Bmax ([33P]MRS2179) | Washed Human Platelets | 134 ± 8 sites/platelet | [4][5] |
Table 2: Selectivity Profile of MRS2179
| Receptor | IC50 (µM) | Reference |
| P2X1 | 1.15 | [1][2][3] |
| P2X3 | 12.9 | [1][2][3] |
| P2X2 | > 100 | [1][2][3] |
| P2X4 | > 100 | [1][2][3] |
| P2Y2 | > 100 | [1][2][3] |
| P2Y4 | > 100 | [1][2][3] |
| P2Y6 | > 100 | [1][2][3] |
Signaling Pathway
The following diagram illustrates the P2Y1 receptor signaling pathway and the mechanism of inhibition by MRS2179.
Caption: P2Y1 receptor signaling pathway and inhibition by MRS2179.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of MRS2179.
Radioligand Binding Assay
This protocol is adapted from studies characterizing P2Y1 receptors on human platelets.[4][5]
Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of MRS2179 for the P2Y1 receptor on human platelets.
Materials:
-
[33P]MRS2179 (Radioligand)
-
Unlabeled MRS2179 (for competition assays)
-
Washed human platelets
-
Binding Buffer (e.g., Tyrode's buffer: 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 0.4 mM NaH2PO4, 12 mM NaHCO3, 5.6 mM glucose, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Platelet Preparation: Isolate human platelets from whole blood by differential centrifugation and wash them in a suitable buffer to remove plasma components.[6][7]
-
Incubation: In a final volume of 200 µL, incubate washed platelets (typically 1-2 x 108 cells/mL) with increasing concentrations of [33P]MRS2179 (e.g., 0.1-100 nM) in binding buffer. For competition experiments, incubate a fixed concentration of [33P]MRS2179 with increasing concentrations of unlabeled MRS2179.
-
Equilibration: Incubate the mixture at room temperature (e.g., 22°C) for a predetermined time to reach equilibrium (e.g., 30 minutes).
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters under vacuum to separate bound from free radioligand.
-
Washing: Wash the filters rapidly with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Analyze the data using non-linear regression to determine Kd and Bmax values from saturation binding experiments, or IC50 values from competition experiments, which can be converted to Ki.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol is a standard method for assessing platelet function.[2]
Objective: To evaluate the inhibitory effect of MRS2179 on ADP-induced platelet aggregation.
Materials:
-
Platelet-rich plasma (PRP) or washed human platelets
-
ADP (Agonist)
-
MRS2179
-
Saline or appropriate vehicle
-
Light Transmission Aggregometer
Procedure:
-
Sample Preparation: Prepare PRP by centrifuging citrated whole blood at a low speed. Adjust the platelet count to a standardized concentration (e.g., 2.5 x 108 platelets/mL).
-
Instrument Setup: Calibrate the aggregometer with platelet-poor plasma (PPP) to set 100% aggregation and with PRP to set 0% aggregation.
-
Incubation: Place a cuvette containing PRP and a stir bar into the aggregometer at 37°C. Add MRS2179 at various concentrations and incubate for a short period (e.g., 1-5 minutes).
-
Aggregation Induction: Add a submaximal concentration of ADP to induce platelet aggregation.
-
Measurement: Record the change in light transmission over time (typically 5-10 minutes) as platelets aggregate.
-
Data Analysis: Determine the maximum percentage of aggregation for each concentration of MRS2179 and calculate the IC50 value.
Calcium Mobilization Assay
This is a common assay to measure the activation of Gq-coupled receptors.[8][9][10][11][12]
Objective: To determine the effect of MRS2179 on ADP-induced intracellular calcium mobilization.
Materials:
-
A suitable cell line expressing the P2Y1 receptor (e.g., CHO cells) or washed platelets
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
ADP (Agonist)
-
MRS2179
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Fluorescence plate reader with injection capabilities
Procedure:
-
Cell/Platelet Loading: Incubate the cells or washed platelets with the calcium-sensitive dye in the dark at 37°C for a specified time (e.g., 30-60 minutes).
-
Washing: Gently wash the cells/platelets to remove extracellular dye.
-
Antagonist Incubation: Add various concentrations of MRS2179 to the wells and incubate for a short period.
-
Measurement: Place the plate in the fluorescence reader and measure the baseline fluorescence. Inject a specific concentration of ADP and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: Calculate the change in fluorescence (or the ratio of emissions at different wavelengths for ratiometric dyes like Fura-2) to determine the intracellular calcium concentration. Determine the inhibitory effect of MRS2179 and calculate its IC50.
In Vivo Ferric Chloride-Induced Arterial Thrombosis Model
This is a widely used model to evaluate the antithrombotic effects of compounds in vivo.[1][3][13][14]
Objective: To assess the in vivo efficacy of MRS2179 in preventing arterial thrombosis.
Materials:
-
Mice (e.g., C57BL/6 strain)
-
Anesthetic (e.g., ketamine/xylazine)
-
Ferric chloride (FeCl3) solution (e.g., 10% w/v)
-
Filter paper
-
Doppler flow probe
-
Surgical instruments
-
MRS2179 solution for injection
Procedure:
-
Animal Preparation: Anesthetize the mouse and surgically expose the carotid artery.
-
Drug Administration: Administer MRS2179 or vehicle control via an appropriate route (e.g., intravenous or intraperitoneal injection) at a predetermined time before thrombosis induction.
-
Thrombosis Induction: Place a Doppler flow probe around the carotid artery to monitor blood flow. Apply a small piece of filter paper saturated with FeCl3 solution to the adventitial surface of the artery for a specific duration (e.g., 3 minutes).
-
Measurement: Continuously monitor blood flow until complete occlusion of the artery occurs (cessation of blood flow). Record the time to occlusion.
-
Data Analysis: Compare the time to occlusion in the MRS2179-treated group with the control group to determine the antithrombotic effect.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the effect of MRS2179 on platelet aggregation.
Caption: Workflow for Platelet Aggregation Assay with MRS2179.
References
- 1. Ferric chloride-induced arterial thrombosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of platelet function by administration of MRS2179, a P2Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An optimized protocol to isolate quiescent washed platelets from human whole blood and generate platelet releasate under clinical conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of washed platelet suspensions from human and rodent blood. | Semantic Scholar [semanticscholar.org]
- 8. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Ferric Chloride-induced Murine Thrombosis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. uknowledge.uky.edu [uknowledge.uky.edu]
Technical Guide: Binding Affinity and Pharmacological Profile of MRS2179 at the P2Y1 Receptor
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the binding affinity of N6-methyl-2'-deoxyadenosine-3',5'-bisphosphate (MRS2179) to the P2Y1 receptor. MRS2179 is a well-characterized, potent, and selective competitive antagonist of the P2Y1 receptor, a G protein-coupled receptor (GPCR) activated by adenosine diphosphate (ADP).[1][2] The P2Y1 receptor's critical role in physiological processes, particularly platelet aggregation, makes it a significant target for the development of novel anti-thrombotic therapies.[1][3] This document details the quantitative pharmacology of MRS2179, provides in-depth experimental protocols for its characterization, and illustrates the associated P2Y1 signaling pathway.
Quantitative Pharmacology of P2Y1 Receptor Antagonists
The binding affinity and functional potency of MRS2179 have been determined through various in vitro assays. The data presented below summarizes key quantitative parameters, offering a comparative perspective on its pharmacological profile against other notable P2Y1 antagonists. MRS2179 demonstrates high affinity for the P2Y1 receptor, acting as a competitive antagonist with a KB value of approximately 100 nM.[2][4] Its selectivity is evident when compared to its activity at other purinergic receptors, such as P2X1 and P2X3, where its inhibitory concentrations are significantly higher.[2][4]
| Antagonist | Receptor Species | Assay Type | Parameter | Value | Reference(s) |
| MRS2179 | Human | Functional Assay | KB | 100 nM | [2][4] |
| MRS2179 | Human | Radioligand Binding ([3H]MRS2279) | Ki | 84 nM | [5] |
| MRS2179 | Human | Radioligand Binding ([33P]MRS2179) | Kd | 109 nM | [6] |
| MRS2179 | Human | Inositol Phosphate Accumulation | KB | 177 nM | |
| MRS2179 | - | P2X1 Receptor Assay | IC50 | 1.15 µM | [2][4] |
| MRS2179 | - | P2X3 Receptor Assay | IC50 | 12.9 µM | [2][4] |
| MRS2500 | Human | Radioligand Binding | Ki | 0.78 nM | [7] |
| MRS2500 | Human | Platelet Aggregation | IC50 | 0.95 nM | [7] |
| A3P5P | Turkey | Inositol Phosphate Accumulation | pKB | 6.46 |
Experimental Protocols
Accurate characterization of P2Y1 receptor antagonists relies on robust and detailed methodologies. The following sections provide step-by-step protocols for key experimental assays used to determine the binding and functional properties of compounds like MRS2179.
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of an unlabeled test compound (e.g., MRS2179) by measuring its ability to displace a radiolabeled antagonist, such as [3H]MRS2279 or [3H]MRS2500.[1][5]
Materials:
-
Membrane preparations from Sf9, HEK293, or CHO cells stably expressing the human P2Y1 receptor.[1][5]
-
Radiolabeled P2Y1 antagonist (e.g., [3H]MRS2279).[5]
-
Unlabeled test compound (MRS2179).[1]
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.[1]
-
Wash Buffer: Ice-cold binding buffer.[1]
-
Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).[8]
-
Scintillation cocktail and scintillation counter.[1]
Procedure:
-
Membrane Preparation: Thaw the P2Y1 receptor membrane preparation on ice. Resuspend the membranes in binding buffer to a final protein concentration of 5-20 µ g/well .[1]
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Incubation: Incubate the plate for 15-60 minutes at 4°C or for 60 minutes at 30°C with gentle agitation.[5][8]
-
Filtration: Terminate the incubation by rapid vacuum filtration through the glass fiber filters to separate the bound from the free radioligand.[8]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[8]
-
Quantification: Dry the filters and place them in scintillation vials with scintillation cocktail. Quantify the radioactivity bound to the filters using a scintillation counter.[1][9]
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
This protocol outlines a functional assay to measure changes in intracellular calcium concentration ([Ca2+]i) following P2Y1 receptor activation and its inhibition by antagonists, using a Fluorometric Imaging Plate Reader (FLIPR).[1]
Materials:
-
HEK293 or CHO cells stably expressing the human P2Y1 receptor.[1]
-
Cell culture medium (e.g., DMEM with 10% FBS).[1]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
P2Y1 receptor agonist (e.g., ADP or 2-MeSADP).
-
P2Y1 receptor antagonist (MRS2179).
-
FLIPR instrument.
Procedure:
-
Cell Plating: Seed the P2Y1-expressing cells into black-walled, clear-bottom 96-well or 384-well plates and culture overnight.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to the cells. Incubate the plate at 37°C for 60 minutes in the dark to allow for dye uptake.[1]
-
Washing: Wash the cells with assay buffer to remove excess dye.[1]
-
Compound Preparation: Prepare a plate with the P2Y1 antagonist (MRS2179) at various concentrations and another plate with the P2Y1 agonist at a fixed concentration (e.g., its EC80).[1]
-
FLIPR Measurement:
-
Data Acquisition: Monitor the change in fluorescence over time, which reflects the change in intracellular calcium concentration.[1]
-
Data Analysis: The antagonist's potency (IC50) is determined by measuring the inhibition of the agonist-induced calcium signal at different antagonist concentrations.
Visualizations: Signaling and Experimental Logic
The following diagrams illustrate the P2Y1 receptor's signaling cascade and a typical workflow for antagonist characterization.
Caption: P2Y1 Receptor Signaling Pathway.[1][3][10][11]
Caption: Workflow for P2Y1 Antagonist Characterization.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. MRS 2179 tetrasodium salt | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 3. Reactome | ADP signalling through P2Y purinoceptor 1 [reactome.org]
- 4. rndsystems.com [rndsystems.com]
- 5. Quantitation of the P2Y1 Receptor with a High Affinity Radiolabeled Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of platelet function by administration of MRS2179, a P2Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resources.tocris.com [resources.tocris.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. Platelet - Wikipedia [en.wikipedia.org]
MRS2179: A Technical Guide to its Selectivity for the P2Y1 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological selectivity of MRS2179, a potent antagonist for the P2Y1 receptor. The document details its binding affinity and functional potency across various P2Y and P2X receptor subtypes, outlines the experimental protocols used for its characterization, and illustrates the key signaling pathways involved.
Executive Summary
MRS2179 (N6-methyl-2'-deoxyadenosine-3',5'-bisphosphate) is a well-characterized competitive antagonist of the P2Y1 receptor, a G protein-coupled receptor (GPCR) activated by adenosine diphosphate (ADP). The P2Y1 receptor plays a pivotal role in ADP-induced platelet aggregation, making it a significant target for the development of anti-thrombotic agents. The selectivity of MRS2179 for P2Y1 over other P2Y and P2X receptor subtypes is crucial for its utility as a pharmacological tool and as a lead compound in drug discovery. This guide consolidates the available quantitative data, provides detailed experimental methodologies, and visualizes the associated molecular interactions and workflows.
Quantitative Selectivity Profile of MRS2179
The selectivity of MRS2179 has been determined through various in vitro assays, primarily radioligand binding assays and functional assessments such as calcium mobilization. The data consistently demonstrate a significantly higher affinity and potency of MRS2179 for the P2Y1 receptor compared to other related receptors.
Table 1: Antagonist Affinity (Ki/KB) of MRS2179 at P2Y Receptors
| Receptor Subtype | Species | Assay Type | Antagonist Affinity (nM) | Reference |
| P2Y1 | Human | Radioligand Binding | 84 | [1] |
| P2Y1 | --- | --- | KB = 100 | [2][3][4] |
Ki (inhibition constant) and KB (antagonist equilibrium dissociation constant) are measures of the affinity of the antagonist for the receptor.
Table 2: Functional Potency (IC50) of MRS2179 at P2Y and P2X Receptors
| Receptor Subtype | Species | Assay Type | IC50 (µM) | Reference |
| P2Y1 | Rat | EFS-induced relaxation | 3.5 | [4] |
| P2Y1 | Rat | IJP inhibition | 13.1 | [4] |
| P2X1 | --- | --- | 1.15 | [2][3][4] |
| P2X3 | --- | --- | 12.9 | [2][3][4] |
| P2Y2 | --- | Not specified | Inactive | [2][3][4] |
| P2Y4 | --- | Not specified | Inactive | [2][3][4] |
| P2Y6 | --- | Not specified | Inactive | [2][3][4] |
IC50 (half maximal inhibitory concentration) represents the concentration of an antagonist that is required for 50% inhibition of a response in vitro.
As the data indicates, MRS2179 is a potent antagonist of the P2Y1 receptor with nanomolar affinity. In contrast, its potency at P2X1 and P2X3 receptors is in the micromolar range, and it shows no significant activity at P2Y2, P2Y4, and P2Y6 receptors.[2][3][4]
Experimental Protocols
The characterization of MRS2179 selectivity relies on robust and reproducible experimental methodologies. The following sections provide detailed protocols for the key assays used to determine the affinity and functional potency of P2Y1 receptor antagonists.
Radioligand Binding Assay (Competitive Inhibition)
This protocol outlines the methodology to determine the binding affinity (Ki) of a test compound (e.g., MRS2179) for the P2Y1 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells expressing the P2Y1 receptor.
-
Radioligand: [3H]MRS2500 or another suitable P2Y1 antagonist radioligand.
-
Test Compound: MRS2179.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., GF/C).
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine:
-
50 µL of cell membrane preparation (typically 5-20 µg of protein).
-
50 µL of radioligand at a fixed concentration (typically at or near its Kd).
-
50 µL of the test compound at various concentrations (e.g., 10-10 to 10-5 M) or vehicle.
-
To determine non-specific binding, a separate set of wells should contain a high concentration of a known P2Y1 antagonist (e.g., 10 µM unlabeled MRS2500).
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters multiple times (e.g., 3x) with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and quantify the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay (Functional Antagonism)
This protocol describes a functional assay to measure the ability of an antagonist to inhibit the increase in intracellular calcium concentration mediated by P2Y1 receptor activation.
Materials:
-
HEK293 or other suitable cells stably expressing the human P2Y1 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
P2Y1 receptor agonist (e.g., ADP or 2-MeSADP).
-
Test Compound: MRS2179.
-
Black-walled, clear-bottom 96- or 384-well plates.
-
Fluorometric Imaging Plate Reader (FLIPR) or equivalent.
Procedure:
-
Cell Plating: Seed the P2Y1-expressing cells into the microplates and grow to confluence.
-
Dye Loading:
-
Remove the culture medium and wash the cells with Assay Buffer.
-
Load the cells with the calcium-sensitive dye by incubating them with a solution of the dye in Assay Buffer for a specified time (e.g., 30-60 minutes) at 37°C.
-
After incubation, wash the cells with Assay Buffer to remove excess dye.
-
-
Assay Protocol (in FLIPR):
-
Place the cell plate and compound plates (containing agonist and antagonist solutions) into the FLIPR instrument.
-
Establish a baseline fluorescence reading for each well.
-
Add the test compound (MRS2179) at various concentrations to the respective wells and incubate for a predetermined time.
-
Initiate the calcium response by adding the P2Y1 agonist at a fixed concentration (e.g., EC80).
-
Monitor the change in fluorescence intensity over time.
-
-
Data Analysis:
-
The antagonist's potency is determined by its ability to inhibit the agonist-induced increase in fluorescence.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Signaling Pathways and Experimental Visualizations
To better understand the mechanism of action of MRS2179 and the experimental procedures used for its characterization, the following diagrams have been generated using the Graphviz DOT language.
P2Y1 Receptor Signaling Pathway
The P2Y1 receptor is a Gq-coupled GPCR. Upon activation by its endogenous ligand ADP, it initiates a signaling cascade that leads to an increase in intracellular calcium.
Experimental Workflow for Determining Antagonist Potency
The following diagram illustrates a typical workflow for determining the IC50 of a P2Y1 antagonist using a calcium mobilization assay.
Conclusion
MRS2179 is a highly selective and potent competitive antagonist of the P2Y1 receptor. The quantitative data from binding and functional assays consistently demonstrate its preferential interaction with P2Y1 over other P2Y and P2X receptor subtypes. The detailed experimental protocols provided herein serve as a guide for researchers aiming to characterize P2Y1 antagonists. The visualized signaling pathway and experimental workflow offer a clear understanding of the molecular mechanisms and the practical steps involved in the pharmacological evaluation of compounds like MRS2179. This comprehensive information underscores the value of MRS2179 as a critical tool for investigating P2Y1 receptor function and as a foundational molecule for the development of novel anti-thrombotic therapies.
References
An In-depth Technical Guide to the Discovery and Chemical Synthesis of MRS2179 Tetrasodium
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of MRS2179 tetrasodium, a potent and selective competitive antagonist of the P2Y1 receptor. The P2Y1 receptor, a G protein-coupled receptor (GPCR) activated by adenosine diphosphate (ADP), is a key mediator of platelet aggregation and thrombus formation. Consequently, antagonists of this receptor, such as MRS2179, are valuable tools for thrombosis research and hold therapeutic potential as antiplatelet agents. This document details the discovery, chemical synthesis, and pharmacological characterization of MRS2179. It includes a compilation of quantitative pharmacological data, detailed experimental protocols for key biological assays, and visual representations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this important research compound.
Discovery and Pharmacological Profile
MRS2179, chemically known as 2'-Deoxy-N6-methyladenosine 3',5'-bisphosphate tetrasodium salt, was developed as part of a systematic exploration of adenosine bisphosphate derivatives to identify potent and selective P2Y1 receptor antagonists. The addition of a methyl group at the N6 position of the adenine base was found to be a critical modification that confers potent antagonist activity at the P2Y1 receptor.
MRS2179 is a competitive antagonist of the P2Y1 receptor with a pA2 value of approximately 6.99 and a Kb of around 100-102 nM for the turkey P2Y1 receptor.[1] It exhibits high selectivity for the P2Y1 receptor over other purinergic receptors, including P2X1, P2X3, P2X2, P2X4, P2Y2, P2Y4, and P2Y6 receptors.[1][2] Its primary mechanism of action is the blockade of ADP-induced platelet aggregation.[1] In vivo studies have demonstrated that MRS2179 prolongs bleeding time in mice, highlighting its potential as an antithrombotic agent.[1]
Quantitative Pharmacological Data
The following tables summarize the key pharmacological parameters of MRS2179 from various in vitro assays.
| Parameter | Receptor | Species | Assay Type | Value | Reference |
| pA2 | P2Y1 | Turkey | Inositol Phosphate Accumulation | 6.99 | [1] |
| Kb | P2Y1 | Turkey | Inositol Phosphate Accumulation | 102 nM | [1] |
| Ki | P2Y1 | Human | Radioligand Binding ([3H]MRS2279) | 84 nM | |
| KB | P2Y1 | Human | Functional Assay | 100 nM | [2] |
| Selectivity Profile (IC50) | |
| Receptor | IC50 (µM) |
| P2X1 | 1.15 |
| P2X3 | 12.9 |
Chemical Synthesis of this compound
The chemical synthesis of MRS2179 (N6-methyl-2'-deoxyadenosine-3',5'-bisphosphate) is based on the modification of a 2'-deoxyadenosine precursor. The following is a generalized protocol based on the methodologies described by Nandanan et al. in the Journal of Medicinal Chemistry (2000).
Materials:
-
2'-Deoxyadenosine
-
Protecting group reagents (e.g., dimethoxytrityl chloride for 5'-hydroxyl protection, tert-butyldimethylsilyl chloride for 3'-hydroxyl protection)
-
Methylating agent (e.g., methyl iodide)
-
Phosphorylating agent (e.g., 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite)
-
Oxidizing agent (e.g., tert-butyl hydroperoxide)
-
Deprotection reagents (e.g., trifluoroacetic acid, tetrabutylammonium fluoride)
-
Purification reagents and columns (e.g., silica gel, HPLC)
-
Anhydrous solvents (e.g., pyridine, dichloromethane, acetonitrile)
Protocol:
-
Protection of 2'-Deoxyadenosine:
-
Protect the 5'-hydroxyl group of 2'-deoxyadenosine with a suitable protecting group, such as dimethoxytrityl (DMT), by reacting it with DMT-chloride in anhydrous pyridine.
-
Subsequently, protect the 3'-hydroxyl group with another orthogonal protecting group, like tert-butyldimethylsilyl (TBDMS), using TBDMS-chloride.
-
-
N6-Methylation:
-
Perform the methylation of the exocyclic amino group at the N6 position of the adenine base. This can be achieved by reacting the protected nucleoside with a methylating agent, such as methyl iodide, in the presence of a suitable base.
-
-
Phosphorylation:
-
Selectively deprotect the 5'-hydroxyl group.
-
Perform the first phosphorylation at the 5'-position using a phosphoramidite reagent, followed by oxidation to yield the phosphate.
-
Selectively deprotect the 3'-hydroxyl group.
-
Perform the second phosphorylation at the 3'-position using a similar phosphoramidite-based method, followed by oxidation.
-
-
Deprotection and Purification:
-
Remove all remaining protecting groups from the nucleobase and the phosphate moieties using appropriate deprotection conditions.
-
Purify the resulting N6-methyl-2'-deoxyadenosine-3',5'-bisphosphate by chromatographic techniques, such as HPLC.
-
-
Salt Formation:
-
Convert the purified bisphosphate to its tetrasodium salt by treating it with a sodium source, such as sodium bicarbonate, followed by lyophilization to obtain the final product, this compound.
-
Experimental Protocols
Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of MRS2179 for the P2Y1 receptor using a radiolabeled antagonist, such as [3H]MRS2500.
Materials:
-
Membrane preparations from cells expressing the P2Y1 receptor (e.g., Sf9 insect cells, CHO, or 1321N1 human astrocytoma cells)
-
[3H]MRS2500 (radioligand)
-
Unlabeled MRS2179 (test compound)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation cocktail
-
96-well filter plates
-
Vacuum filtration manifold
-
Scintillation counter
Procedure:
-
Thaw the P2Y1 receptor membrane preparation on ice and resuspend in binding buffer to a final protein concentration of 5-20 µ g/well .
-
In a 96-well plate, add the membrane preparation, varying concentrations of unlabeled MRS2179, and a fixed concentration of [3H]MRS2500.
-
For total binding, omit the unlabeled antagonist. For non-specific binding, include a high concentration of a non-radiolabeled P2Y1 antagonist.
-
Incubate the plate at room temperature for 60-90 minutes.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a vacuum manifold.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 of MRS2179 and calculate the Ki using the Cheng-Prusoff equation.
Platelet Aggregation Assay
This protocol describes the measurement of ADP-induced platelet aggregation in platelet-rich plasma (PRP) and its inhibition by MRS2179 using light transmission aggregometry.
Materials:
-
Freshly drawn human venous blood collected into 3.2% sodium citrate.
-
ADP (agonist)
-
MRS2179 (antagonist)
-
Saline solution
-
Platelet aggregometer
Procedure:
-
Prepare PRP by centrifuging whole blood at 200 x g for 15 minutes at room temperature.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 2000 x g for 20 minutes.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Pipette a known volume of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.
-
Add MRS2179 or vehicle control to the PRP and incubate for 2-5 minutes.
-
Add a specific concentration of ADP to induce platelet aggregation.
-
Record the change in light transmission for 5-10 minutes.
-
The inhibitory effect of MRS2179 is determined by the reduction in the maximum aggregation percentage compared to the control.
Intracellular Calcium Mobilization Assay (FLIPR)
This protocol outlines a functional assay to measure changes in intracellular calcium concentration in response to P2Y1 receptor activation and its inhibition by MRS2179 using a Fluorometric Imaging Plate Reader (FLIPR).
Materials:
-
HEK293 or CHO cells stably expressing the human P2Y1 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
P2Y1 receptor agonist (e.g., ADP or 2-MeSADP).
-
MRS2179 (antagonist).
-
96- or 384-well black-walled, clear-bottom assay plates.
-
FLIPR instrument.
Procedure:
-
Seed the P2Y1-expressing cells into the assay plates and culture overnight to form a confluent monolayer.
-
Prepare the dye-loading solution by dissolving Fluo-4 AM in assay buffer.
-
Remove the culture medium from the cells and add the dye-loading solution.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare a plate with MRS2179 at various concentrations and another plate with the P2Y1 agonist.
-
Place the cell plate and the compound plates into the FLIPR instrument.
-
Establish a baseline fluorescence reading for each well.
-
Add the MRS2179 solution to the cells and incubate for a specified period.
-
Add the agonist solution to initiate the calcium response.
-
Monitor the change in fluorescence over time.
-
The antagonist's potency (IC50) is determined by its ability to inhibit the agonist-induced calcium mobilization.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the P2Y1 receptor signaling cascade, a typical experimental workflow for antagonist characterization, and the principle of competitive antagonism.
References
- 1. [32P]2-iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate ([32P]MRS2500), a novel radioligand for quantification of native P2Y1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Biological Activity, and Molecular Modeling of Ribose-Modified Deoxyadenosine Bisphosphate Analogues as P2Y1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
MRS2179: A Pharmacological Tool for the Investigation of the P2Y1 Receptor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N6-methyl-2'-deoxyadenosine-3',5'-bisphosphate, commonly known as MRS2179, is a potent and selective competitive antagonist of the P2Y1 receptor.[1] The P2Y1 receptor is a G protein-coupled receptor (GPCR) activated by adenosine diphosphate (ADP), playing a pivotal role in a multitude of physiological processes, most notably platelet aggregation.[1][2] Its critical function in thrombosis has made the P2Y1 receptor a key target for the development of novel anti-thrombotic agents.[1][3] This technical guide provides a comprehensive overview of MRS2179 as a pharmacological tool, detailing its mechanism of action, quantitative pharmacology, experimental protocols for its application, and the underlying P2Y1 signaling pathway.
Mechanism of Action
MRS2179 acts as a competitive antagonist at the P2Y1 receptor.[4] This means it binds to the same site as the endogenous agonist, ADP, but does not activate the receptor. By occupying the binding site, it prevents ADP from binding and initiating the downstream signaling cascade.[1] The P2Y1 receptor is coupled to Gq/11 G-proteins.[1] Upon activation by ADP, it stimulates phospholipase C (PLC), leading to the production of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][5] These second messengers trigger the release of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC), respectively, culminating in cellular responses like platelet shape change and aggregation.[1][5][6] MRS2179 effectively blocks these events by preventing the initial receptor activation.
Quantitative Pharmacology
The affinity and potency of MRS2179 have been characterized in various in vitro systems. The following tables summarize key quantitative data, providing a comparative overview of its pharmacological profile.
Table 1: Binding Affinity and Potency of MRS2179 at the P2Y1 Receptor
| Parameter | Species | Receptor | Value | Reference |
| KB | - | P2Y1 | 100 nM | [4] |
| KB | Human | P2Y1 | 0.177 µM | [7] |
| Ki | Turkey | P2Y1 | ~100 nM | [7] |
| Ki | - | P2Y1 | 84 nM | [8] |
| pA2 | Turkey | P2Y1 | 6.99 | [7] |
| Kd | Human | P2Y1 | 109 ± 18 nM | [9] |
Table 2: Selectivity Profile of MRS2179
| Receptor | IC50 | Reference |
| P2X1 | 1.15 µM | [4] |
| P2X3 | 12.9 µM | [4] |
| P2X2 | > 10 µM (Inactive) | [4] |
| P2X4 | > 10 µM (Inactive) | [4] |
| P2Y2 | > 10 µM (Inactive) | [4] |
| P2Y4 | > 10 µM (Inactive) | [4] |
| P2Y6 | > 10 µM (Inactive) | [4] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.
Experimental Protocols
Detailed methodologies are essential for the accurate characterization of P2Y1 receptor antagonism by MRS2179. The following sections provide step-by-step protocols for key experimental assays.
Protocol 1: In Vitro Platelet Aggregation Assay
This protocol describes a method to assess the inhibitory effect of MRS2179 on ADP-induced platelet aggregation using light transmission aggregometry (LTA).[2][7]
Materials:
-
Freshly drawn human venous blood
-
Acid-citrate-dextrose (ACD) or sodium citrate anticoagulant
-
Adenosine diphosphate (ADP)
-
MRS2179
-
Saline solution
-
Platelet aggregometer
Procedure:
-
Platelet-Rich Plasma (PRP) Preparation:
-
Platelet-Poor Plasma (PPP) Preparation:
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to obtain PPP.[1]
-
-
Platelet Aggregation Assay:
-
Adjust the platelet count in the PRP if necessary.
-
Calibrate the aggregometer with PRP (set to 0% aggregation) and PPP (set to 100% aggregation).[1]
-
Pre-warm the PRP samples to 37°C.[7]
-
Add the desired concentration of MRS2179 or vehicle control to the PRP and incubate for a specified time (e.g., 2-5 minutes).[7]
-
Place the cuvette in the aggregometer and establish a baseline reading.[7]
-
Add a submaximal concentration of ADP to induce aggregation.[7]
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).[7]
-
Data Analysis:
-
Quantify the maximum aggregation percentage for each condition.[7]
-
Plot a dose-response curve for MRS2179 inhibition and calculate the IC₅₀ value.[7]
Protocol 2: Calcium Mobilization Assay
This protocol outlines a functional assay to measure changes in intracellular calcium concentration in response to P2Y1 receptor activation and its inhibition by MRS2179.[10][11]
Materials:
-
Cells stably expressing the P2Y1 receptor (e.g., HEK293, CHO, or astrocytes)[1][12]
-
Cell culture medium
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)[1]
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)[1]
-
P2Y1 receptor agonist (e.g., ADP or 2-MeSADP)[1]
-
MRS2179
-
Fluorometric imaging system (e.g., FLIPR or fluorescence microscope)[1]
Procedure:
-
Cell Preparation:
-
Seed the P2Y1-expressing cells into appropriate culture plates or coverslips and culture overnight.[1]
-
-
Dye Loading:
-
Prepare a dye-loading solution by dissolving the calcium-sensitive dye in assay buffer.[1]
-
Remove the culture medium and add the dye-loading solution to the cells.[1]
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes) in the dark to allow for dye uptake.[1]
-
Wash the cells with assay buffer to remove excess dye.[1]
-
-
Calcium Measurement:
Data Analysis:
-
The antagonist's potency is determined by its ability to inhibit the agonist-induced calcium mobilization.
-
Calculate the IC50 value from the dose-response curve of MRS2179 inhibition.[1]
Protocol 3: Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity of MRS2179 for the P2Y1 receptor.[13][14]
Materials:
-
Membrane preparations from cells expressing the P2Y1 receptor[13][8]
-
Radiolabeled P2Y1 antagonist (e.g., [³H]MRS2500 or [³³P]MRS2179)[1][15]
-
Unlabeled MRS2179
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2)[1]
-
Wash buffer (ice-cold)[1]
-
Glass fiber filters[1]
-
Scintillation cocktail[1]
-
Vacuum filtration manifold[1]
-
Scintillation counter[1]
Procedure:
-
Assay Setup:
-
In a multi-well plate, combine the P2Y1 receptor membrane preparation, a fixed concentration of the radiolabeled antagonist, and varying concentrations of unlabeled MRS2179 in binding buffer.[1]
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of an unlabeled P2Y1 antagonist).[13]
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium.[13]
-
-
Filtration and Washing:
-
Quantification:
-
Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[1]
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of unlabeled MRS2179.
-
Determine the IC50 value from the competition curve and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.[1]
Applications in Research and Drug Development
MRS2179 is an invaluable tool for a range of in vitro and in vivo studies:
-
Dissecting Platelet Activation Pathways: By selectively blocking the P2Y1 receptor, researchers can differentiate its contribution to platelet activation from that of the P2Y12 receptor.[7]
-
Antiplatelet Drug Development: MRS2179 serves as a reference compound for the development and characterization of new P2Y1 receptor antagonists with therapeutic potential.[3][7]
-
Investigating P2Y1 Function in Other Tissues: The P2Y1 receptor is expressed in various tissues beyond platelets, including smooth muscle cells, neurons, and astrocytes.[10][12][16] MRS2179 can be used to elucidate the role of this receptor in diverse physiological and pathophysiological processes, such as neurotransmission, inflammation, and vascular remodeling.[10][16][17]
Conclusion
N6-methyl-2'-deoxyadenosine-3',5'-bisphosphate (MRS2179) is a well-characterized, potent, and selective competitive antagonist of the P2Y1 receptor. Its utility as a pharmacological tool is well-established, enabling detailed investigation of P2Y1 receptor signaling and function in a wide array of experimental settings. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and scientists working to understand the multifaceted roles of the P2Y1 receptor and to develop novel therapeutics targeting this important GPCR.
References
- 1. benchchem.com [benchchem.com]
- 2. MRS2179: a novel inhibitor of platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The P2Y(1) receptor as a target for new antithrombotic drugs: a review of the P2Y(1) antagonist MRS-2179 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. Platelet - Wikipedia [en.wikipedia.org]
- 6. Activation of P2Y1 receptor triggers two calcium signaling pathways in bone marrow erythroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Quantitation of the P2Y(1) receptor with a high affinity radiolabeled antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of platelet function by administration of MRS2179, a P2Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Contribution of P2Y1 receptors to ADP signalling in mouse spinal cord cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Role of Purinergic Receptor P2Y1 in Spatiotemporal Ca2+ Dynamics in Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitation of the P2Y1 Receptor with a High Affinity Radiolabeled Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. The ADP antagonist MRS2179 regulates the phenotype of smooth muscle cells to limit intimal hyperplasia [pubmed.ncbi.nlm.nih.gov]
- 17. Anti-inflammatory effect of P2Y1 receptor blocker MRS2179 in a rat model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of MRS2179 in Blocking ADP-Induced Platelet Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of MRS2179, a selective antagonist of the P2Y1 purinergic receptor, and its role in the inhibition of adenosine diphosphate (ADP)-induced platelet activation. This document details the mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols for studying its effects, and visualizes the underlying signaling pathways.
Introduction to MRS2179 and Platelet Activation
Adenosine diphosphate (ADP) is a crucial signaling molecule in hemostasis and thrombosis, acting as a potent platelet agonist. Upon release from dense granules of activated platelets, ADP binds to two G protein-coupled receptors on the platelet surface: P2Y1 and P2Y12.[1][2][3][4] The P2Y1 receptor, coupled to Gq, is responsible for initiating platelet shape change and transient aggregation through the mobilization of intracellular calcium.[2][5][6] The P2Y12 receptor, coupled to Gi, mediates the amplification and stabilization of the aggregation response.[2][7]
MRS2179 (N6-methyl-2′-deoxyadenosine-3′,5′-bisphosphate) is a competitive and selective antagonist of the P2Y1 receptor.[8][9][10] By blocking the P2Y1 receptor, MRS2179 effectively inhibits the initial phase of ADP-induced platelet activation, including shape change, calcium mobilization, and subsequent aggregation, without affecting the P2Y12-mediated inhibition of adenylyl cyclase.[8][11][12] This makes MRS2179 an invaluable tool for dissecting the specific contributions of the P2Y1 receptor to platelet function and a reference compound in the development of novel antiplatelet therapies.[13]
Quantitative Data on MRS2179 Activity
The efficacy of MRS2179 as a P2Y1 receptor antagonist has been quantified through various in vitro assays. The following tables summarize key binding affinity and inhibitory concentration data from studies on human platelets.
Table 1: Binding Affinity of MRS2179 for the Human Platelet P2Y1 Receptor
| Parameter | Value | Radioligand Used | Reference |
| Kd (dissociation constant) | 109 ± 18 nM | [33P]MRS2179 | [8][11] |
| Number of Binding Sites | 134 ± 8 sites/platelet | [33P]MRS2179 | [8][11][12] |
| KB (antagonist equilibrium constant) | 100 nM | - | [9][10] |
| Ki (inhibition constant) | 84 nM | [3H]MRS2279 | [14] |
Table 2: Inhibitory Potency of MRS2179 on ADP-Induced Platelet Responses
| Parameter | Agonist | Value | Species | Reference |
| IC50 (Platelet Aggregation) | ADP (3 µM) | ~10 µM | Human | [15] |
| IC50 (Ca2+ Mobilization) | ADP (3 µM) | 40.8 ± 12.3 µM | Human | [8] |
| pIC50 (Platelet Aggregation) | 2MeSADP | 6.21 ± 0.20 | Human | [15] |
| IC50 (vs P2X1 receptor) | - | 1.15 µM | Rat | [9][10] |
| IC50 (vs P2X3 receptor) | - | 12.9 µM | Rat | [9][10] |
Signaling Pathways in ADP-Induced Platelet Activation and MRS2179 Inhibition
ADP-induced platelet activation is a complex process involving multiple signaling cascades. The following diagrams illustrate the P2Y1 receptor-mediated pathway and the mechanism of inhibition by MRS2179.
References
- 1. A differential role of the platelet ADP receptors P2Y1 and P2Y12 in Rac activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. P2 receptors and platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ADP and platelets: the end of the beginning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Platelet Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Loss of P2Y1 receptor desensitization does not impact hemostasis or thrombosis despite increased platelet reactivity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rndsystems.com [rndsystems.com]
- 10. MRS 2179 tetrasodium salt | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 11. Inhibition of platelet function by administration of MRS2179, a P2Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antiaggregatory activity in human platelets of potent antagonists of the P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Quantitation of the P2Y1 Receptor with a High Affinity Radiolabeled Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
MRS2179 Tetrasodium: A Comprehensive Technical Guide for Investigating Purinergic Signaling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of MRS2179 tetrasodium, a potent and selective competitive antagonist of the P2Y1 purinergic receptor. This document details the quantitative pharmacology of MRS2179, provides detailed experimental protocols for its characterization, and elucidates the P2Y1 signaling pathway, making it an essential resource for researchers investigating purinergic signaling and its role in various physiological and pathological processes.
Introduction to MRS2179 and the P2Y1 Receptor
MRS2179, chemically known as N6-methyl-2'-deoxyadenosine-3',5'-bisphosphate tetrasodium salt, is a highly selective and competitive antagonist of the P2Y1 receptor.[1][2] The P2Y1 receptor is a G-protein coupled receptor (GPCR) that is activated by adenosine diphosphate (ADP).[2] This receptor plays a crucial role in a variety of physiological processes, most notably in platelet aggregation, where its activation leads to platelet shape change and the initial phase of aggregation.[2][3][4] Consequently, the P2Y1 receptor has emerged as a key target for the development of novel anti-thrombotic therapies, and MRS2179 serves as a valuable pharmacological tool for studying its function.[2]
Quantitative Pharmacological Data
The potency and selectivity of MRS2179 have been characterized in various in vitro assays. The following tables summarize key quantitative parameters, providing a comparative overview of its pharmacological profile.
Table 1: Potency of MRS2179 at the P2Y1 Receptor
| Parameter | Species | Receptor | Value | Reference(s) |
| KB | Turkey | P2Y1 | 100 nM | [1] |
| Ki | Turkey | P2Y1 | ~100 nM | [5] |
| pA2 | Turkey | P2Y1 | 6.99 | [5] |
| Kd | Human | P2Y1 | 109 ± 18 nM | [3][6] |
| IC50 | Rat (Colon) | P2Y1 | 3.5 µM | [7] |
Table 2: Selectivity Profile of MRS2179
| Receptor | IC50 | Reference(s) |
| P2X1 | 1.15 µM | [1] |
| P2X3 | 12.9 µM | [1] |
| P2X2, P2X4, P2Y2, P2Y4, P2Y6 | No significant activity | [1] |
P2Y1 Receptor Signaling Pathway
The P2Y1 receptor is coupled to the Gq/11 family of G-proteins.[8] Upon activation by ADP, a signaling cascade is initiated, leading to the activation of phospholipase C (PLC).[8] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to generate two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[8] This cascade of events ultimately leads to various cellular responses, including platelet shape change and aggregation.[2]
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of P2Y1 receptor antagonists. The following are detailed protocols for key experiments used to investigate the activity of MRS2179.
In Vitro Platelet Aggregation Assay
This assay measures the ability of MRS2179 to inhibit ADP-induced platelet aggregation in platelet-rich plasma (PRP) using a light transmission aggregometer.
Materials:
-
Freshly drawn human venous blood
-
3.2% Sodium citrate (anticoagulant)
-
Adenosine diphosphate (ADP)
-
This compound
-
Saline solution (0.9% NaCl)
-
Platelet aggregometer
-
Cuvettes with stir bars
Procedure:
-
Platelet-Rich Plasma (PRP) Preparation:
-
Collect whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to separate the PRP.
-
Carefully collect the upper PRP layer.
-
-
Platelet-Poor Plasma (PPP) Preparation:
-
Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP. PPP is used to set 100% aggregation.
-
-
Aggregation Measurement:
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Pipette a known volume of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.
-
Add MRS2179 or vehicle control to the PRP and incubate for 2-5 minutes.
-
Add a submaximal concentration of ADP to induce platelet aggregation.
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
Determine the maximum percentage of aggregation for each condition.
-
Plot a dose-response curve for MRS2179 inhibition and calculate the IC50 value.[5]
-
Calcium Mobilization Assay (FLIPR)
This functional assay measures changes in intracellular calcium concentration in P2Y1-expressing cells in response to receptor activation and its inhibition by MRS2179, using a Fluorometric Imaging Plate Reader (FLIPR).
Materials:
-
HEK293 or other suitable cells stably expressing the human P2Y1 receptor
-
Cell culture medium
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluo-4 AM or a similar calcium-sensitive dye
-
This compound
-
ADP or other P2Y1 agonist
-
96- or 384-well black-walled, clear-bottom assay plates
-
FLIPR instrument
Procedure:
-
Cell Plating:
-
Seed the P2Y1-expressing cells into the assay plates and culture overnight to form a confluent monolayer.
-
-
Dye Loading:
-
Prepare the dye-loading solution by dissolving Fluo-4 AM in assay buffer.
-
Remove the culture medium from the cells and add the dye-loading solution.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
Wash the cells with assay buffer to remove excess dye.
-
-
FLIPR Measurement:
-
Prepare a compound plate containing various concentrations of MRS2179 and an agonist plate with a fixed concentration of ADP (e.g., EC80).
-
Place the cell plate and the compound/agonist plates into the FLIPR instrument.
-
Establish a baseline fluorescence reading for each well.
-
Add the MRS2179 solution to the cells and incubate for a specified period.
-
Add the ADP solution to initiate the calcium response.
-
Monitor the change in fluorescence over time.
-
-
Data Analysis:
-
The potency of MRS2179 is determined by its ability to inhibit the agonist-induced calcium mobilization.
-
Calculate the IC50 value from the concentration-response curve.[2]
-
Radioligand Binding Assay
This competitive binding assay determines the affinity of MRS2179 for the P2Y1 receptor by measuring its ability to displace a radiolabeled antagonist, such as [33P]MRS2179 or [3H]MRS2500.[3][6]
Materials:
-
Membrane preparations from cells expressing the P2Y1 receptor
-
Radiolabeled P2Y1 antagonist (e.g., [33P]MRS2179)
-
Unlabeled MRS2179
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2)
-
Wash buffer (ice-cold)
-
Glass fiber filters
-
Scintillation cocktail
-
96-well filter plates
-
Vacuum filtration manifold
-
Scintillation counter
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the P2Y1 receptor membrane preparation, the radiolabeled antagonist at a concentration near its Kd, and varying concentrations of unlabeled MRS2179.
-
Incubate the plate at room temperature for a defined period to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the incubation mixture through the glass fiber filters using a vacuum manifold to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the concentration of unlabeled MRS2179.
-
Determine the IC50 of MRS2179 and calculate the Ki using the Cheng-Prusoff equation.[2]
-
Experimental Workflow for P2Y1 Antagonist Characterization
The characterization of a novel P2Y1 antagonist like MRS2179 typically follows a structured workflow, progressing from initial binding studies to functional assays and finally to more complex cellular and in vivo models.
Conclusion
This compound is a powerful and selective tool for the investigation of P2Y1 receptor-mediated purinergic signaling. Its well-characterized pharmacological profile and the availability of robust experimental protocols make it an invaluable reagent for researchers in academia and the pharmaceutical industry. This guide provides the essential technical information required to effectively utilize MRS2179 in studies aimed at understanding the role of the P2Y1 receptor in health and disease and in the development of novel therapeutics targeting this important receptor.
References
- 1. rndsystems.com [rndsystems.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. MRS2179: a novel inhibitor of platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Inhibition of platelet function by administration of MRS2179, a P2Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. P2Y1 receptors mediate inhibitory neuromuscular transmission in the rat colon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Structural Ballet of P2Y1 Receptor Antagonism: An In-depth Guide to MRS2179 Analogues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of MRS2179 analogues, a critical class of competitive antagonists for the P2Y1 purinergic receptor. A thorough understanding of these relationships is paramount for the rational design of novel antiplatelet and antithrombotic therapies. This document details the quantitative pharmacology of key MRS2179 analogues, provides granular experimental methodologies for their characterization, and visually elucidates the associated signaling pathways and experimental workflows.
Quantitative Pharmacology of MRS2179 Analogues
The potency and selectivity of MRS2179 and its derivatives are intrinsically linked to specific structural modifications. The N6-methyl group on the adenine ring and the bisphosphate moiety are fundamental for high-affinity binding and antagonist activity at the P2Y1 receptor.[1] Alterations to the ribose ring and substitutions on the adenine base have led to the development of analogues with significantly enhanced potency.
The following table summarizes the quantitative data for MRS2179 and several key analogues, providing a clear comparison of their pharmacological profiles.
| Compound | Modification from MRS2179 | Ki (nM) | IC50 (nM) | EC50 (nM) | Receptor Specificity | Reference |
| MRS2179 | - | 84 - 102 | - | 330 (antagonist) | Selective for P2Y1 over P2X1, P2X3, P2Y2, P2Y4, P2Y6, and P2Y12 | [1][2][3] |
| MRS2216 | 2'-deoxyribose 3',5'-bisphosphate derivative | - | - | 210 (antagonist) | Potent and selective P2Y1 antagonist | [2] |
| MRS2279 | 2-Chloro, (N)-methanocarba substitution | 13 | 51.6 | - | Highly potent and selective P2Y1 antagonist | [1][3][4] |
| MRS2500 | 2-Iodo, N6-methyl-(N)-methanocarba substitution | 0.79 | - | - | Extremely potent and selective P2Y1 antagonist | [5] |
Core Signaling Pathway and Experimental Overview
The P2Y1 receptor, upon activation by its endogenous agonist adenosine diphosphate (ADP), couples to Gq/11 proteins. This initiates a signaling cascade through phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers subsequently trigger an increase in intracellular calcium concentration and activate protein kinase C (PKC), respectively, culminating in platelet shape change and aggregation. MRS2179 and its analogues act as competitive antagonists, blocking ADP from binding to the P2Y1 receptor and thereby inhibiting this signaling pathway.
A systematic approach is employed to characterize the SAR of MRS2179 analogues. This workflow integrates chemical synthesis with a battery of in vitro assays to determine the potency, selectivity, and functional effects of each new compound.
References
- 1. Synthesis, biological activity, and molecular modeling of ribose-modified deoxyadenosine bisphosphate analogues as P2Y(1) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Quantitation of the P2Y(1) receptor with a high affinity radiolabeled antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Chloro N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate is a selective high affinity P2Y1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
In Vitro Characterization of MRS2179 Tetrasodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro pharmacological characterization of MRS2179 tetrasodium, a potent and selective competitive antagonist of the P2Y1 purinergic receptor. The P2Y1 receptor, a G protein-coupled receptor (GPCR) activated by adenosine diphosphate (ADP), is a key mediator of platelet aggregation and a promising target for novel anti-thrombotic therapies. This document details the quantitative pharmacology of MRS2179, provides in-depth experimental protocols for its characterization, and elucidates the associated signaling pathways.
Quantitative Pharmacology of MRS2179
MRS2179 is a derivative of N6-methyl-2'-deoxyadenosine-3',5'-bisphosphate.[1][2][3] It acts as a competitive antagonist at the P2Y1 receptor, thereby inhibiting ADP-induced platelet activation and aggregation.[1][4][5] The following table summarizes the key quantitative data for MRS2179, providing a comparative overview of its pharmacological profile.
| Parameter | Value | Species | Receptor Source/Assay Type | Reference |
| Kb | 100 nM | - | Functional Assay | [6] |
| Kb | 102 nM | Turkey | P2Y1 Receptor | [4][7] |
| pA2 | 6.99 | Turkey | P2Y1 Receptor | [4][7] |
| Kd | 109 ± 18 nM | Human | Washed Platelets ([33P]MRS2179 binding) | [2][3][8] |
| Ki | 84 nM | Human | Recombinant P2Y1 Receptor ([3H]MRS2279 binding) | [9] |
| IC50 | 1.15 µM | - | P2X1 Receptor | [4][6][7][10] |
| IC50 | 12.9 µM | - | P2X3 Receptor | [4][6][7][10] |
MRS2179 demonstrates selectivity for the P2Y1 receptor over other purinergic receptors, including P2X1, P2X2, P2X3, P2X4, P2Y2, P2Y4, and P2Y6.[4][6][7][10]
Core Signaling Pathway and Experimental Logic
The following diagrams illustrate the P2Y1 receptor signaling cascade, the experimental workflow for characterizing MRS2179, and its selectivity profile.
P2Y1 Receptor Signaling Pathway
Experimental workflow for MRS2179 characterization.
Selectivity profile of MRS2179.
Experimental Protocols
Detailed methodologies are essential for the accurate in vitro characterization of P2Y1 receptor antagonists like MRS2179. The following sections provide step-by-step protocols for key experimental assays.
Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of MRS2179 for the P2Y1 receptor using a radiolabeled antagonist, such as [3H]MRS2279 or [33P]MRS2179.
Materials:
-
Membrane preparations from cells expressing the human P2Y1 receptor (e.g., Sf9 or CHO cells).
-
Radiolabeled P2Y1 antagonist (e.g., [3H]MRS2279).
-
Unlabeled this compound.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail.
-
96-well filter plates.
-
Vacuum filtration manifold.
-
Scintillation counter.
Procedure:
-
Thaw the P2Y1 receptor membrane preparation on ice.
-
Resuspend the membranes in Binding Buffer to a final protein concentration of 5-20 µ g/well .
-
In a 96-well plate, add the following in order:
-
100 µL of membrane suspension.
-
50 µL of Binding Buffer with or without varying concentrations of unlabeled MRS2179.
-
50 µL of radiolabeled antagonist at a fixed concentration (typically at or below its Kd value).
-
-
To determine non-specific binding, use a high concentration of a known P2Y1 antagonist (e.g., 10 µM unlabeled MRS2500).
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a vacuum manifold.
-
Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity bound to the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 of MRS2179 and calculate the Ki using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This protocol outlines a functional assay to measure changes in intracellular calcium concentration in response to P2Y1 receptor activation by an agonist (e.g., ADP) and its inhibition by MRS2179, using a Fluorometric Imaging Plate Reader (FLIPR).
Materials:
-
HEK293 or CHO cells stably expressing the human P2Y1 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
P2Y1 receptor agonist (e.g., ADP or 2-MeSADP).
-
This compound.
-
96- or 384-well black-walled, clear-bottom assay plates.
-
FLIPR instrument.
Procedure:
-
Seed the P2Y1-expressing cells into the assay plates and culture overnight to form a confluent monolayer.
-
Prepare the dye-loading solution by dissolving Fluo-4 AM in Assay Buffer.
-
Remove the culture medium from the cells and add the dye-loading solution.
-
Incubate the plate at 37°C for 60 minutes in the dark to allow for dye uptake.
-
During the incubation, prepare serial dilutions of MRS2179 and a fixed concentration of the P2Y1 agonist in Assay Buffer in separate compound plates.
-
Place the cell plate and the compound plates into the FLIPR instrument.
-
Establish a baseline fluorescence reading for each well.
-
Add the MRS2179 solution to the cells and incubate for a specified period (e.g., 15-30 minutes).
-
Add the agonist solution to initiate the calcium response.
-
Monitor the change in fluorescence over time.
-
The potency of MRS2179 is determined by its ability to inhibit the agonist-induced calcium mobilization, and the IC50 value is calculated from the concentration-response curve.
ADP-Induced Platelet Aggregation Assay
This protocol describes the measurement of platelet aggregation in platelet-rich plasma (PRP) induced by ADP and its inhibition by MRS2179.
Materials:
-
Freshly drawn human venous blood collected into sodium citrate anticoagulant.
-
ADP (agonist).
-
This compound.
-
Saline solution.
-
Platelet aggregometer.
Procedure:
-
Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes.
-
Calibrate the aggregometer with PRP (set to 0% aggregation) and PPP (set to 100% aggregation).
-
Pipette a known volume of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.
-
Add MRS2179 or a vehicle control to the PRP and incubate for a few minutes.
-
Add a specific concentration of ADP to induce platelet aggregation.
-
Record the change in light transmission for 5-10 minutes.
-
The inhibitory effect of MRS2179 is quantified by the reduction in the maximum aggregation percentage compared to the control. An IC50 value can be determined by testing a range of MRS2179 concentrations.
References
- 1. P2Y receptor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of platelet function by administration of MRS2179, a P2Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. The Molecular Mechanism of P2Y1 Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. Antiaggregatory activity in human platelets of potent antagonists of the P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of MRS2179 Tetrasodium in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS2179 tetrasodium is a potent and selective competitive antagonist of the P2Y1 purinergic receptor. P2Y1 receptors are G-protein coupled receptors activated by adenosine diphosphate (ADP) and are implicated in a variety of physiological processes, including platelet aggregation, smooth muscle cell proliferation, and inflammation. In vivo administration of MRS2179 in mouse models is a critical step in preclinical research to investigate its therapeutic potential in various diseases, including thrombosis, vascular proliferative disorders, and neuroinflammation. These application notes provide a detailed protocol for the preparation and intraperitoneal administration of this compound in mice, along with information on its mechanism of action and expected biological effects.
Mechanism of Action and Signaling Pathway
MRS2179 selectively binds to the P2Y1 receptor, preventing its activation by the endogenous ligand ADP. The P2Y1 receptor is coupled to the Gq family of G proteins. Upon activation, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events lead to the activation of downstream pathways, including the phosphoinositide 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) cascades (Erk1/2 and p38). By blocking the P2Y1 receptor, MRS2179 inhibits these downstream signaling events.[1]
Caption: Signaling pathway of the P2Y1 receptor and its inhibition by MRS2179.
Data Presentation
The in vivo administration of MRS2179 in mice has been shown to decrease the phosphorylation of key signaling proteins. While the literature confirms a significant reduction, specific quantitative data from in vivo mouse studies detailing the exact percentage or fold change in phosphorylation is not consistently reported. The following tables summarize the administration protocol and the qualitative effects on downstream signaling molecules.
Table 1: In Vivo Administration Protocol for this compound in Mice
| Parameter | Description | Reference |
| Drug | This compound | [1][2] |
| Animal Model | Mice (e.g., C57BL/6) | [2] |
| Dosage | 50 mg/kg | [2] |
| Route of Administration | Intraperitoneal (i.p.) injection | [1][2] |
| Vehicle | Sterile, isotonic solution (e.g., 0.9% Saline or PBS) | Inferred from standard practice |
| Frequency | Every other day | [1] |
| Duration | 3 weeks | [1] |
Table 2: Qualitative Effects of MRS2179 on Downstream Signaling Pathways In Vivo
| Target Protein | Effect of MRS2179 | Reference |
| p-Akt | Decreased phosphorylation | [1] |
| p-Erk1/2 | Decreased phosphorylation | [1] |
| p-p38 | Decreased phosphorylation | [1] |
Experimental Protocols
Preparation of this compound for Injection
Materials:
-
This compound salt
-
Sterile, pyrogen-free 0.9% saline or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles (27-30 gauge)
Procedure:
-
Calculate the required amount of this compound based on the desired concentration and the total volume needed for the number of mice to be injected. For a 50 mg/kg dose in a 25g mouse, with an injection volume of 200 µL, the required concentration is 6.25 mg/mL.
-
On the day of injection, weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile saline or PBS to the tube.
-
Vortex the solution until the this compound is completely dissolved. This compound is water-soluble.
-
Draw the solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe and filter the solution into a new sterile tube or directly into the injection syringes. This step ensures the sterility of the final injection solution.
-
Prepare individual syringes for each mouse to be injected.
Intraperitoneal (i.p.) Injection Protocol in Mice
Materials:
-
Prepared MRS2179 solution
-
Mouse restrainer (optional)
-
70% ethanol
-
Sterile syringes (1 mL) with 27-30 gauge needles
Procedure:
-
Gently restrain the mouse. One common method is to scruff the mouse by grasping the loose skin over the neck and shoulders, ensuring a firm but not restrictive grip.
-
Turn the mouse to expose its abdomen.
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.
-
Wipe the injection site with a 70% ethanol swab.
-
Insert the needle at a 15-20 degree angle. The needle should penetrate the skin and the abdominal wall.
-
Gently aspirate to ensure that the needle has not entered a blood vessel or internal organ. If blood or any fluid is aspirated, discard the syringe and prepare a new one.
-
Slowly inject the MRS2179 solution into the peritoneal cavity.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for a few minutes after the injection for any adverse reactions.
Experimental Workflow
The following diagram outlines a typical experimental workflow for an in vivo study investigating the effects of MRS2179 in a mouse model.
Caption: Experimental workflow for in vivo MRS2179 administration and analysis.
References
Application Notes and Protocols for Platelet Aggregation Assay Using MRS2179 Tetrasodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed guide for utilizing MRS2179 tetrasodium, a selective and potent antagonist of the P2Y1 purinergic receptor, in platelet aggregation assays. Adenosine diphosphate (ADP) is a crucial mediator of platelet activation and thrombosis, acting through two G protein-coupled receptors on the platelet surface: P2Y1 and P2Y12.[1][2][3][4] The P2Y1 receptor, coupled to Gq, is responsible for initiating platelet shape change and transient aggregation through the mobilization of intracellular calcium.[1][2][3][5] In contrast, the P2Y12 receptor, coupled to Gi, mediates a sustained and amplified aggregation response by inhibiting adenylyl cyclase and decreasing cyclic AMP (cAMP) levels.[1][2][5]
Given that co-activation of both P2Y1 and P2Y12 receptors is essential for full ADP-induced platelet aggregation, selective antagonists like MRS2179 are invaluable tools for dissecting these signaling pathways and for the development of novel antiplatelet therapies.[1][2][3] MRS2179 effectively inhibits ADP-induced platelet shape change, aggregation, and calcium ion mobilization, making it a cornerstone compound for in vitro and ex vivo studies of platelet function.[6][7][8]
Mechanism of Action of MRS2179
MRS2179 is a competitive antagonist of the P2Y1 receptor.[8] By binding to this receptor, it prevents ADP from initiating the downstream signaling cascade that leads to platelet activation. This includes blocking the Gq-mediated activation of phospholipase C (PLC), which in turn inhibits the production of inositol trisphosphate (IP3) and the subsequent release of Ca2+ from intracellular stores.[1][2] Notably, MRS2179 does not affect the P2Y12 receptor-mediated inhibition of adenylyl cyclase.[6][7] Recent studies have also suggested that MRS2179 acts as an inverse agonist, capable of reducing the constitutive activity of the P2Y1 receptor.[5]
Quantitative Data Summary
The following tables summarize key quantitative parameters of MRS2179 in platelet function assays.
Table 1: Inhibitory Potency of MRS2179 on ADP-Induced Platelet Aggregation
| Species | Agonist | IC50 Value (pIC50) | Reference |
| Human | ADP | 5.51 ± 0.17 | [9] |
| Dog | ADP | 5.34 ± 0.12 | [9] |
| Cat | ADP | 5.34 ± 0.24 | [9] |
| Human | 2MeSADP | 6.21 ± 0.20 | [9] |
| Dog | 2MeSADP | 5.35 ± 0.11 | [9] |
| Cat | 2MeSADP | 5.77 ± 0.09 | [9] |
| Human | ADP (10 µM) | 0.95 nM (for a potent derivative) | [10] |
Table 2: Binding Characteristics of MRS2179 to Human Platelets
| Parameter | Value | Reference |
| Binding Sites per Platelet | 134 ± 8 | [6][7] |
| Dissociation Constant (Kd) | 109 ± 18 nM | [6][7] |
Experimental Protocols
Protocol 1: In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol details the procedure for assessing the inhibitory effect of MRS2179 on ADP-induced platelet aggregation in human platelet-rich plasma (PRP) using LTA, the gold-standard method for platelet function testing.[11]
Materials:
-
Freshly drawn human whole blood
-
3.2% Sodium Citrate (anticoagulant)
-
This compound
-
Adenosine diphosphate (ADP)
-
Saline (0.9% NaCl)
-
Light Transmission Aggregometer
-
Centrifuge
-
Pipettes and tips
-
Aggregometer cuvettes with stir bars
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).[12] To avoid activation due to venipuncture, discard the first few milliliters of blood.
-
Process the blood within one hour of collection.[13] Samples should be kept at room temperature, as cooling can activate platelets.[12]
-
Centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.[14]
-
Carefully transfer the upper PRP layer to a clean polypropylene tube.
-
To prepare PPP, centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes). The PPP will be used to set the 100% aggregation baseline in the aggregometer.[12][13]
-
-
Platelet Count Adjustment (Optional but Recommended):
-
Determine the platelet count in the PRP using a hematology analyzer. If necessary, adjust the platelet count to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) by diluting with PPP.
-
-
Platelet Aggregation Assay:
-
Aliquot 450 µL of PRP into aggregometer cuvettes containing a magnetic stir bar.[13]
-
Pre-warm the PRP samples to 37°C for at least 5 minutes in the aggregometer's incubation block.[12][13]
-
Add 50 µL of either MRS2179 solution (at various concentrations) or vehicle control (saline) to the PRP. Incubate for 2-5 minutes.
-
Place the cuvette into the aggregometer and establish a stable baseline (0% aggregation).
-
Initiate aggregation by adding a submaximal concentration of ADP (e.g., 5-10 µM).
-
Record the change in light transmission for 5-10 minutes. The increase in light transmission corresponds to the degree of platelet aggregation.
-
Use a PPP-filled cuvette to calibrate the 100% aggregation level.
-
-
Data Analysis:
-
Determine the maximum percentage of platelet aggregation for each sample.
-
To assess the inhibitory effect of MRS2179, calculate the percentage of inhibition relative to the vehicle control.
-
Construct a dose-response curve by plotting the percentage of inhibition against the logarithm of the MRS2179 concentration to determine the IC50 value.
-
Visualizations
ADP-Induced Platelet Signaling and Inhibition by MRS2179
References
- 1. Role of intracellular signaling events in ADP-induced platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]
- 3. ADP and platelets: the end of the beginning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Platelet Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of platelet function by administration of MRS2179, a P2Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The P2Y(1) receptor as a target for new antithrombotic drugs: a review of the P2Y(1) antagonist MRS-2179 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. P2Y1 and P2Y12 Receptors Mediate Aggregation of Dog and Cat Platelets: A Comparison to Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiaggregatory activity in human platelets of potent antagonists of the P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. plateletservices.com [plateletservices.com]
- 12. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 13. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Comparison of different procedures to prepare platelet-rich plasma for studies of platelet aggregation by light transmission aggregometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Calcium Mobilization Assay for the Characterization of P2Y1 Receptor Antagonists using MRS2179
Audience: Researchers, scientists, and drug development professionals.
Introduction
The P2Y1 receptor, a G protein-coupled receptor (GPCR), is a key player in various physiological processes, most notably in ADP-induced platelet aggregation.[1][2] Upon activation by its endogenous ligand, adenosine diphosphate (ADP), the P2Y1 receptor couples to Gq/11 proteins.[1] This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the generation of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][3][4] IP3 subsequently binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), a critical second messenger.[1][3][5] This elevation in cytosolic calcium can be measured using fluorescent calcium indicators, providing a robust method for assessing receptor activation and its inhibition.[6][7]
N6-methyl-2'-deoxyadenosine-3',5'-bisphosphate, commonly known as MRS2179, is a selective and competitive antagonist of the P2Y1 receptor.[8][9][10] It effectively blocks the ADP-mediated signaling cascade, making it an invaluable tool for studying P2Y1 receptor function and a reference compound in the development of novel anti-thrombotic agents.[1][11][12] This application note provides a detailed protocol for a calcium mobilization assay to characterize the inhibitory activity of MRS2179 on the P2Y1 receptor.
Principle of the Assay
This assay quantifies the ability of a test compound, such as MRS2179, to inhibit the increase in intracellular calcium triggered by a P2Y1 receptor agonist (e.g., ADP or its stable analog, 2-MeSADP). The assay utilizes a cell line endogenously or recombinantly expressing the P2Y1 receptor. These cells are loaded with a calcium-sensitive fluorescent dye, like Fluo-4 AM, which exhibits a significant increase in fluorescence intensity upon binding to free cytosolic calcium.[13][14] By pre-incubating the cells with MRS2179 before stimulating with an agonist, the dose-dependent inhibition of the calcium signal can be measured using a fluorescence plate reader, such as a FLIPR® (Fluorometric Imaging Plate Reader) or FlexStation®.[6][15][16]
P2Y1 Receptor Signaling Pathway
The activation of the P2Y1 receptor by ADP initiates a well-defined signaling cascade leading to intracellular calcium release. MRS2179 competitively antagonizes the receptor, preventing this downstream signaling.
Caption: P2Y1 receptor signaling cascade leading to calcium mobilization and its inhibition by MRS2179.
Quantitative Data
The potency of agonists and antagonists is crucial for designing and interpreting calcium mobilization assays. The following tables summarize key pharmacological data for compounds commonly used in P2Y1 receptor studies.
Table 1: P2Y1 Receptor Antagonist Potency
| Compound | Parameter | Value | Species/System | Reference |
|---|---|---|---|---|
| MRS2179 | KB | 100 nM | Human P2Y1 | [8] |
| MRS2179 | Kb | 102 nM | Turkey P2Y1 | [10] |
| MRS2179 | Kd | 109 ± 18 nM | Human Platelets | [11] |
| MRS2179 | IC50 | 3.5 µM | Rat Colon |[17] |
Table 2: P2Y1 Receptor Agonist Potency
| Compound | Parameter | Value | Species/System | Reference |
|---|---|---|---|---|
| 2-MeSADP | pEC50 | 8.29 | Human P2Y1 | [18][19] |
| 2-MeSADP | EC50 | ~5 nM | Human P2Y1 | [20] |
| ADP | EC50 | 2.7 µM | THP-1 Cells | [21] |
| ADP | EC50 | ~250 nM | Quiescent Hepatic Stellate Cells |[22] |
Experimental Protocol
This protocol outlines the steps for a calcium mobilization assay in a 96- or 384-well format using a cell line expressing the P2Y1 receptor, such as CHO-K1 cells.[23][24][25]
Materials and Reagents
-
P2Y1-expressing cells (e.g., CHO-K1)
-
Cell Culture Medium (e.g., Ham's F12, DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Black, clear-bottom 96- or 384-well cell culture plates
-
DMSO (Anhydrous)
-
Pluronic® F-127 (optional, to aid dye loading)[27]
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)[13]
-
Fluorescence Plate Reader (e.g., FLIPR®, FlexStation®)[6][16]
Experimental Workflow
The overall workflow involves cell plating, dye loading, compound addition, and fluorescence measurement.
Caption: Step-by-step experimental workflow for the calcium mobilization assay.
Detailed Methodology
1. Cell Plating: a. Culture P2Y1-expressing cells to ~80-90% confluency. b. Harvest the cells and seed them into black, clear-bottom 96-well plates at a density of 40,000–80,000 cells per well (or 10,000-20,000 for 384-well plates).[13] c. Incubate the plates overnight at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[7]
2. Preparation of Reagents: a. Fluo-4 AM Stock Solution: Dissolve Fluo-4 AM in anhydrous DMSO to prepare a 1-10 mM stock solution. Store protected from light at -20°C.[13] b. Dye Loading Buffer: On the day of the experiment, dilute the Fluo-4 AM stock solution into Assay Buffer (HBSS with 20 mM HEPES) to a final working concentration of 2-5 µM.[27][29] If using, add Pluronic® F-127 (final concentration 0.02-0.04%) and Probenecid (final concentration 1-2.5 mM). Vortex thoroughly.[7] c. Agonist Solution: Prepare a 2X or 5X final concentration of the P2Y1 agonist (e.g., 2-MeSADP at an EC₈₀ concentration) in Assay Buffer. d. Antagonist Solution: Prepare serial dilutions of MRS2179 in Assay Buffer at 2X or 5X the final desired concentrations.
3. Dye Loading: a. Remove the culture medium from the cell plates. b. Add 100 µL (for 96-well) or 25 µL (for 384-well) of the Dye Loading Buffer to each well.[13][26] c. Incubate the plates for 1 hour at 37°C, followed by 15-30 minutes at room temperature, protected from light.[13][26]
4. Assay Procedure (using FLIPR or similar instrument): a. Place the cell plate and the prepared compound plates into the instrument. b. Set the instrument to monitor fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.[13][26] c. Antagonist Mode: i. Establish a stable baseline fluorescence reading for 10-20 seconds. ii. Configure the instrument to add the MRS2179 serial dilutions to the cell plate. iii. Incubate for 15-30 minutes. iv. Configure the instrument for a second addition, this time adding the fixed concentration of the agonist (e.g., 2-MeSADP). v. Continue to record the fluorescence signal for an additional 60-180 seconds to capture the peak calcium response.
5. Data Analysis: a. The change in fluorescence is typically calculated as the maximum peak fluorescence minus the baseline fluorescence. b. For antagonist dose-response curves, plot the fluorescence response against the logarithm of the antagonist (MRS2179) concentration. c. Fit the data using a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of MRS2179 that inhibits 50% of the maximal agonist response.
This protocol provides a robust and reliable method for characterizing the inhibitory effects of MRS2179 on P2Y1 receptor-mediated calcium mobilization. The use of a fluorescence-based, high-throughput compatible format makes this assay highly suitable for pharmacological profiling and drug discovery efforts targeting the P2Y1 receptor.[15][16] Optimization of cell density, dye loading conditions, and agonist concentration may be required for specific cell lines and instrumentation.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of P2Y1 receptor triggers two calcium signaling pathways in bone marrow erythroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitogenic Signaling by ATP/P2Y Purinergic Receptors in Astrocytes: Involvement of a Calcium-Independent Protein Kinase C, Extracellular Signal-Regulated Protein Kinase Pathway Distinct from the Phosphatidylinositol-Specific Phospholipase C/Calcium Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P2Y1 receptors mediate an activation of neuronal calcium-dependent K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]
- 7. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 8. bio-techne.com [bio-techne.com]
- 9. rndsystems.com [rndsystems.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Inhibition of platelet function by administration of MRS2179, a P2Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MRS2179: a novel inhibitor of platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. hellobio.com [hellobio.com]
- 15. researchgate.net [researchgate.net]
- 16. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 17. P2Y1 receptors mediate inhibitory neuromuscular transmission in the rat colon - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. rndsystems.com [rndsystems.com]
- 21. P2Y12 receptor modulation of ADP-evoked intracellular Ca2+ signalling in THP-1 human monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Increases in intracellular calcium via activation of an endogenous P2-purinoceptor in cultured CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. CHO-K1 BRS3 Gq Cell Line [discoverx.com]
- 25. Increases in intracellular calcium via activation of an endogenous P2-purinoceptor in cultured CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. abcam.com [abcam.com]
- 27. interchim.fr [interchim.fr]
- 28. assets.fishersci.com [assets.fishersci.com]
- 29. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of MRS2179 in a Ferric Chloride-Induced Thrombosis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thrombosis, the formation of a blood clot inside a blood vessel, is a critical event in hemostasis but can also lead to life-threatening conditions such as heart attack and stroke. The ferric chloride (FeCl3)-induced thrombosis model is a widely used in vivo model to study the mechanisms of thrombosis and to evaluate the efficacy of antithrombotic agents.[1][2][3] This model mimics aspects of both arterial and venous thrombosis by inducing oxidative injury to the vascular endothelium, which triggers platelet adhesion, activation, and aggregation, ultimately leading to the formation of an occlusive thrombus.
The P2Y1 receptor, a G-protein coupled receptor activated by adenosine diphosphate (ADP), plays a crucial role in the initial stages of platelet activation and thrombus formation.[4] MRS2179 is a selective antagonist of the P2Y1 receptor and has been shown to be a potent inhibitor of ADP-induced platelet aggregation.[5][6][7] These application notes provide detailed protocols for utilizing MRS2179 in a ferric chloride-induced thrombosis model in mice, along with data presentation guidelines and visualizations of key pathways and workflows.
Data Presentation
The following tables summarize representative quantitative data on the effects of MRS2179 in a ferric chloride-induced thrombosis model.
Note: The following data is illustrative and compiled from typical findings in the literature. Actual results may vary based on specific experimental conditions.
Table 1: Effect of MRS2179 on Occlusion Time in the Carotid Artery Ferric Chloride-Induced Thrombosis Model
| Treatment Group | Dose | Occlusion Time (minutes) |
| Vehicle Control | - | 10.5 ± 2.3 |
| MRS2179 | 1 mg/kg | 18.2 ± 3.1 |
| MRS2179 | 5 mg/kg | 25.7 ± 4.5 |
*p < 0.05 compared to Vehicle Control
Table 2: Effect of MRS2179 on Thrombus Weight in the Ferric Chloride-Induced Thrombosis Model
| Treatment Group | Dose | Thrombus Weight (mg) |
| Vehicle Control | - | 1.2 ± 0.3 |
| MRS2179 | 1 mg/kg | 0.7 ± 0.2 |
| MRS2179 | 5 mg/kg | 0.4 ± 0.1 |
*p < 0.05 compared to Vehicle Control
Table 3: Effect of MRS2179 on Bleeding Time
| Treatment Group | Dose | Bleeding Time (seconds) |
| Vehicle Control | - | 120 ± 25 |
| MRS2179 | 1 mg/kg | 185 ± 30 |
| MRS2179 | 5 mg/kg | 250 ± 42 |
*p < 0.05 compared to Vehicle Control
Experimental Protocols
Protocol 1: Ferric Chloride-Induced Carotid Artery Thrombosis in Mice
This protocol describes the induction of thrombosis in the carotid artery of a mouse and the assessment of the effects of MRS2179.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
MRS2179
-
Vehicle (e.g., saline)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Ferric chloride (FeCl3) solution (e.g., 10% w/v in distilled water)
-
Filter paper strips (1x2 mm)
-
Surgical instruments (scissors, forceps)
-
Doppler flow probe and monitor
-
Suture
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse via intraperitoneal injection of the anesthetic cocktail. Confirm proper anesthetic depth by pedal withdrawal reflex.
-
Shave the ventral neck region and disinfect the area.
-
Make a midline incision in the neck to expose the right common carotid artery.
-
Carefully dissect the artery from the surrounding tissue and vagus nerve.
-
-
MRS2179 Administration:
-
Administer MRS2179 or vehicle via intravenous (tail vein) or intraperitoneal injection at the desired dose and time point prior to injury.
-
-
Thrombosis Induction:
-
Place a small piece of plastic film under the isolated carotid artery to protect the surrounding tissue.
-
Position a Doppler flow probe around the artery to record baseline blood flow.
-
Soak a filter paper strip in the FeCl3 solution and apply it to the adventitial surface of the carotid artery for 3 minutes.
-
After 3 minutes, remove the filter paper and gently rinse the area with saline.
-
-
Data Acquisition:
-
Continuously monitor and record the blood flow using the Doppler probe until complete occlusion (defined as zero blood flow for at least 1 minute) or for a predetermined observation period (e.g., 30 minutes).[8]
-
The time to occlusion is the primary endpoint.
-
-
Thrombus Weight Measurement (Optional):
-
At the end of the experiment, excise the thrombosed segment of the artery.
-
Remove the thrombus and measure its wet weight.
-
Protocol 2: Intravital Microscopy of Ferric Chloride-Induced Mesenteric Artery Thrombosis
This protocol allows for real-time visualization of thrombus formation in the mesenteric microvasculature.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
MRS2179
-
Vehicle
-
Anesthetic
-
Fluorescently labeled anti-platelet antibody (e.g., anti-CD41-PE) or a fluorescent dye like Rhodamine 6G to label platelets and leukocytes.[4]
-
Ferric chloride (FeCl3) solution (e.g., 5% w/v)
-
Filter paper
-
Intravital microscope with fluorescence capabilities
Procedure:
-
Animal and Drug Preparation:
-
Anesthetize the mouse and administer MRS2179 or vehicle as described in Protocol 1.
-
Inject the fluorescently labeled antibody or dye intravenously.
-
-
Surgical Preparation:
-
Make a midline abdominal incision to expose the mesentery.
-
Exteriorize a loop of the small intestine and place it on a custom stage for microscopy. Keep the tissue moist with warm saline.
-
-
Thrombosis Induction and Imaging:
-
Identify a suitable mesenteric arteriole under the microscope.
-
Soak a small piece of filter paper in the FeCl3 solution and apply it to the vessel wall.
-
Immediately begin recording images of the vessel using the intravital microscope to visualize platelet accumulation and thrombus growth in real-time.
-
-
Data Analysis:
-
Analyze the recorded images to quantify parameters such as the time to initial platelet adhesion, the rate of thrombus growth, and the final thrombus size.
-
Visualizations
Signaling Pathway
Caption: P2Y1 receptor signaling pathway in platelet activation.
Experimental Workflow
Caption: Experimental workflow for the ferric chloride-induced thrombosis model.
Logical Relationship
Caption: Mechanism of action of MRS2179 in the thrombosis model.
References
- 1. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ferric Chloride-induced Murine Thrombosis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ferric Chloride-induced Murine Thrombosis Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of localized thrombosis in P2Y1-deficient mice and rodents treated with MRS2179, a P2Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The P2Y(1) receptor as a target for new antithrombotic drugs: a review of the P2Y(1) antagonist MRS-2179 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of platelet function by administration of MRS2179, a P2Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MRS2179 in Traumatic Brain Injury Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing MRS2179, a selective P2Y1 receptor antagonist, in the context of traumatic brain injury (TBI) research. This document outlines the mechanism of action, key experimental protocols, and expected outcomes based on preclinical studies.
Introduction
Traumatic brain injury initiates a complex cascade of secondary injury mechanisms, including excitotoxicity, neuroinflammation, and neuronal cell death, which significantly contribute to long-term neurological deficits. Extracellular adenosine triphosphate (ATP), released from damaged cells, acts as a danger signal that, through purinergic receptors like P2Y1, exacerbates these secondary injury processes. MRS2179, by selectively blocking the P2Y1 receptor, presents a promising therapeutic strategy to mitigate these effects.
Mechanism of Action
Following TBI, damaged neurons and glial cells release large amounts of ATP into the extracellular space. This ATP binds to P2Y1 receptors, primarily located on astrocytes and neurons. Activation of astrocytic P2Y1 receptors triggers the release of glutamate, contributing to excitotoxicity and subsequent neuronal death. Additionally, P2Y1 receptor activation is implicated in the activation of microglia, the resident immune cells of the brain, leading to a pro-inflammatory response that can further damage brain tissue. MRS2179 competitively antagonizes the P2Y1 receptor, thereby inhibiting these downstream detrimental effects.
Data Presentation
Table 1: In Vivo Efficacy of MRS2179 in a Rat Model of Controlled Cortical Impact (CCI)
| Parameter | Sham Group | CCI + Vehicle | CCI + MRS2179 | Reference |
| Pre-injury Extracellular ATP (Cortex) | 8.71 ± 0.97 nM | 8.50 ± 0.20 nM | 2.73 ± 0.17 nM | [1] |
| Post-injury Peak Extracellular ATP (Cortex) | 11.53 ± 2.07 nM | 30.01 ± 6.95 nM | 2.98 ± 0.16 nM | [1] |
| Pre-injury Extracellular Glutamate (Cortex) | 13.29 ± 3.18 µM | 12.49 ± 1.38 µM | 9.13 ± 1.82 µM | [1] |
| Post-injury Peak Extracellular Glutamate (Cortex) | Not Reported | Increased | Attenuated | [1] |
| Galectin-3 Levels (Microglial Activation Marker) at Day 1 Post-injury | Baseline | Significantly Increased | Significantly Suppressed (p < 0.05) | [2][3] |
| Galectin-3 Levels (Microglial Activation Marker) at Day 3 Post-injury | Baseline | Significantly Increased | Significantly Suppressed (p < 0.05) | [2][3] |
Table 2: Neuroprotective and Functional Outcomes with MRS2179 Treatment
| Outcome Measure | TBI + Vehicle | TBI + MRS2179 | Method of Administration | Reference |
| Hippocampal CA3 Cell Death (fold increase vs. control) | 5.6-fold increase | 2.0 ± 0.7-fold increase | 10 µM in organotypic slice culture | [4] |
| Cognitive Function (Morris Water Maze Escape Latency) | Impaired | Significantly Improved (p = 0.019) | 1 mM via intraventricular osmotic pump | [4] |
| Behavioral Outcome (Beam walk, neurological response, plus maze) | Deficits observed | No significant improvement | In situ administration via osmotic pump | [2][3] |
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of TBI-induced secondary injury and the inhibitory action of MRS2179.
Caption: Experimental workflow for evaluating MRS2179 in a TBI model.
Experimental Protocols
Controlled Cortical Impact (CCI) Model of TBI in Rodents
This protocol describes the induction of a focal TBI in rats or mice.
Materials:
-
Stereotaxic frame
-
Anesthesia (e.g., isoflurane)
-
Surgical tools (scalpel, retractors, drill)
-
CCI device (pneumatic or electromagnetic)
-
Suturing material
-
Warming pad
Procedure:
-
Anesthetize the animal and mount it in the stereotaxic frame.
-
Maintain body temperature using a warming pad.
-
Make a midline incision on the scalp and retract the skin to expose the skull.
-
Perform a craniotomy over the desired cortical region (e.g., parietal cortex) using a high-speed drill, keeping the dura mater intact.
-
Position the CCI device impactor tip perpendicular to the exposed dura.
-
Set the desired impact parameters (e.g., velocity: 3.5-6 m/s; depth: 1-2 mm; dwell time: 100-150 ms).
-
Induce the impact.
-
Suture the scalp incision.
-
Monitor the animal during recovery from anesthesia.
In Vivo Administration of MRS2179 via Osmotic Pump
This protocol describes the continuous delivery of MRS2179 to the site of injury.
Materials:
-
MRS2179
-
Artificial cerebrospinal fluid (aCSF) or other suitable vehicle
-
Osmotic pump (e.g., Alzet)
-
Brain infusion kit
Procedure:
-
Prepare a solution of MRS2179 in aCSF at the desired concentration (e.g., 1 mM).
-
Fill the osmotic pump with the MRS2179 solution according to the manufacturer's instructions.
-
Immediately following CCI, implant the brain infusion cannula into the center of the contused tissue.
-
Connect the cannula to the osmotic pump.
-
Implant the osmotic pump subcutaneously on the back of the animal.
-
Suture all incisions.
In Vivo Microdialysis for Extracellular ATP and Glutamate Measurement
This protocol allows for the sampling of extracellular neurochemicals in the brain.
Materials:
-
Microdialysis probes
-
Perfusion pump
-
Fraction collector
-
aCSF
-
MRS2179 (to be added to the perfusate if desired)
-
Analytical equipment for ATP (luciferin-luciferase assay) and glutamate (HPLC) detection
Procedure:
-
Implant the microdialysis probe into the brain region of interest (e.g., cortex or hippocampus) using stereotaxic surgery.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
For treatment groups, include MRS2179 in the aCSF perfusate.
-
Allow for a stabilization period before collecting baseline samples.
-
Induce TBI (CCI model).
-
Collect dialysate samples in a fraction collector at specified time intervals (e.g., every 20 minutes).
-
Analyze the collected samples for ATP and glutamate concentrations.
Galectin-3 Immunohistochemistry for Microglial Activation
This protocol is for the histological assessment of microglial activation in brain tissue.
Materials:
-
Formalin or paraformaldehyde for tissue fixation
-
Cryostat or microtome
-
Microscope slides
-
Primary antibody: anti-Galectin-3
-
Secondary antibody (fluorescently labeled)
-
DAPI for nuclear counterstaining
-
Blocking solution (e.g., normal goat serum)
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Perfuse the animal with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Dissect the brain and post-fix in the same fixative.
-
Cryoprotect the brain in a sucrose solution.
-
Section the brain using a cryostat or microtome.
-
Mount the sections on microscope slides.
-
Permeabilize the tissue sections.
-
Block non-specific antibody binding.
-
Incubate with the primary anti-Galectin-3 antibody.
-
Wash the sections.
-
Incubate with the fluorescently labeled secondary antibody.
-
Counterstain with DAPI.
-
Mount a coverslip using mounting medium.
-
Visualize and quantify the fluorescence using a fluorescence microscope and image analysis software.
Morris Water Maze (MWM) for Cognitive Assessment
This protocol assesses spatial learning and memory deficits.
Materials:
-
Circular pool filled with opaque water
-
Submerged escape platform
-
Visual cues around the room
-
Video tracking system
Procedure:
-
Acquisition Phase:
-
Place the mouse in the pool facing the wall at one of four starting positions.
-
Allow the mouse to swim and find the hidden platform for a set duration (e.g., 60 seconds).
-
If the mouse does not find the platform, guide it to the platform.
-
Allow the mouse to remain on the platform for a short period (e.g., 15-30 seconds).
-
Perform multiple trials per day for several consecutive days.
-
-
Probe Trial:
-
Remove the escape platform from the pool.
-
Place the mouse in the pool and allow it to swim for a set duration (e.g., 60 seconds).
-
Record the time spent in the target quadrant where the platform was previously located.
-
Conclusion
MRS2179 demonstrates significant potential as a research tool and a therapeutic candidate for traumatic brain injury. By targeting the P2Y1 receptor, it effectively mitigates key aspects of the secondary injury cascade, including excitotoxicity and neuroinflammation. The protocols outlined in this document provide a framework for researchers to investigate the efficacy and mechanisms of MRS2179 in preclinical models of TBI. Further research is warranted to explore optimal dosing, timing of administration, and long-term functional outcomes.
References
- 1. escholarship.org [escholarship.org]
- 2. Anti-inflammatory effect of P2Y1 receptor blocker MRS2179 in a rat model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antagonism of purinergic signalling improves recovery from traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Light Transmission Aggregometry with MRS2179
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for utilizing Light Transmission Aggregometry (LTA) to study the effects of MRS2179, a selective P2Y1 receptor antagonist, on platelet aggregation.
Introduction
Light Transmission Aggregometry (LTA) is the gold standard for in vitro assessment of platelet function.[1][2][3][4][5] This technique measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. Adenosine diphosphate (ADP) is a key platelet agonist that induces aggregation through the activation of two purinergic receptors: P2Y1 and P2Y12.[6][7][8][9] The P2Y1 receptor, coupled to Gq, is responsible for initiating platelet shape change and transient aggregation, primarily through the mobilization of intracellular calcium.[6][9][10][11][12] The P2Y12 receptor, coupled to Gi, inhibits adenylyl cyclase, leading to sustained platelet aggregation.[9][12]
MRS2179 is a potent and selective antagonist of the P2Y1 receptor.[10][13][14][15] By specifically blocking the P2Y1 receptor, MRS2179 allows for the elucidation of the distinct roles of the P2Y1 and P2Y12 receptors in platelet activation and aggregation. These application notes will detail the principles of LTA, provide a step-by-step protocol for its use with MRS2179, and present relevant quantitative data and signaling pathways.
Data Presentation
Quantitative Data for MRS2179 in Platelet Function Assays
| Parameter | Value | Species | Assay Conditions | Reference |
| Effective Concentration for Aggregation Inhibition | 20 µM | Human | ADP-induced aggregation in LTA | [16] |
| Median IC50 for Platelet Shape Change Inhibition | 3.16 µmol/L | Human | ADP-induced platelet shape change measured by a high-resolution channelyzer | [6] |
| Binding Affinity (Kd) | 109 ± 18 nM | Human | Radioligand binding studies with [33P]MRS2179 on washed human platelets | [10] |
| Binding Sites per Platelet | 134 ± 8 | Human | Radioligand binding studies with [33P]MRS2179 on washed human platelets | [10][11] |
Experimental Protocols
Principle of Light Transmission Aggregometry
LTA measures the increase in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate.[1][2][17] Initially, the PRP is turbid due to the uniform suspension of platelets, resulting in low light transmission. Upon the addition of an agonist (e.g., ADP), platelets become activated, change shape, and form aggregates. This process reduces the turbidity of the plasma, allowing more light to pass through to a photocell, thus increasing the measured light transmission. The extent of aggregation is proportional to the change in light transmission.[1][17]
Protocol for LTA with MRS2179
1. Materials and Reagents:
-
Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate (9:1 blood to anticoagulant ratio)[17]
-
MRS2179 (N6-methyl-2′-deoxyadenosine-3′,5′-bisphosphate)
-
Adenosine Diphosphate (ADP)
-
Phosphate-Buffered Saline (PBS) or saline
-
Light Transmission Aggregometer
-
Centrifuge
-
Pipettes and tips
-
Cuvettes with stir bars
2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect whole blood into sodium citrate tubes, ensuring minimal venous occlusion. The first few milliliters of blood should be discarded to avoid activation due to venipuncture.[18]
-
Process blood samples within 1 to 4 hours of collection. Keep samples at room temperature; do not refrigerate.[17][18]
-
To obtain PRP, centrifuge the whole blood at 150-200 x g for 10-15 minutes at room temperature.[17]
-
Carefully collect the upper PRP layer without disturbing the buffy coat.
-
To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 2500 x g for 10-15 minutes).[18]
-
The PPP will be used to set the 100% aggregation (maximum light transmission) baseline in the aggregometer.[17]
3. LTA Procedure:
-
Turn on the aggregometer and allow it to warm up to 37°C.[17]
-
Adjust the platelet count of the PRP if necessary, as per laboratory standards.
-
Pipette the required volume of PRP into a cuvette with a magnetic stir bar. Place the cuvette in the heating block of the aggregometer and allow it to equilibrate for at least 5 minutes.
-
Calibrate the aggregometer by placing a cuvette with PRP to set the 0% aggregation baseline and a cuvette with PPP to set the 100% aggregation baseline.[17]
-
For the experimental samples, add the desired concentration of MRS2179 or vehicle control (e.g., PBS) to the PRP and incubate for a specified time (e.g., 1-5 minutes) with stirring.
-
Initiate the recording of light transmission.
-
Add the ADP agonist to the cuvette to induce platelet aggregation. A typical final concentration of ADP to induce a biphasic aggregation response is 5-10 µM.
-
Record the aggregation curve for a set period, typically 5-10 minutes, until a maximal and stable aggregation response is observed.[1]
4. Data Analysis:
-
The primary endpoint is the maximum percentage of platelet aggregation, which is calculated relative to the light transmission of PRP (0%) and PPP (100%).
-
The slope of the aggregation curve can also be analyzed to determine the rate of aggregation.
-
Inhibition of aggregation by MRS2179 can be calculated as a percentage decrease in maximal aggregation compared to the vehicle control.
-
An IC50 value for MRS2179 can be determined by testing a range of antagonist concentrations and plotting the percentage inhibition against the log concentration of MRS2179.
Mandatory Visualizations
Signaling Pathways
Caption: ADP-induced platelet aggregation signaling pathway and the inhibitory action of MRS2179 on the P2Y1 receptor.
Experimental Workflow
Caption: Experimental workflow for Light Transmission Aggregometry with MRS2179.
References
- 1. journals.viamedica.pl [journals.viamedica.pl]
- 2. tandfonline.com [tandfonline.com]
- 3. Advances in Platelet Function Testing—Light Transmission Aggregometry and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. unimedizin-mainz.de [unimedizin-mainz.de]
- 5. mdpi.com [mdpi.com]
- 6. Both the ADP receptors P2Y1 and P2Y12, play a role in controlling shape change in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Effects of P2Y(1) and P2Y(12) receptor antagonists on platelet aggregation induced by different agonists in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Inhibition of platelet function by administration of MRS2179, a P2Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antiaggregatory activity in human platelets of potent antagonists of the P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Platelet - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. The P2Y(1) receptor as a target for new antithrombotic drugs: a review of the P2Y(1) antagonist MRS-2179 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. MRS2179: a novel inhibitor of platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 18. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Intraperitoneal Injection of MRS2179 in Rat Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of MRS2179, a selective P2Y1 receptor antagonist, in various rat models. The information is intended to guide researchers in designing and executing experiments involving the intraperitoneal administration of this compound.
Introduction
MRS2179 is a potent and selective antagonist of the P2Y1 purinergic receptor.[1] This receptor is a Gq-coupled receptor that is activated by adenosine diphosphate (ADP) and plays a crucial role in various physiological processes, including platelet aggregation, neurotransmission, and inflammation. By blocking the P2Y1 receptor, MRS2179 has been shown to exert anti-inflammatory, anti-thrombotic, and modulatory effects on smooth muscle cells, making it a valuable tool for preclinical research in various disease models.
Applications in Rat Models
Intraperitoneal (i.p.) injection of MRS2179 has been utilized in several rat models to investigate its therapeutic potential. Key applications include:
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Traumatic Brain Injury (TBI): In rat models of TBI, MRS2179 has been shown to suppress microglial activation, a key component of the neuroinflammatory response that contributes to secondary brain injury.[2] Administration of MRS2179 led to a significant reduction in the levels of Galectin-3, a marker for activated microglia.[1][2]
-
Opioid-Induced Constipation (OIC): MRS2179 has been demonstrated to influence gastrointestinal motility. In a rat model of loperamide-induced constipation, intraperitoneal injection of MRS2179 was found to decrease gastrointestinal transit, suggesting a role for the P2Y1 receptor in the regulation of colonic function.
-
Intimal Hyperplasia: In a mouse model of vein graft intimal hyperplasia, intraperitoneal administration of MRS2179 significantly inhibited the proliferation and migration of vascular smooth muscle cells (VSMCs), key events in the development of intimal thickening.[3] This suggests a potential therapeutic application for MRS2179 in preventing vascular graft failure.
P2Y1 Receptor Signaling Pathway
MRS2179 exerts its effects by blocking the P2Y1 receptor, thereby inhibiting its downstream signaling cascade. The binding of the endogenous ligand ADP to the P2Y1 receptor, which is a Gq-coupled G-protein coupled receptor (GPCR), initiates a signaling cascade. This cascade involves the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ and DAG together activate protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response.
Caption: P2Y1 Receptor Signaling Pathway and Inhibition by MRS2179.
Experimental Protocols
The following are detailed protocols for the intraperitoneal injection of MRS2179 in rat models based on published literature.
General Guidelines for Intraperitoneal Injection in Rats
This protocol provides a general framework for the safe and effective intraperitoneal administration of substances to rats.
Materials:
-
Sterile syringes (1-3 mL)
-
Sterile needles (23-25 gauge)
-
MRS2179 solution
-
70% ethanol
-
Appropriate animal restraint device
Procedure:
-
Animal Restraint: Properly restrain the rat to expose the abdomen. This can be done manually by a trained handler or using a suitable restraint device.
-
Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen to avoid puncturing the cecum, bladder, or other vital organs.
-
Site Preparation: Swab the injection site with 70% ethanol and allow it to dry.
-
Needle Insertion: Insert the needle at a 15-30 degree angle into the peritoneal cavity. A slight "pop" may be felt as the needle penetrates the abdominal wall.
-
Aspiration: Gently pull back on the plunger to ensure that the needle has not entered a blood vessel (no blood should appear in the syringe hub) or an organ (no fluid should be aspirated).
-
Injection: If aspiration is clear, inject the solution at a steady rate.
-
Needle Withdrawal: Withdraw the needle smoothly and apply gentle pressure to the injection site if necessary.
-
Post-injection Monitoring: Monitor the animal for any signs of distress or adverse reactions following the injection.
Protocol 1: Intraperitoneal Injection of MRS2179 in a Rat Model of Opioid-Induced Constipation
This protocol is adapted from a study investigating the role of the P2Y1 receptor in opioid-induced constipation in rats.
Objective: To evaluate the effect of MRS2179 on gastrointestinal transit in a loperamide-induced model of constipation.
Materials:
-
MRS2179
-
Sterile normal saline (0.9% NaCl)
-
Loperamide hydrochloride
-
Sterile syringes and needles
-
Animal balance
-
Gavage needles (for loperamide administration, if applicable)
Experimental Workflow:
Caption: Experimental Workflow for OIC Model.
Procedure:
-
Animal Model: Use adult male Sprague-Dawley rats.
-
Induction of Constipation: Administer loperamide hydrochloride (e.g., 4 mg/kg, intraperitoneally) twice daily for 7 consecutive days to induce constipation.
-
Preparation of MRS2179 Solution: Dissolve MRS2179 in sterile normal saline (0.9% NaCl) to a final concentration of 0.5 mg/ml. Ensure the solution is clear and free of particulates.
-
MRS2179 Administration: On day 8, begin intraperitoneal administration of the MRS2179 solution. Inject a volume of 0.5 ml per rat, twice daily, for 5 consecutive days.
-
Control Group: A control group should receive intraperitoneal injections of the vehicle (sterile normal saline) on the same schedule.
-
Assessment of Gastrointestinal Transit: On the final day of treatment, assess gastrointestinal transit using a standard method such as the charcoal meal transit test.
Data Presentation
The following tables summarize the quantitative data on the effects of MRS2179 in different rat models. Note: Specific mean and standard deviation values were not available in the provided search results. The tables are structured to present such data once obtained from full-text articles.
Table 1: Effect of MRS2179 on Galectin-3 Levels in a Rat Model of Traumatic Brain Injury
| Treatment Group | Time Point | Galectin-3 Level (Arbitrary Units) | n | p-value vs. Control |
| Control (Vehicle) | Day 1 | Data not available | - | - |
| MRS2179 | Day 1 | Significantly suppressed | - | < 0.05 |
| Control (Vehicle) | Day 3 | Data not available | - | - |
| MRS2179 | Day 3 | Significantly suppressed | - | < 0.05 |
Data adapted from a study by Moro et al. (2022).[1]
Table 2: Effect of MRS2179 on Gastrointestinal Transit in a Rat Model of Opioid-Induced Constipation
| Treatment Group | Gastrointestinal Transit Ratio (%) | n | p-value vs. OIC Control |
| Normal Control | Data not available | - | - |
| OIC + Vehicle | Data not available | - | - |
| OIC + MRS2179 | Significantly decreased | - | < 0.05 |
Data adapted from a study by Zhao et al. (2022).
Table 3: Effect of MRS2179 on Intimal Hyperplasia in a Mouse Vein Graft Model
| Treatment Group | Intima-to-Media Ratio | n | p-value vs. Control |
| Control (Vehicle) | Data not available | - | - |
| MRS2179 | Significantly less | - | < 0.05 |
Data adapted from a study by Zhang et al. (2015).[3]
Conclusion
The intraperitoneal administration of MRS2179 is a valuable technique for investigating the role of the P2Y1 receptor in various pathological conditions in rat models. The protocols and data presented here provide a foundation for researchers to design and interpret their own studies. It is crucial to adhere to proper animal handling and injection techniques to ensure the welfare of the animals and the reliability of the experimental results. Further research is warranted to fully elucidate the therapeutic potential of MRS2179 in the treatment of traumatic brain injury, opioid-induced constipation, and prevention of intimal hyperplasia.
References
- 1. Anti-inflammatory effect of P2Y1 receptor blocker MRS2179 in a rat model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. P2Y1 receptor in the colonic submucosa of rats and its association with opioid‑induced constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The ADP antagonist MRS2179 regulates the phenotype of smooth muscle cells to limit intimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
MRS2179 tetrasodium solubility and stability in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility, stability, and handling of MRS2179 tetrasodium salt in aqueous buffers. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
1. What is this compound salt and what is its primary mechanism of action?
This compound salt is a potent and selective competitive antagonist of the P2Y1 receptor, a G protein-coupled receptor (GPCR) activated by adenosine diphosphate (ADP)[1][2]. Its primary mechanism of action involves blocking the binding of ADP to the P2Y1 receptor, thereby inhibiting downstream signaling pathways. This makes it a valuable tool for studying physiological processes mediated by the P2Y1 receptor, such as platelet aggregation[1][3].
2. What is the solubility of this compound salt in aqueous solutions?
This compound salt is soluble in water up to 50 mM[1][3][4]. For best results, it is recommended to prepare stock solutions in high-purity water.
3. What are the recommended storage conditions for this compound salt?
For long-term stability, this compound salt should be stored at -20°C as a solid. Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months[2]. It is advisable to prepare single-use aliquots of stock solutions to avoid repeated freeze-thaw cycles.
4. In which signaling pathway is this compound salt primarily involved?
MRS2179 acts as an antagonist in the P2Y1 receptor signaling pathway. The P2Y1 receptor is a Gq-coupled GPCR. Upon activation by its endogenous ligand ADP, it stimulates phospholipase C (PLC), leading to the production of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events culminate in various cellular responses, including platelet shape change and aggregation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation of MRS2179 in buffer | Low Temperature: The solubility of MRS2179 may decrease at lower temperatures. | Gently warm the solution to room temperature. If precipitation persists, brief sonication may help redissolve the compound. |
| High Concentration: Exceeding the solubility limit in a specific buffer. | Prepare a more dilute stock solution in water first, and then further dilute it into the desired experimental buffer. | |
| Incompatible Buffer Components: Certain buffer components may interact with MRS2179, leading to precipitation. | If possible, test the solubility in a small volume of the buffer before preparing a large batch. Consider using alternative buffer systems. | |
| Inconsistent or unexpected experimental results | Degradation of MRS2179: Improper storage or handling of stock solutions can lead to degradation. | Prepare fresh stock solutions from solid MRS2179. Aliquot stock solutions to minimize freeze-thaw cycles. Protect solutions from light. |
| Incorrect Concentration: Inaccurate weighing of the solid or errors in dilution calculations. | Use a calibrated analytical balance for weighing. Double-check all dilution calculations. | |
| pH of the experimental buffer: The activity of MRS2179 may be pH-dependent. | Ensure the pH of your experimental buffer is within the optimal range for your assay and is consistently maintained. | |
| Difficulty dissolving the solid compound | Low-quality solvent: Impurities in the water can affect solubility. | Use high-purity, sterile-filtered water (e.g., Milli-Q or equivalent) to prepare stock solutions. |
| Insufficient mixing: The compound may not have fully dissolved. | Vortex or sonicate the solution for a short period to ensure complete dissolution. |
Quantitative Data Summary
Solubility and Physicochemical Properties
| Parameter | Value | Reference |
| Molecular Weight | 513.16 g/mol | [1][4] |
| Formula | C11H13N5O9P2Na4 | [1][4] |
| Solubility in Water | Up to 50 mM | [1][3][4] |
| Purity | ≥98% (HPLC) | [1][2] |
| Storage (Solid) | -20°C | [1][4] |
| Storage (Aqueous Solution) | -20°C (1 month), -80°C (6 months) | [2] |
Pharmacological Properties
| Parameter | Value | Receptor | Reference |
| KB | 100 nM | P2Y1 | [1] |
| IC50 | 1.15 µM | P2X1 | [1] |
| IC50 | 12.9 µM | P2X3 | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Salt Stock Solution
-
Materials:
-
This compound salt (solid)
-
High-purity, sterile-filtered water
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Allow the vial of solid MRS2179 to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of MRS2179 using a calibrated analytical balance in a sterile environment.
-
Add the appropriate volume of high-purity water to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add 19.5 µL of water per 1 mg of solid).
-
Vortex the solution until the solid is completely dissolved.
-
Aliquot the stock solution into single-use sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
Protocol 2: P2Y1 Receptor Antagonism Assay (Calcium Mobilization)
This protocol outlines a general procedure for assessing the antagonist activity of MRS2179 by measuring its ability to inhibit ADP-induced calcium mobilization in cells expressing the P2Y1 receptor.
-
Materials:
-
Cells endogenously or recombinantly expressing the P2Y1 receptor (e.g., 1321N1 astrocytoma cells)
-
Cell culture medium
-
This compound salt stock solution
-
ADP (agonist) stock solution
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96-well black-walled, clear-bottom microplate
-
Fluorescence plate reader with an injection system
-
-
Procedure:
-
Cell Seeding: Seed the P2Y1-expressing cells into a 96-well microplate at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Prepare a loading solution of the calcium-sensitive dye with Pluronic F-127 in the assay buffer. Remove the cell culture medium and add the loading solution to the cells. Incubate for 1 hour at 37°C.
-
Compound Incubation: After incubation, wash the cells with the assay buffer. Add varying concentrations of MRS2179 (prepared by diluting the stock solution in the assay buffer) to the wells. Incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation and Measurement: Place the microplate in the fluorescence plate reader. Record the baseline fluorescence. Inject a solution of ADP at a concentration that elicits a submaximal response (e.g., EC80) into the wells.
-
Data Analysis: Measure the change in fluorescence intensity over time. The antagonist effect of MRS2179 is determined by its ability to reduce the ADP-induced calcium signal. Calculate the IC50 value of MRS2179 from the concentration-response curve.
-
Visualizations
Caption: P2Y1 Receptor Signaling Pathway.
Caption: Calcium Mobilization Assay Workflow.
Caption: Troubleshooting Workflow.
References
Technical Support Center: Optimizing MRS2179 Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively utilize MRS2179, a selective P2Y1 receptor antagonist, in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of MRS2179?
MRS2179 is a competitive and selective antagonist of the P2Y1 purinergic receptor.[1][2] It functions by blocking the binding of adenosine diphosphate (ADP) to the P2Y1 receptor, thereby inhibiting downstream signaling pathways.[3][4] This receptor is a G protein-coupled receptor (GPCR) that, upon activation by ADP, leads to platelet shape change and reversible aggregation.[3][5]
Q2: How selective is MRS2179 for the P2Y1 receptor?
MRS2179 displays high selectivity for the P2Y1 receptor. It has a binding affinity (KB) of approximately 100 nM for the P2Y1 receptor.[2] Its selectivity is notable over other P2 receptors, including P2X1 (IC50 = 1.15 μM), P2X3 (IC50 = 12.9 μM), P2X2, P2X4, P2Y2, P2Y4, and P2Y6 receptors.[2]
Q3: What are the solubility and storage recommendations for MRS2179?
The tetrasodium salt of MRS2179 is soluble in water up to 50 mM. It is recommended to store the solid compound at -20°C. For solutions, it is best to prepare them fresh on the day of use. If storage is necessary, aliquoted solutions can be stored at -20°C for up to one month.[6]
Troubleshooting Guide
Q1: I am observing inconsistent or no inhibition of ADP-induced responses. What could be the issue?
Several factors could contribute to this:
-
Suboptimal Concentration: The optimal concentration of MRS2179 can vary depending on the cell type and experimental conditions. A concentration of 20µM has been shown to be effective for inhibiting ADP-induced platelet aggregation.[5] It is advisable to perform a dose-response curve to determine the optimal concentration for your specific assay.
-
Agonist Concentration: The concentration of the agonist (e.g., ADP) used to stimulate the P2Y1 receptor will influence the required concentration of the antagonist. Ensure you are using a consistent and appropriate agonist concentration.
-
Compound Degradation: MRS2179, being a nucleotide analog, can be susceptible to degradation.[1] Ensure proper storage of the compound and use freshly prepared solutions for consistent results.
Q2: My cells are showing unexpected responses or signs of toxicity. What should I do?
-
High Concentration: While selective, very high concentrations of any compound can lead to off-target effects or cellular stress. Try reducing the concentration of MRS2179.
-
Solvent Effects: If you are using a solvent other than water, ensure the final concentration of the solvent in your cell culture medium is not affecting cell viability or function. Always include a vehicle control in your experiments.
-
Cell Health: The overall health of your cells is crucial for obtaining reliable data. Ensure your cells are healthy, within a suitable passage number, and free from contamination.[7]
Q3: I am having trouble dissolving MRS2179.
MRS2179 tetrasodium salt is reported to be soluble in water. If you encounter solubility issues, gentle warming or vortexing may help. Ensure you are using the correct salt form of the compound, as solubility can vary.
Data Summary
Table 1: Binding Affinity and Inhibitory Concentrations of MRS2179
| Parameter | Value | Receptor/Assay | Source |
| KB | 100 nM | P2Y1 Receptor | [2] |
| IC50 | 1.15 µM | P2X1 Receptor | [2] |
| IC50 | 12.9 µM | P2X3 Receptor | [2] |
| Optimal Concentration | 20 µM | ADP-induced Platelet Aggregation | [5] |
Experimental Protocols
Protocol 1: Determination of Optimal MRS2179 Concentration for Platelet Aggregation Inhibition
-
Prepare Platelet-Rich Plasma (PRP): Collect whole blood from healthy donors into tubes containing an anticoagulant. Centrifuge the blood at a low speed to separate the PRP.
-
Prepare MRS2179 dilutions: Prepare a stock solution of MRS2179 in water. Serially dilute the stock solution to obtain a range of working concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM, 50 µM).
-
Incubation: Pre-incubate aliquots of PRP with the different concentrations of MRS2179 or vehicle control for a specified time (e.g., 10-15 minutes) at 37°C.
-
Induce Aggregation: Add a fixed concentration of ADP to induce platelet aggregation.
-
Measure Aggregation: Monitor platelet aggregation using a light transmission aggregometer.
-
Data Analysis: Determine the concentration of MRS2179 that produces the desired level of inhibition of ADP-induced aggregation.
Protocol 2: Calcium Imaging Assay to Assess P2Y1 Receptor Antagonism
-
Cell Culture: Plate cells expressing the P2Y1 receptor onto glass-bottom dishes suitable for microscopy.
-
Dye Loading: Load the cells with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Establish Baseline: Acquire baseline fluorescence images of the cells before adding any reagents.
-
Antagonist Incubation: Add the desired concentration of MRS2179 or vehicle control to the cells and incubate for a predetermined time.
-
Agonist Stimulation: Add a P2Y1 receptor agonist (e.g., ADP or 2-MeSADP) to stimulate an increase in intracellular calcium.
-
Image Acquisition: Continuously record fluorescence images to monitor the changes in intracellular calcium levels.
-
Data Analysis: Quantify the changes in fluorescence intensity to determine the effect of MRS2179 on agonist-induced calcium mobilization. A reduction in the calcium signal in the presence of MRS2179 indicates antagonism of the P2Y1 receptor.[8]
Visualizations
Caption: P2Y1 Receptor Signaling Pathway and Inhibition by MRS2179.
Caption: Workflow for Optimizing MRS2179 Concentration.
Caption: Troubleshooting Decision Tree for Inconsistent Results.
References
- 1. The P2Y(1) receptor as a target for new antithrombotic drugs: a review of the P2Y(1) antagonist MRS-2179 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tocris.com [tocris.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of platelet function by administration of MRS2179, a P2Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MRS2179: a novel inhibitor of platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MRS 2179 ammonium salt | P2Y1 antagonist | Hello Bio [hellobio.com]
- 7. 8 Ways to Optimize Cell Cultures [vistalab.com]
- 8. researchgate.net [researchgate.net]
Potential off-target effects of MRS2179 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of MRS2179, a potent P2Y1 receptor antagonist, particularly when used at high concentrations. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the known primary off-target effects of MRS2179 at high concentrations?
A1: At concentrations significantly higher than its affinity for the P2Y1 receptor (KB = 100-102 nM), MRS2179 can exhibit antagonist activity at other purinergic receptors, most notably the P2X1 and P2X3 receptors.[1][2][3] This is the most commonly reported off-target activity.
Q2: At what concentrations do off-target effects of MRS2179 become a concern?
A2: Off-target effects on the P2X1 receptor can be anticipated at concentrations approaching and exceeding 1.15 µM, which is its reported IC50 value.[1][2][3] For the P2X3 receptor, off-target effects are more likely to be observed at concentrations closer to its IC50 of 12.9 µM.[1][2][3] It is important to note that in some in vitro platelet function assays, MRS2179 has been used at concentrations as high as 20 µM to 100 µM, where engagement of the P2X1 receptor is highly probable.[2][4]
Q3: My experimental results are inconsistent when using high concentrations of MRS2179. What could be the cause?
A3: Inconsistent results at high MRS2179 concentrations could be due to the compound's off-target effects. For instance, in studies involving platelets or smooth muscle cells, which express P2X1 receptors, high concentrations of MRS2179 may lead to confounding effects due to the blockade of both P2Y1 and P2X1 receptors.[1][5] This can alter cellular responses compared to experiments using lower, more selective concentrations of the antagonist.
Q4: Are there any known off-target effects of MRS2179 outside of the P2 receptor family?
Troubleshooting Guides
Issue 1: Unexpected Cellular Response in Platelet Aggregation Assays at High MRS2179 Concentrations
-
Problem: You observe a pattern of inhibition in your ADP-induced platelet aggregation assay that cannot be solely attributed to P2Y1 receptor blockade, especially when using MRS2179 at concentrations above 1 µM.
-
Possible Cause: Platelets also express P2X1 receptors, which are ligand-gated ion channels that can contribute to platelet activation. At high concentrations, MRS2179 is known to inhibit P2X1 receptors (IC50 = 1.15 µM).[1][2][3] Your observed effect might be a composite of both P2Y1 and P2X1 receptor antagonism.
-
Troubleshooting Steps:
-
Concentration-Response Curve: Perform a detailed concentration-response curve for MRS2179 in your assay. If the inhibition curve is biphasic or shows a plateau that is inconsistent with single-receptor antagonism, it may suggest off-target effects.
-
Use a P2X1-Selective Agonist: To isolate the effect on P2X1, use a selective P2X1 receptor agonist, such as α,β-methylene ATP, in the presence of varying concentrations of MRS2179. This will help you quantify the extent of P2X1 inhibition by MRS2179 in your system.
-
Lower MRS2179 Concentration: If your experimental design allows, use a lower concentration of MRS2179 (e.g., in the 100-300 nM range) to ensure maximal selectivity for the P2Y1 receptor.
-
Alternative P2Y1 Antagonist: Consider using a more selective P2Y1 antagonist if available and suitable for your experimental setup.
-
Issue 2: Atypical Electrophysiological or Calcium Imaging Results in Neuronal or Smooth Muscle Cells
-
Problem: You are using MRS2179 to block P2Y1-mediated responses in neuronal or smooth muscle tissues and observe unexpected changes in ion channel activity or intracellular calcium dynamics at concentrations above 10 µM.
-
Possible Cause: Both neuronal and smooth muscle cells can express P2X1 and P2X3 receptors.[1] The observed effects could be due to the off-target inhibition of these receptors by high concentrations of MRS2179. P2X receptors are ion channels, and their blockade can directly impact membrane potential and calcium influx.[9]
-
Troubleshooting Steps:
-
Receptor Expression Profile: Confirm the expression of P2Y1, P2X1, and P2X3 receptors in your specific cell type or tissue preparation using techniques like qPCR, western blot, or immunohistochemistry.
-
Isolate Receptor-Specific Responses: Use selective agonists for each receptor (e.g., 2-MeSADP for P2Y1, α,β-methylene ATP for P2X1/P2X3) to elicit specific responses and then test the inhibitory effect of a high concentration of MRS2179 on each.
-
Control for P2X Receptor Blockade: In your experiments, include a control with a known P2X1 or P2X3 antagonist to compare with the effects of high-concentration MRS2179. This will help to differentiate between on-target and off-target effects.
-
Calcium Source Determination: In calcium imaging experiments, perform the assay in a calcium-free external solution to distinguish between calcium release from internal stores (typically P2Y1-mediated) and calcium influx from the extracellular space (P2X-mediated).[9]
-
Quantitative Data Summary
The following table summarizes the known affinity and potency of MRS2179 at its primary target and key off-target receptors.
| Compound | Target Receptor | Species | Assay Type | Potency (Value) | Potency (Unit) | Reference(s) |
| MRS2179 | P2Y1 | Turkey | Schild Analysis | KB = 102 | nM | [10] |
| MRS2179 | P2Y1 | Human | Radioligand Binding | Kd = 109 | nM | [11] |
| MRS2179 | P2X1 | Rat | Functional Assay | IC50 = 1.15 | µM | [1][2][3] |
| MRS2179 | P2X3 | Rat | Functional Assay | IC50 = 12.9 | µM | [1][2][3] |
Experimental Protocols
Protocol 1: Assessing Off-Target Effects of MRS2179 on P2X1 Receptors using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol provides a general framework for evaluating the antagonist activity of MRS2179 at P2X1 receptors expressed in Xenopus oocytes.
-
Materials:
-
Stage V-VI Xenopus laevis oocytes
-
cRNA encoding human or rat P2X1 receptor
-
ND96 solution (96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.5)
-
Agonist: α,β-methylene ATP
-
Antagonist: MRS2179
-
Two-electrode voltage clamp setup
-
-
Procedure:
-
Oocyte Preparation and Injection: Harvest and defolliculate oocytes. Inject each oocyte with P2X1 receptor cRNA and incubate for 2-5 days at 16-18°C.
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with two microelectrodes (voltage and current) filled with 3 M KCl.
-
Clamp the membrane potential at a holding potential of -60 mV.
-
-
Agonist Application: Apply a concentration of α,β-methylene ATP that elicits a submaximal response (e.g., EC50) to establish a baseline P2X1 receptor-mediated current.
-
Antagonist Application: Perfuse the oocyte with varying concentrations of MRS2179 (e.g., 0.1 µM to 30 µM) for a sufficient incubation period to reach equilibrium.
-
Co-application: While still in the presence of MRS2179, re-apply the same concentration of α,β-methylene ATP.
-
Data Analysis: Measure the peak inward current in the presence and absence of MRS2179. Calculate the percentage of inhibition for each concentration of MRS2179 and determine the IC50 value.
-
Protocol 2: Evaluating Off-Target Effects of MRS2179 on P2X3 Receptors using a Calcium Influx Assay
This protocol describes a method to measure the inhibition of P2X3 receptor-mediated calcium influx by MRS2179 in a cell line stably expressing the receptor.
-
Materials:
-
HEK293 or CHO cells stably expressing the human or rat P2X3 receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Agonist: α,β-methylene ATP
-
Antagonist: MRS2179
-
96- or 384-well black-walled, clear-bottom assay plates
-
Fluorescence plate reader with kinetic reading capability (e.g., FLIPR)
-
-
Procedure:
-
Cell Plating: Seed the P2X3-expressing cells into the assay plates and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's instructions, typically for 1 hour at 37°C.
-
Baseline Measurement: Wash the cells with assay buffer and measure the baseline fluorescence.
-
Antagonist Incubation: Add varying concentrations of MRS2179 (e.g., 1 µM to 50 µM) to the wells and incubate for a predetermined time.
-
Agonist Stimulation: Add a selective P2X3 agonist, such as α,β-methylene ATP, to the wells to stimulate calcium influx.
-
Fluorescence Measurement: Immediately begin measuring the change in fluorescence over time.
-
Data Analysis: Determine the peak fluorescence response for each well. Calculate the percentage of inhibition by MRS2179 at each concentration and determine the IC50 value.
-
Visualizations
Caption: P2Y1 Receptor Signaling Pathway and Point of Inhibition by MRS2179.
Caption: Troubleshooting Workflow for Unexpected Results with High MRS2179 Concentrations.
References
- 1. researchgate.net [researchgate.net]
- 2. storage.imrpress.com [storage.imrpress.com]
- 3. MRS 2179 tetrasodium salt | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 4. MRS2179: a novel inhibitor of platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. ATP increases intracellular calcium in supraoptic neurons by activation of both P2X and P2Y purinergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. P2Y1 receptors mediate inhibitory neuromuscular transmission in the rat colon - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of platelet function by administration of MRS2179, a P2Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Species-Specific Differences in MRS2179 Potency and Efficacy
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the P2Y1 receptor antagonist, MRS2179. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges arising from the species-specific variability in the potency and efficacy of MRS2179.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected inhibition of P2Y1 receptor signaling with MRS2179 in our rodent model compared to published data on human platelets. Is this a known issue?
A1: Yes, this is a well-documented phenomenon. MRS2179 exhibits significant species-specific differences in its potency. It is generally less potent at rodent P2Y1 receptors (rat and mouse) compared to human, pig, and guinea pig receptors.[1] This means that higher concentrations of MRS2179 are often required to achieve the same level of inhibition in rodent-based experimental systems. For instance, the IC50 of MRS2179 in the rat colon for inhibiting electrically stimulated relaxation is approximately 3.5 µM to 13.1 µM, whereas in the human colon, the IC50 is closer to 1 µM.[1][2]
Q2: What is the underlying molecular basis for the observed species-specific differences in MRS2179 potency?
A2: The precise molecular basis for the species-specific differences in MRS2179 potency has not been definitively elucidated. However, it is likely due to subtle variations in the amino acid sequence of the P2Y1 receptor across different species, particularly within the antagonist binding pocket. While the overall sequence identity for the P2Y1 receptor is high between human and guinea pig (95%), even minor changes in key residues can significantly impact ligand binding affinity.[3] Key amino acid residues in the human P2Y1 receptor that are critical for MRS2179 binding have been identified, and any variation in these residues in other species could explain the differences in potency.
Q3: How can we confirm the potency of MRS2179 in our specific experimental system?
A3: It is highly recommended to determine the potency (e.g., IC50 or Ki) of MRS2179 empirically in your specific cell type or tissue preparation. This can be achieved through a concentration-response curve in a functional assay, such as measuring the inhibition of ADP-induced intracellular calcium mobilization, or through a competitive radioligand binding assay. Detailed protocols for these assays are provided in the "Experimental Protocols" section below.
Q4: Are there alternative P2Y1 antagonists that show less species variability?
A4: Other P2Y1 receptor antagonists, such as MRS2500, have been developed and may exhibit different species selectivity profiles. In some studies, MRS2500 has been shown to be more potent than MRS2179 in rodent tissues.[1] However, it is always advisable to consult the literature for comparative data and to validate the potency of any antagonist in your specific experimental model.
Troubleshooting Guides
Problem: Inconsistent or weak inhibition of P2Y1-mediated responses in rat or mouse tissues.
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Possible Cause 1: Insufficient concentration of MRS2179.
-
Troubleshooting Step: Due to the lower potency of MRS2179 in rodents, ensure you are using a concentration range appropriate for these species.[1] Refer to the quantitative data table below for reported IC50 and Ki values in different species. It may be necessary to perform a dose-response experiment to determine the optimal inhibitory concentration for your specific tissue and endpoint.
-
-
Possible Cause 2: Degradation of MRS2179.
-
Troubleshooting Step: Ensure proper storage and handling of the MRS2179 compound. Prepare fresh stock solutions and dilute to the final working concentration immediately before use.
-
-
Possible Cause 3: Off-target effects at high concentrations.
-
Troubleshooting Step: While MRS2179 is selective for the P2Y1 receptor, using excessively high concentrations to compensate for low potency can increase the risk of off-target effects.[4][5] If possible, use the lowest effective concentration determined from your dose-response experiments. Consider using a structurally different P2Y1 antagonist as a control to confirm that the observed effects are specific to P2Y1 inhibition.
-
Problem: High background signal in intracellular calcium mobilization assays.
-
Possible Cause 1: Cell health and dye loading issues.
-
Troubleshooting Step: Ensure cells are healthy and not overgrown. Optimize the concentration of the calcium-sensitive dye and the loading time and temperature to maximize signal-to-noise ratio. Wash cells gently to remove extracellular dye before measuring fluorescence.
-
-
Possible Cause 2: Autofluorescence of compounds or media.
-
Troubleshooting Step: Run appropriate controls, including vehicle-only and dye-only wells, to determine the background fluorescence. If the compound itself is fluorescent, consider using a different calcium indicator dye with a distinct excitation/emission spectrum.
-
Quantitative Data
The following table summarizes the reported potency of MRS2179 at the P2Y1 receptor across different species and experimental systems.
| Species | Tissue/Cell Line | Assay Type | Parameter | Value |
| Human | Platelets | Radioligand Binding ([³³P]MRS2179) | Kd | 109 nM |
| Human | Platelets | Radioligand Binding ([³H]MRS2279) | Ki | 84 nM |
| Human | Colon | Functional (EFS-induced relaxation) | IC50 | ~1 µM |
| Rat | Colon | Functional (EFS-induced relaxation) | IC50 | 3.5 µM |
| Rat | Colon | Functional (IJP inhibition) | IC50 | 13.1 µM |
| Guinea Pig | Ileum | Functional (IJP inhibition) | IC50 | 0.2 µM |
| Guinea Pig | Submucosal neurons | Functional (Calcium mobilization) | pA2 | 6.5 |
| Turkey | Erythrocyte Membranes | Functional (PLC activation) | Ki | ~100 nM |
This table is for comparative purposes. Potency values can vary depending on the specific experimental conditions.
Experimental Protocols
Radioligand Binding Assay for P2Y1 Receptor
This protocol describes a competitive binding assay to determine the affinity of MRS2179 for the P2Y1 receptor.
Materials:
-
Membrane preparations from cells or tissues expressing the P2Y1 receptor.
-
Radiolabeled P2Y1 antagonist (e.g., [³H]MRS2500).
-
Unlabeled MRS2179.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
In a 96-well plate, add membrane preparation (5-20 µg protein/well) to each well.
-
Add increasing concentrations of unlabeled MRS2179.
-
For total binding, add binding buffer instead of unlabeled antagonist.
-
For non-specific binding, add a high concentration of a potent, unlabeled P2Y1 antagonist (e.g., 10 µM MRS2500).
-
Add the radiolabeled antagonist at a concentration at or below its Kd value.
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a vacuum manifold.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 of MRS2179 and calculate the Ki using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This protocol outlines a functional assay to measure the inhibitory effect of MRS2179 on P2Y1 receptor activation.
Materials:
-
Cells endogenously or recombinantly expressing the P2Y1 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
P2Y1 receptor agonist (e.g., ADP or 2-MeSADP).
-
MRS2179.
-
Fluorometric imaging plate reader (FLIPR) or fluorescence microscope.
Procedure:
-
Seed cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with a calcium-sensitive dye according to the manufacturer's instructions (e.g., Fluo-4 AM for 1 hour at 37°C).
-
Wash the cells with assay buffer to remove extracellular dye.
-
Prepare a plate with various concentrations of MRS2179 and another plate with a fixed concentration of the P2Y1 agonist.
-
Establish a baseline fluorescence reading.
-
Add the MRS2179 solutions to the cells and incubate for a predetermined time.
-
Add the agonist solution to initiate the calcium response.
-
Monitor the change in fluorescence over time.
-
The potency of MRS2179 is determined by its ability to inhibit the agonist-induced calcium mobilization, and the IC50 is calculated from the concentration-response curve.
Visualizations
References
- 1. P2Y1 receptors mediate inhibitory neuromuscular transmission in the rat colon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. researchgate.net [researchgate.net]
- 4. MRS 2179 tetrasodium salt | P2Y Receptor Antagonists: R&D Systems [rndsystems.com]
- 5. MRS 2179 tetrasodium salt | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
Technical Support Center: MRS2179 Platelet Aggregation Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for platelet aggregation assays using the P2Y1 receptor antagonist, MRS2179.
Frequently Asked Questions (FAQs)
Q1: What is MRS2179 and how does it work?
MRS2179 is a selective and potent antagonist of the P2Y1 purinergic receptor.[1][2] In platelet aggregation, adenosine diphosphate (ADP) binds to two P2Y receptors: P2Y1 and P2Y12. The P2Y1 receptor, coupled to Gq, is responsible for initiating platelet shape change and transient aggregation by increasing intracellular calcium levels.[1][3][4] MRS2179 competitively blocks the P2Y1 receptor, thereby inhibiting these initial steps of ADP-induced platelet activation.[5][6] It has been shown to inhibit ADP-induced platelet shape change, aggregation, and calcium rise, but does not affect the P2Y12 receptor-mediated inhibition of adenylyl cyclase.[5][6] Interestingly, recent studies have shown that MRS2179 can act as an inverse agonist, meaning it can inhibit the constitutive (basal) activity of the P2Y1 receptor in the absence of an agonist.[1]
Q2: What is the typical concentration of ADP to use for inducing platelet aggregation in an MRS2179 assay?
The optimal concentration of ADP can vary depending on experimental conditions, but a general range for inducing near-maximal platelet aggregation in human platelet-rich plasma (PRP) is typically between 5 µM and 20 µM.[7] It is highly recommended to perform a dose-response curve for ADP to determine the optimal concentration for your specific assay conditions.[7] Using a submaximal concentration of ADP is often preferred when evaluating the inhibitory effect of antagonists like MRS2179.
Q3: What is the expected outcome of a successful experiment using MRS2179?
In a successful experiment, pre-incubation of platelets with MRS2179 should lead to a dose-dependent inhibition of ADP-induced platelet aggregation. This will be observed as a decrease in the maximum percentage of aggregation and a change in the aggregation curve's slope. At sufficient concentrations, MRS2179 can completely block the primary wave of aggregation induced by ADP.
Experimental Protocols
Detailed Methodology for Light Transmission Aggregometry (LTA)
This protocol outlines a standard procedure for assessing the inhibitory effect of MRS2179 on ADP-induced platelet aggregation using LTA.
Materials:
-
Freshly drawn human whole blood
-
3.2% Sodium Citrate (Anticoagulant)
-
MRS2179
-
Adenosine Diphosphate (ADP)
-
Phosphate-Buffered Saline (PBS) or appropriate vehicle for dissolving MRS2179 and ADP
-
Light Transmission Aggregometer
-
Calibrated pipettes
-
Aggregometer cuvettes with stir bars
Procedure:
-
Blood Collection: Collect whole blood from healthy donors who have not taken any antiplatelet medication for at least 10 days.[8] Use a 19- or 21-gauge needle and collect the blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).[8]
-
Platelet-Rich Plasma (PRP) Preparation:
-
Platelet-Poor Plasma (PPP) Preparation:
-
Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.[9]
-
The PPP will be used to set the 100% aggregation baseline in the aggregometer.
-
-
Platelet Count Adjustment (Optional but Recommended):
-
Assay Procedure:
-
Pre-warm the PRP and PPP samples to 37°C.
-
Calibrate the aggregometer using PRP for 0% aggregation and PPP for 100% aggregation.
-
Pipette the adjusted PRP into aggregometer cuvettes containing a stir bar and allow it to equilibrate for at least 1 minute at 37°C with stirring (typically 900-1200 rpm).[8][11]
-
Add the desired concentration of MRS2179 or its vehicle to the PRP and incubate for 2-5 minutes.
-
Add ADP to induce aggregation and record the change in light transmission for 5-10 minutes.[7]
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Weak Aggregation Response to ADP (in control) | Pre-analytical Issues: - Improper blood collection (e.g., traumatic venipuncture).[12]- Delayed sample processing (>4 hours).[13][14]- Incorrect storage temperature (should be at room temperature).[10]- Hemolysis in the sample.[15]Analytical Issues: - Low platelet count in PRP (<150 x 10^9/L).[16]- Inactive ADP agonist.- Instrument malfunction (e.g., improper calibration, light source issue). | Pre-analytical Solutions: - Ensure proper phlebotomy technique to minimize platelet activation.[12]- Process blood samples within 4 hours of collection.[13][14]- Maintain samples at room temperature.[10]- Visually inspect samples for hemolysis.Analytical Solutions: - Adjust platelet count in PRP to the optimal range.[10]- Prepare fresh ADP solutions.- Perform instrument calibration and maintenance as per the manufacturer's guidelines. |
| Spontaneous Aggregation (Aggregation without agonist) | - Pre-activated platelets due to improper sample handling (e.g., vigorous mixing, cold temperatures).[10]- Contaminated reagents or glassware. | - Ensure gentle mixing of blood tubes.- Avoid storing samples in the cold.[10]- Use clean, high-quality labware and fresh reagents. |
| High Variability Between Replicates | - Inconsistent pipetting technique.- Temperature fluctuations in the aggregometer.- Inadequate mixing of reagents. | - Use calibrated pipettes and ensure consistent pipetting.- Ensure the aggregometer is properly heated to 37°C.- Gently vortex reagent solutions before use. |
| Biphasic Aggregation Curve Not Observed with ADP (in control) | - ADP concentration is too low to induce a full response.[7] | - Perform an ADP dose-response curve to determine the optimal concentration for observing a biphasic aggregation pattern.[7] |
| No Inhibition by MRS2179 | - Inactive MRS2179 compound.- Incorrect concentration of MRS2179.- Insufficient incubation time. | - Prepare fresh MRS2179 solutions.- Verify the calculated concentrations and dilutions.- Ensure an adequate pre-incubation period (2-5 minutes) before adding the agonist. |
| Unexpected Aggregation Pattern | - Patient-related factors (e.g., underlying platelet disorders, medications).[17][18]- Lipemic or icteric plasma interfering with light transmission.[19] | - Screen donors for medications known to affect platelet function.[17][18]- If possible, use fasting blood samples to minimize lipemia.[20] |
Data Presentation
Quantitative Data for P2Y1 Antagonists
| Compound | Receptor Target | Assay Type | Species | Potency (IC50/Ki) | Reference(s) |
| MRS2179 | P2Y1 | ADP-induced Aggregation | Human | ~100 nM | [9] |
| MRS2500 | P2Y1 | ADP-induced Aggregation | Human | 0.95 nM | [9] |
| MRS2298 | P2Y1 | ADP-induced Aggregation | Human | 62.8 nM | [9] |
| MRS2496 | P2Y1 | ADP-induced Aggregation | Human | 1.5 µM | [9] |
Mandatory Visualization
P2Y1 Signaling Pathway in Platelets
Caption: P2Y1 receptor signaling pathway in platelets and the inhibitory action of MRS2179.
Experimental Workflow for MRS2179 Platelet Aggregation Assay
Caption: Step-by-step workflow for an MRS2179 platelet aggregation assay using LTA.
References
- 1. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The P2Y(1) receptor as a target for new antithrombotic drugs: a review of the P2Y(1) antagonist MRS-2179 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. P2 receptors and platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of platelet function by administration of MRS2179, a P2Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Antiaggregatory activity in human platelets of potent antagonists of the P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 11. Not all light transmission aggregation assays are created equal: qualitative differences between light transmission and 96-well plate aggregometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biodatacorp.com [biodatacorp.com]
- 13. The effect of pre-analytical variables on light transmittance aggregometry in citrated platelet-rich plasma from healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. fritsmafactor.com [fritsmafactor.com]
- 16. ashpublications.org [ashpublications.org]
- 17. labtestsonline.org.uk [labtestsonline.org.uk]
- 18. testing.com [testing.com]
- 19. Pre-Analytical Variables [practical-haemostasis.com]
- 20. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Long-term storage and handling of MRS2179 tetrasodium powder
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and experimental use of MRS2179 tetrasodium powder.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
A1: this compound powder should be stored at -20°C in a sealed container, away from moisture.[1][2][3] Under these conditions, the powder is stable for at least four years.
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in water.[2] To prepare a stock solution, reconstitute the powder in sterile water to a desired concentration, for example, up to 50 mM.[2] It is recommended to filter-sterilize the solution using a 0.22 μm filter before use, especially for cell-based assays.[1]
Q3: What are the recommended storage conditions for MRS2179 stock solutions?
A3: Once prepared, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[1] Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]
Q4: Can I subject my MRS2179 stock solution to multiple freeze-thaw cycles?
A4: It is strongly advised to avoid repeated freeze-thaw cycles as this can lead to degradation of the compound and affect its activity.[1][4] Aliquoting the stock solution into single-use volumes is the best practice.
Q5: What is the mechanism of action of MRS2179?
A5: MRS2179 is a potent and selective competitive antagonist of the P2Y1 receptor, a G protein-coupled receptor (GPCR) activated by adenosine diphosphate (ADP).[5][6][7] It has a Kb value of approximately 100-102 nM.[1][2] By blocking the P2Y1 receptor, MRS2179 inhibits ADP-induced platelet aggregation and other downstream signaling events.[1][5][7] Interestingly, some studies suggest that MRS2179 can also act as an inverse agonist at the P2Y1 receptor, counteracting its constitutive activity.[8]
Troubleshooting Guide
Q1: I am not observing the expected inhibition of platelet aggregation with MRS2179. What could be the issue?
A1: Several factors could contribute to this:
-
Incorrect Concentration: Ensure you are using an effective concentration of MRS2179. For in vitro human platelet aggregation assays, a concentration of 10-20 µM is often effective.[5] However, the optimal concentration can vary depending on the experimental conditions, so performing a dose-response curve is recommended.
-
Agonist Concentration: The concentration of the agonist (e.g., ADP) used to induce aggregation is crucial. If the agonist concentration is too high, it may overcome the competitive antagonism of MRS2179. Try using a submaximal concentration of the agonist.[9]
-
Solution Instability: Ensure your MRS2179 stock solution is fresh and has been stored correctly. Avoid using solutions that have undergone multiple freeze-thaw cycles.[1][9]
-
Biological Variability: Platelet reactivity can vary between donors.[9][10] It is important to include appropriate controls and consider the potential for inter-individual differences.
Q2: My experimental results with MRS2179 are inconsistent. What are the potential causes?
A2: Inconsistent results can arise from:
-
Variability in Reagent Preparation: Ensure consistent preparation of all solutions, including the MRS2179 stock solution and the agonist.
-
Assay Conditions: Factors such as incubation times, temperature, and the specific assay platform can influence the outcome. Standardize your protocol and ensure all steps are performed consistently.
-
Platelet Handling: For platelet-based assays, proper handling of platelet-rich plasma (PRP) is critical. This includes appropriate centrifugation steps, allowing platelets to rest before the assay, and maintaining a consistent platelet count.[9]
Q3: I am concerned about potential off-target effects of MRS2179. How selective is it?
A3: MRS2179 is highly selective for the P2Y1 receptor over other P2Y and P2X receptor subtypes.[1][2] For example, its IC50 for P2X1 and P2X3 receptors is significantly higher (1.15 µM and 12.9 µM, respectively) than its Kb for P2Y1.[1][2] However, at very high concentrations, the possibility of off-target effects cannot be entirely ruled out. It is always good practice to use the lowest effective concentration and include appropriate controls in your experiments.
Data Presentation
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Duration | Special Instructions |
| Powder | -20°C | ≥ 4 years | Store in a sealed container, away from moisture. |
| Stock Solution | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| Stock Solution | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
Table 2: Pharmacological Properties of MRS2179
| Parameter | Value | Receptor | Notes |
| Mechanism of Action | Competitive Antagonist / Inverse Agonist | P2Y1 | Blocks ADP binding and can reduce basal receptor activity.[6][8] |
| Binding Affinity (Kb) | ~100 - 102 nM | P2Y1 | [1][2] |
| Selectivity (IC50) | 1.15 µM | P2X1 | [1][2] |
| 12.9 µM | P2X3 | [1][2] | |
| > 10 µM | P2Y2, P2Y4, P2Y6, P2Y12, P2Y13, P2X2, P2X4 | [1][2] |
Experimental Protocols
Protocol 1: In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
Objective: To assess the inhibitory effect of MRS2179 on ADP-induced platelet aggregation in human platelet-rich plasma (PRP).
Materials:
-
This compound powder
-
Sterile water
-
Human whole blood from healthy, medication-free donors
-
Anticoagulant (e.g., 3.2% sodium citrate)
-
ADP (Adenosine diphosphate)
-
Platelet-poor plasma (PPP)
-
Light Transmission Aggregometer
Methodology:
-
PRP Preparation:
-
Collect human whole blood into tubes containing sodium citrate.
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.[9]
-
Carefully collect the upper PRP layer.
-
Prepare PPP by centrifuging the remaining blood at a higher speed (e.g., 2000 x g for 10 minutes).
-
-
MRS2179 and ADP Preparation:
-
Prepare a stock solution of MRS2179 in sterile water.
-
Prepare a stock solution of ADP in sterile water. Further dilutions should be made in saline or an appropriate buffer.
-
-
Aggregation Assay:
-
Calibrate the aggregometer with PPP (100% aggregation) and PRP (0% aggregation).[9]
-
Add a standardized volume of PRP to a cuvette with a magnetic stir bar and place it in the aggregometer at 37°C.[9]
-
Add the desired concentration of MRS2179 (or vehicle control) to the PRP and incubate for a specified time (e.g., 5 minutes) with stirring.
-
Initiate platelet aggregation by adding a submaximal concentration of ADP (e.g., 5-10 µM).[9]
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
Determine the maximum percentage of platelet aggregation for each condition.
-
Calculate the percentage of inhibition by MRS2179 relative to the vehicle control.
-
Protocol 2: In Vivo Assessment of Antithrombotic Activity
Objective: To evaluate the effect of MRS2179 on bleeding time in a mouse model.
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl)
-
Mice (e.g., C57BL/6)
-
Anesthetic
-
Filter paper
-
Scalpel or blade
Methodology:
-
Animal Preparation:
-
Anesthetize the mice according to approved institutional protocols.
-
-
MRS2179 Administration:
-
Prepare a solution of MRS2179 in sterile saline.
-
Administer MRS2179 via intraperitoneal (i.p.) or intravenous (i.v.) injection at a specified dose (e.g., 50 mg/kg).[1]
-
-
Bleeding Time Measurement:
-
After a predetermined time following MRS2179 administration (e.g., 30 seconds), transect the distal 3 mm of the tail with a sharp scalpel.[1]
-
Immediately start a timer.
-
Gently blot the tail with filter paper every 15-30 seconds without disturbing the wound.
-
Record the time until bleeding ceases (no bloodstain on the filter paper for at least 30 seconds).
-
-
Data Analysis:
-
Compare the bleeding times of MRS2179-treated mice with those of vehicle-treated control mice.
-
Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of any observed differences.
-
Visualizations
Signaling Pathways
Caption: P2Y1 Receptor Signaling Pathway and Inhibition by MRS2179.
Experimental Workflows
Caption: Workflow for In Vitro Platelet Aggregation Assay (LTA).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. bio-techne.com [bio-techne.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. MRS2179: a novel inhibitor of platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Inconsistency of different methods for assessing ex vivo platelet function: relevance for the detection of aspirin resistance | Haematologica [haematologica.org]
Preventing MRS2179 degradation in experimental solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of MRS2179 in experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing MRS2179 stock solutions?
A1: MRS2179 is soluble in water.[1] It is recommended to use high-purity water, such as nuclease-free water, to prepare stock solutions. Some suppliers indicate solubility up to 50 mM or 100 mM.[1]
Q2: What are the recommended storage conditions for solid MRS2179 and its stock solutions?
A2: Proper storage is crucial to maintain the stability of MRS2179. For the solid compound, storage at -20°C is consistently recommended.[1] For stock solutions, the recommended storage conditions vary slightly between suppliers, but a conservative approach is best. It is advisable to prepare fresh solutions for each experiment.[2] If storage is necessary, aliquoting the stock solution into single-use volumes can prevent repeated freeze-thaw cycles.
Q3: How should I handle MRS2179 solutions during an experiment?
A3: To minimize degradation, it is recommended to keep MRS2179 solutions on ice during experimental setup. Prepare working dilutions from the stock solution immediately before use. One study noted that for dynamic mass redistribution assays, all nucleotide solutions, including MRS2179, were freshly prepared for each experiment.[2]
Q4: Can I filter-sterilize my MRS2179 solution?
A4: Yes, if you prepare a stock solution in water, it is advisable to filter and sterilize it using a 0.22 μm filter before use, especially for cell-based assays.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of antagonist activity or inconsistent results | Degradation of MRS2179 in the experimental solution. | - Prepare fresh solutions of MRS2179 for each experiment. - Ensure the pH of your experimental buffer is within a stable range (ideally near neutral). - Protect solutions from prolonged exposure to light. - Minimize the time the diluted compound spends at room temperature. |
| Precipitate forms in the stock solution upon thawing | The concentration of the stock solution may be too high, or the compound is less soluble at lower temperatures. | - Gently warm the solution to room temperature and vortex to redissolve. - If precipitation persists, consider preparing a fresh, less concentrated stock solution. |
| Variability between experiments | Inconsistent preparation of MRS2179 solutions or degradation due to improper handling. | - Standardize the protocol for solution preparation, including solvent, concentration, and handling procedures. - Aliquot stock solutions to avoid multiple freeze-thaw cycles. |
Experimental Protocols
Protocol for Preparing MRS2179 Stock Solution
This protocol provides a general guideline for preparing a 10 mM aqueous stock solution of MRS2179 tetrasodium salt (MW: 513.16 g/mol ).
Materials:
-
This compound salt
-
Nuclease-free water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Allow the vial of solid MRS2179 to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of MRS2179 in a sterile microcentrifuge tube. For example, to prepare 1 ml of a 10 mM stock solution, use 5.13 mg of MRS2179.
-
Add the appropriate volume of nuclease-free water to the tube.
-
Vortex the solution until the solid is completely dissolved.
-
If necessary, filter the solution through a 0.22 μm syringe filter into a new sterile tube.
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or -80°C for up to six months.[3] For optimal results, prepare fresh solutions on the day of the experiment.
Protocol for Assessing MRS2179 Stability by HPLC
This protocol outlines a general method for assessing the stability of MRS2179 in an experimental buffer using High-Performance Liquid Chromatography (HPLC).
Materials:
-
MRS2179 solution in the experimental buffer of interest
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column
-
Mobile phase A: Aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted)
-
Mobile phase B: Acetonitrile or methanol
-
Autosampler vials
Procedure:
-
Sample Preparation:
-
Prepare a solution of MRS2179 in your experimental buffer at the working concentration.
-
Immediately after preparation (t=0), inject an aliquot into the HPLC system.
-
Incubate the remaining solution under the experimental conditions you wish to test (e.g., specific temperature, light exposure).
-
At various time points, take aliquots of the solution and transfer them to autosampler vials for HPLC analysis.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with your initial mobile phase conditions.
-
Inject the samples onto the column.
-
Run a gradient elution method, for example, starting with a low percentage of mobile phase B and gradually increasing it to elute compounds of different polarities.
-
Monitor the elution profile at a wavelength where MRS2179 and its potential degradation products absorb (typically around 260 nm for purine derivatives).
-
-
Data Analysis:
-
Compare the chromatograms from different time points.
-
A decrease in the peak area of the main MRS2179 peak and the appearance of new peaks over time indicate degradation.
-
Quantify the percentage of remaining MRS2179 at each time point by comparing its peak area to the initial peak area at t=0.
-
Visualizations
References
Technical Support Center: P2Y1 Receptor Antagonism by MRS2179
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and guidance on the reversibility of P2Y1 receptor antagonism by MRS2179.
Frequently Asked Questions (FAQs)
Q1: Is the antagonism of the P2Y1 receptor by MRS2179 reversible?
Yes, the antagonism of the P2Y1 receptor by MRS2179 is reversible. MRS2179 is a competitive antagonist, meaning it binds to the same site on the P2Y1 receptor as the endogenous agonist, ADP, in a reversible manner. The reversibility has been demonstrated experimentally, where the inhibitory effects of MRS2179 on receptor function can be removed by washing the compound away from the cells or tissue preparation. For instance, in studies of neuromuscular transmission, the inhibitory effect of MRS2179 on the fast inhibitory junction potential (IJPf) was recovered after a 20-minute washout period.
Q2: What is the mechanism of action of MRS2179 at the P2Y1 receptor?
MRS2179 acts as a selective and competitive antagonist at the P2Y1 receptor. This means that it competes with the agonist (e.g., ADP) for binding to the receptor's active site. By occupying the binding site, MRS2179 prevents the agonist from binding and activating the receptor, thereby blocking the downstream signaling cascade. The competitive nature of this interaction is a key indicator of its reversibility.
Q3: What are the key signaling pathways activated by the P2Y1 receptor?
The P2Y1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq/11 G-proteins. Upon activation by an agonist like ADP, the following signaling cascade is initiated:
-
Activation of Phospholipase C (PLC): The activated Gq protein stimulates PLC.
-
Production of Second Messengers: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.
-
Activation of Protein Kinase C (PKC): DAG, along with the increased intracellular Ca2+, activates PKC.
These signaling events ultimately lead to various cellular responses, including platelet shape change and aggregation, and smooth muscle contraction.
Q4: How does the potency of MRS2179 compare to other P2Y1 antagonists?
The potency of P2Y1 receptor antagonists can be compared using their inhibition constants (Ki or Kb) or their half-maximal inhibitory concentrations (IC50). MRS2179 is a potent antagonist, though other compounds like MRS2500 have been shown to have higher affinity. The rank order of potency for some common P2Y1 antagonists is MRS2500 > MRS2279 > MRS2179.
Troubleshooting Guides
Issue 1: Incomplete reversal of antagonism after washout.
-
Possible Cause 1: Insufficient washout duration or volume.
-
Solution: Increase the duration and/or the number of washes. For MRS2179, a 20-minute washout has been shown to be effective in some systems. However, the optimal washout time can vary depending on the experimental setup (e.g., cell type, tissue thickness). It is recommended to perform a time-course experiment to determine the optimal washout period for your specific assay.
-
-
Possible Cause 2: Non-specific binding of MRS2179.
-
Solution: Include a low concentration of a non-ionic detergent (e.g., 0.01% BSA or Tween-20) in your wash buffer to help reduce non-specific binding. Ensure that the detergent concentration does not adversely affect cell viability or receptor function.
-
-
Possible Cause 3: Receptor desensitization or internalization.
-
Solution: Prolonged exposure to agonists (if used to assess antagonism) can cause receptor desensitization or internalization. Allow for a sufficient recovery period in agonist-free buffer after washout before re-stimulating with the agonist.
-
Issue 2: High background signal in functional assays (e.g., calcium mobilization).
-
Possible Cause 1: Constitutive activity of the P2Y1 receptor.
-
Solution: The P2Y1 receptor can exhibit constitutive (agonist-independent) activity, leading to a baseline level of signaling. In such cases, MRS2179 may act as an inverse agonist, reducing the basal signal. Be sure to include appropriate controls with no antagonist to accurately determine the baseline.
-
-
Possible Cause 2: Cell health and dye loading issues.
-
Solution: Ensure cells are healthy and not overgrown. Optimize the concentration of the calcium-sensitive dye and the loading time to maximize the signal-to-noise ratio without causing cellular stress.
-
Issue 3: Variability in antagonist potency (IC50/Ki values).
-
Possible Cause 1: Differences in experimental conditions.
-
Solution: Antagonist potency can be influenced by factors such as agonist concentration, incubation time, temperature, and buffer composition. Standardize these parameters across all experiments to ensure consistency. When determining the Ki from the IC50, use the Cheng-Prusoff equation and ensure the assumptions of the equation are met for your experimental conditions.
-
-
Possible Cause 2: Presence of endogenous nucleotides.
-
Solution: Cells can release ATP and ADP, which can compete with the antagonist and affect the apparent potency. Consider including an ATP/ADP-degrading enzyme, such as apyrase, in your assay buffer.
-
Quantitative Data
Table 1: Pharmacological Properties of MRS2179 at the P2Y1 Receptor
| Parameter | Species | Assay Type | Value | Reference(s) |
| KB | Human | Functional Assay | 100 nM | |
| Kd | Human | Radioligand Binding ([33P]MRS2179) | 109 ± 18 nM | |
| IC50 | Rat | EFS-induced relaxation | 3.5 µM |
Table 2: Comparative Potency of P2Y1 Receptor Antagonists
| Antagonist | Parameter | Species | Assay Type | Value | Reference(s) |
| MRS2179 | IC50 | Rat | EFS-induced IJPf | 13.1 µM | |
| MRS2279 | IC50 | Rat | EFS-induced IJPf | 17.8 nM | |
| MRS2500 | IC50 | Rat | EFS-induced IJPf | 14.0 nM |
Experimental Protocols
Protocol 1: Assessing the Reversibility of MRS2179 using a Calcium Mobilization Assay
This protocol outlines a method to demonstrate the reversibility of MRS2179's antagonism of the P2Y1 receptor by measuring changes in intracellular calcium.
Materials:
-
Cells expressing the P2Y1 receptor (e.g., HEK293 or CHO cells)
-
Cell culture medium
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
P2Y1 receptor agonist (e.g., ADP or 2-MeSADP)
-
MRS2179
-
96- or 384-well black-walled, clear-bottom assay plates
-
Fluorometric Imaging Plate Reader (FLIPR) or equivalent fluorescence microplate reader
Procedure:
-
Cell Plating: Seed the P2Y1-expressing cells into the assay plates and culture overnight to form a confluent monolayer.
-
Dye Loading: Prepare the dye-loading solution according to the manufacturer's instructions. Remove the culture medium and add the dye-loading solution to the cells. Incubate at 37°C for the recommended time (typically 30-60 minutes).
-
Baseline Measurement: Wash the cells with assay buffer to remove excess dye. Add fresh assay buffer and measure the baseline fluorescence.
-
Antagonist Application: Add MRS2179 at a concentration known to cause significant inhibition (e.g., 10x its IC50) and incubate for a predetermined time (e.g., 15-30 minutes).
-
First Agonist Challenge: Add the P2Y1 agonist at a concentration that elicits a submaximal response (e.g., EC80) and record the fluorescence change. This will demonstrate the antagonist effect of MRS2179.
-
Washout Procedure:
-
Carefully aspirate the medium containing the antagonist and agonist.
-
Gently wash the cells 3-5 times with pre-warmed assay buffer.
-
After the final wash, add fresh assay buffer and incubate for a recovery period (e.g., 20-30 minutes).
-
-
Second Agonist Challenge: Re-stimulate the cells with the same concentration of the P2Y1 agonist and record the fluorescence change.
-
Data Analysis: Compare the agonist response in the presence of MRS2179 (Step 5) with the response after the washout (Step 7). A significant recovery of the agonist response after washout indicates that the antagonism by MRS2179 is reversible.
Protocol 2: Radioligand Binding Assay to Determine the Competitive Nature of MRS2179
This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of MRS2179, which helps characterize its competitive nature.
Materials:
-
Membrane preparations from cells expressing the P2Y1 receptor
-
Radiolabeled P2Y1 antagonist (e.g., [3H]MRS2500)
-
Unlabeled MRS2179
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2)
-
Wash buffer (ice-cold)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Thaw the P2Y1 receptor membrane preparation on ice and resuspend in binding buffer.
-
Assay Setup: In a 96-well plate, add the membrane suspension, the radioligand at a fixed concentration (at or below its Kd), and varying concentrations of unlabeled MRS2179.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through the glass fiber filters, followed by several washes with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Dry the filters, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 of MRS2179 (the concentration that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation. A competitive antagonist will produce a rightward shift in the agonist concentration-response curve without a change in the maximum response, and the Ki value will be independent of the radioligand concentration used.
Visualizations
Caption: P2Y1 Receptor Signaling Pathway and the inhibitory action of MRS2179.
Caption: Experimental workflow for assessing the reversibility of MRS2179 antagonism.
Caption: Principle of competitive antagonism at the P2Y1 receptor binding site.
Navigating MRS2179 Experiments: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MRS2179, a selective P2Y1 receptor antagonist. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is MRS2179 and what is its primary mechanism of action?
A1: MRS2179 is a selective and competitive antagonist of the P2Y1 receptor.[1][2][3] The P2Y1 receptor is a G protein-coupled receptor (GPCR) that is activated by adenosine diphosphate (ADP).[1][4] Upon activation, the P2Y1 receptor couples to Gq/11 proteins, initiating a signaling cascade that involves the activation of phospholipase C (PLC).[1] PLC then leads to the generation of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), which trigger the release of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC), respectively.[1][5] MRS2179 competitively blocks the binding of ADP to the P2Y1 receptor, thereby inhibiting these downstream signaling events.[1]
Q2: What are the primary applications of MRS2179?
A2: The most prominent application of MRS2179 is the inhibition of ADP-induced platelet aggregation.[3][6][7] This makes it a valuable tool for studying thrombosis and hemostasis, and it has been investigated as a potential antithrombotic agent.[1][3][6] Beyond platelet biology, MRS2179 has been used to study the role of P2Y1 receptors in various physiological processes, including smooth muscle cell proliferation and migration,[8] neuroinflammation,[9][10] and T cell activation.[11]
Q3: What is the selectivity profile of MRS2179?
A3: MRS2179 is a selective antagonist for the P2Y1 receptor. However, at higher concentrations, it may exhibit off-target effects. For instance, it has been reported to act as an antagonist at the P2X1 receptor in vitro.[2][12] It is crucial to use the appropriate concentration of MRS2179 to ensure selectivity for the P2Y1 receptor and to minimize the potential for confounding off-target effects.
Troubleshooting Guide
Issue 1: No or weak inhibition of ADP-induced response (e.g., platelet aggregation, calcium mobilization).
| Potential Cause | Troubleshooting Step |
| Inadequate concentration of MRS2179 | Verify the concentration of your MRS2179 stock solution. Perform a dose-response curve to determine the optimal inhibitory concentration for your specific experimental system. Concentrations around 20µM have been shown to be effective for inhibiting ADP-induced platelet aggregation.[7] |
| Degradation of MRS2179 | Ensure proper storage of MRS2179, typically at -20°C. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
| Issues with the agonist (ADP) | Confirm the concentration and purity of your ADP solution. ADP solutions can degrade over time, so it is advisable to use freshly prepared solutions. |
| Cell health and receptor expression | Ensure that the cells or platelets you are using are healthy and express a sufficient number of P2Y1 receptors. Low receptor density can lead to a reduced response to both agonist and antagonist. |
| Presence of ATPases | Extracellular ATPases can degrade ADP, reducing its effective concentration. Consider including an ATPase inhibitor in your assay buffer if this is a concern. |
Issue 2: Unexpected or off-target effects are observed.
| Potential Cause | Troubleshooting Step |
| High concentration of MRS2179 | As mentioned, high concentrations of MRS2179 can lead to off-target effects on other purinergic receptors like P2X1.[2][12] Reduce the concentration of MRS2179 to the lowest effective dose that selectively inhibits the P2Y1 receptor. |
| Non-specific binding | In binding assays, non-specific binding can be an issue. Ensure you are using an appropriate concentration of radioligand and that you are correctly subtracting non-specific binding (determined in the presence of a saturating concentration of a non-labeled ligand). |
| Activation of other signaling pathways | The cellular response you are measuring might be influenced by signaling pathways other than the P2Y1 pathway. Use other specific inhibitors to dissect the signaling cascade and confirm the involvement of the P2Y1 receptor. |
Issue 3: High variability between experimental replicates.
| Potential Cause | Troubleshooting Step |
| Inconsistent cell or platelet preparation | Standardize your cell or platelet isolation and preparation protocol to ensure consistency between batches. Factors like centrifugation speed and temperature can impact cell viability and responsiveness.[1] |
| Pipetting errors | Use calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes of concentrated solutions like MRS2179 and ADP. |
| Timing of incubations | The pre-incubation time with MRS2179 before adding the agonist can be critical. Standardize this incubation time across all experiments. |
| Instrument variability | If using a plate reader or aggregometer, ensure the instrument is properly calibrated and maintained. |
Experimental Protocols
ADP-Induced Platelet Aggregation Assay
This protocol measures platelet aggregation in platelet-rich plasma (PRP) induced by ADP and its inhibition by MRS2179.[1]
Materials:
-
Freshly drawn human venous blood collected in sodium citrate.
-
ADP (agonist).
-
MRS2179 (P2Y1 antagonist).
-
Saline solution.
-
Platelet aggregometer.
Procedure:
-
Prepare platelet-rich plasma (PRP) by centrifuging whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature.[1]
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes.[1]
-
Calibrate the platelet aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Pre-incubate PRP with either vehicle (saline) or different concentrations of MRS2179 for a specified time (e.g., 5-10 minutes) at 37°C.
-
Add ADP to the PRP to induce aggregation and record the change in light transmission over time.
-
Analyze the aggregation curves to determine the percentage of inhibition by MRS2179.
Calcium Mobilization Assay (FLIPR)
This functional assay measures changes in intracellular calcium concentration in response to P2Y1 receptor activation and its inhibition by antagonists, using a Fluorometric Imaging Plate Reader (FLIPR).[1]
Materials:
-
HEK293 or CHO cells stably expressing the human P2Y1 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
MRS2179.
-
ADP.
-
FLIPR instrument.
Procedure:
-
Seed the P2Y1-expressing cells in a 96-well plate and grow to confluence.
-
Load the cells with a calcium-sensitive dye by incubating them with the dye-loading solution at 37°C for 60 minutes in the dark.[1]
-
Wash the cells with assay buffer to remove excess dye.[1]
-
Prepare a plate with various concentrations of MRS2179 and another plate with the ADP agonist.
-
Place the cell plate and the compound plates into the FLIPR instrument.
-
Establish a baseline fluorescence reading.
-
Add the MRS2179 solution to the cells and incubate for a specified period.
-
Add the ADP solution to initiate the calcium response.
-
Monitor the change in fluorescence over time to determine the inhibitory effect of MRS2179 on ADP-induced calcium mobilization.[1]
Visualizations
Caption: P2Y1 Receptor Signaling Pathway and Point of Inhibition by MRS2179.
Caption: Logical Troubleshooting Workflow for MRS2179 Experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. MRS 2179 tetrasodium salt | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 3. The P2Y(1) receptor as a target for new antithrombotic drugs: a review of the P2Y(1) antagonist MRS-2179 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Molecular Mechanism of P2Y1 Receptor Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of P2Y1 receptor triggers two calcium signaling pathways in bone marrow erythroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of platelet function by administration of MRS2179, a P2Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MRS2179: a novel inhibitor of platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The ADP antagonist MRS2179 regulates the phenotype of smooth muscle cells to limit intimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory effect of P2Y1 receptor blocker MRS2179 in a rat model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Autocrine stimulation of P2Y1 receptors is part of the purinergic signaling mechanism that regulates T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of P2Y1 Receptor Antagonists: MRS2179 vs. MRS2500
Introduction
The P2Y1 receptor, a G protein-coupled receptor (GPCR) activated by adenosine diphosphate (ADP), is a key mediator in various physiological processes, most notably platelet aggregation and thrombosis.[1] Its role in initiating platelet shape change and contributing to thrombus formation makes it a significant target for the development of novel anti-thrombotic agents.[1][2] Among the pharmacological tools used to study this receptor are the selective antagonists MRS2179 and MRS2500. This guide provides a detailed comparison of these two compounds, presenting quantitative data, experimental protocols, and pathway visualizations to aid researchers in selecting the appropriate antagonist for their experimental needs.
Quantitative Data Summary
The pharmacological profiles of MRS2179 and MRS2500 have been characterized through various in vitro assays. The following table summarizes their key quantitative parameters, highlighting the significant difference in potency between the two antagonists.
| Parameter | MRS2179 | MRS2500 | Reference(s) |
| Binding Affinity (P2Y1) | KB = 100 nM (turkey P2Y1) | Ki = 0.78 nM (human P2Y1) | [3][4][5] |
| Functional Potency (Platelets) | - | IC50 = 0.95 nM (ADP-induced aggregation, human washed platelets) | [3] |
| Functional Potency (Other) | IC50 = 13.1 µM (rat colon) | IC50 = 14.0 nM (rat colon) | [6] |
| Selectivity Profile | Selective over P2X1 (IC50 = 1.15 µM), P2X3 (IC50 = 12.9 µM), P2X2, P2X4, P2Y2, P2Y4, and P2Y6 receptors. | Potent, selective, and stable P2Y1 antagonist. | [2][3][4][5] |
| In Vivo Activity | Prolongs bleeding time in rats and mice. | Strong antithrombotic activity in mice with moderate prolongation of bleeding time. Prevents arterial thrombosis in monkeys. | [2][5][7][8] |
Key Observation: MRS2500 is significantly more potent than MRS2179, with a binding affinity in the sub-nanomolar range for the human P2Y1 receptor, compared to the 100 nM affinity of MRS2179 for the turkey receptor.[3][4][5] This higher potency is also reflected in functional assays, such as the inhibition of platelet aggregation.[3]
Experimental Protocols
Accurate characterization of P2Y1 antagonists relies on standardized experimental methodologies. Below are detailed protocols for key assays used to determine the binding affinity and functional potency of compounds like MRS2179 and MRS2500.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of an unlabeled test compound by measuring its ability to compete with a radiolabeled ligand for binding to the P2Y1 receptor.
-
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound (e.g., MRS2179) for the P2Y1 receptor.
-
Materials:
-
Membrane preparations from cells expressing the P2Y1 receptor (e.g., Sf9 insect cells, CHO, or 1321N1 human astrocytoma cells).[1]
-
Unlabeled test compound: MRS2179 or MRS2500.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.[1]
-
Wash Buffer: Ice-cold binding buffer.
-
Glass fiber filters (e.g., Whatman GF/C).[1]
-
96-well filter plates and vacuum filtration manifold.
-
Scintillation counter.
-
-
Procedure:
-
Thaw P2Y1 receptor membrane preparations on ice and resuspend in binding buffer to a final protein concentration of 5-20 µ g/well .[1]
-
In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (e.g., [³H]MRS2500 at its Kd value), and a range of concentrations of the unlabeled test compound.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters to separate bound from free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Calculate the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) and then convert it to a Ki value using the Cheng-Prusoff equation.
-
Platelet Aggregation Assay
This functional assay measures the ability of an antagonist to inhibit platelet aggregation induced by the P2Y1 agonist, ADP.
-
Objective: To determine the IC₅₀ value of a test compound for the inhibition of ADP-induced platelet aggregation.
-
Materials:
-
Freshly drawn human blood (for platelet-rich plasma, PRP) or washed platelets.
-
ADP solution (agonist).
-
Test compound: MRS2179 or MRS2500.
-
Saline or appropriate buffer.
-
Platelet aggregometer.
-
-
Procedure:
-
Prepare platelet-rich plasma (PRP) by centrifuging whole blood at a low speed. To prepare washed platelets, perform additional centrifugation and washing steps.
-
Adjust the platelet count in the PRP or washed platelet suspension to a standardized concentration.
-
Place a cuvette with the platelet suspension in the aggregometer and allow it to equilibrate at 37°C with stirring.
-
Add a specific concentration of the test antagonist (e.g., MRS2500) or vehicle control to the platelet suspension and incubate for a short period (e.g., 2-5 minutes).
-
Initiate platelet aggregation by adding a fixed concentration of ADP (e.g., 10 µM).[3]
-
Monitor the change in light transmittance through the cuvette over time. As platelets aggregate, the turbidity of the suspension decreases, and light transmittance increases.
-
Data Analysis: The maximum aggregation response is recorded. Perform experiments with a range of antagonist concentrations to generate a dose-response curve. The IC₅₀ value is the concentration of the antagonist that produces 50% inhibition of the maximal aggregation response induced by ADP.[3]
-
Visualizations: Signaling Pathway and Experimental Workflow
P2Y1 Receptor Signaling Pathway
The P2Y1 receptor, upon activation by ADP, couples to Gq/11 proteins, initiating a cascade that leads to an increase in intracellular calcium and subsequent cellular responses.[1] Antagonists like MRS2179 and MRS2500 competitively block ADP from binding to the receptor, thereby inhibiting this entire downstream signaling pathway.
Caption: P2Y1 receptor signaling cascade initiated by ADP and blocked by antagonists.
Experimental Workflow for P2Y1 Antagonist Comparison
The process of comparing P2Y1 antagonists involves a logical flow from initial binding studies to functional and, ultimately, in vivo validation.
Caption: Workflow for the pharmacological comparison of P2Y1 antagonists.
Conclusion
Both MRS2179 and MRS2500 are valuable tools for investigating P2Y1 receptor function. However, the data clearly indicates that MRS2500 is a substantially more potent and effective antagonist than MRS2179. With a sub-nanomolar affinity for the human P2Y1 receptor and potent anti-thrombotic activity demonstrated in animal models, MRS2500 is the superior choice for studies requiring high-potency inhibition, particularly for in vivo experiments or assays with human platelets.[2][3][7] MRS2179, while less potent, remains a useful and selective antagonist for in vitro systems where nanomolar potency is not a critical requirement.[4][5] The choice between these two compounds will ultimately depend on the specific requirements of the experimental design, including the biological system, the desired level of inhibition, and whether the study is in vitro or in vivo.
References
- 1. benchchem.com [benchchem.com]
- 2. MRS2500 [2-iodo-N6-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate], a potent, selective, and stable antagonist of the platelet P2Y1 receptor with strong antithrombotic activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MRS 2179 tetrasodium salt | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. P2Y1 receptors mediate inhibitory neuromuscular transmission in the rat colon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The P2Y1 receptor antagonist MRS2500 prevents carotid artery thrombosis in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of platelet function by administration of MRS2179, a P2Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of recombinant and platelet P2Y(1) receptors utilizing a [(125)I]-labeled high-affinity antagonist 2-iodo-N(6)-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate ([(125)I]MRS2500) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to P2Y1 Receptor Inhibitors: MRS2179 vs. PPADS
For researchers, scientists, and drug development professionals, the selection of a suitable antagonist for the P2Y1 receptor is a critical decision in experimental design. This guide provides an objective comparison of two commonly used P2Y1 inhibitors, MRS2179 and PPADS, supported by experimental data to aid in the selection of the most appropriate compound for your research needs.
The P2Y1 receptor, a Gq protein-coupled receptor activated by adenosine diphosphate (ADP), plays a pivotal role in various physiological processes, most notably in platelet aggregation and thrombosis. Consequently, antagonism of this receptor is a key area of interest for the development of novel anti-thrombotic agents. This guide will delve into the efficacy, selectivity, and mechanistic profiles of MRS2179 and PPADS.
Quantitative Comparison of Pharmacological Parameters
The following tables summarize the key quantitative data for MRS2179 and PPADS, providing a comparative overview of their pharmacological profiles.
Table 1: Potency and Affinity at the P2Y1 Receptor
| Compound | Parameter | Value | Species/System | Reference |
| MRS2179 | KB | 100 nM | Human P2Y1 Receptor | [1] |
| Kd | 109 ± 18 nM | Washed Human Platelets ([33P]MRS2179) | [2] | |
| IC50 (vs. ADP-induced aggregation) | Varies (µM range) | Human/Dog/Cat Platelets | [3][4] | |
| PPADS | Apparent pA2 | 5.98 ± 0.65 | Turkey P2Y Receptor | [5] |
| IC50 (vs. ATP-activated current) | 2.5 ± 0.03 µM | Bullfrog Dorsal Root Ganglion Neurons | [6] |
Table 2: Selectivity Profile Against Other P2 Receptors
| Compound | Receptor | Parameter | Value | Reference |
| MRS2179 | P2X1 | IC50 | 1.15 µM | [1] |
| P2X3 | IC50 | 12.9 µM | [1] | |
| P2Y2, P2Y4, P2Y6 | - | Selective over these receptors | [1] | |
| PPADS | P2X1 | IC50 | 68 nM | [7][8] |
| P2X3 | IC50 | 214 nM | [7][8] | |
| P2Y (general) | - | Antagonist at endothelial P2Y-purinoceptors | [9] | |
| P2U (P2Y2/P2Y4) | - | Not an antagonist at P2U-purinoceptors | [9] |
Key Differences in Efficacy and Selectivity
MRS2179 is a competitive and highly selective antagonist for the P2Y1 receptor.[1] Its selectivity has been demonstrated against a panel of other P2X and P2Y receptors, making it a valuable tool for specifically probing P2Y1 function.[1] Some studies also suggest that MRS2179 can act as an inverse agonist, meaning it can reduce the basal activity of the P2Y1 receptor in the absence of an agonist.[10]
In contrast, PPADS (pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid) is a non-selective P2 receptor antagonist, exhibiting activity at various P2X and P2Y receptor subtypes.[7][8][11] While it has been shown to antagonize P2Y1-mediated responses, its lack of selectivity can complicate the interpretation of experimental results. Furthermore, some evidence suggests that PPADS may exert its inhibitory effects at a post-receptor site in the signaling cascade in certain cell types, which raises questions about its mechanism of action as a direct P2Y1 receptor blocker.[12]
A direct comparative study on porcine coronary artery responses showed that both MRS2179 and PPADS, at a concentration of 10 µM, had effects on HOCl-induced responses, highlighting their activity in a complex biological system.[13] However, for studies requiring specific inhibition of the P2Y1 receptor, the pharmacological profile of MRS2179 is demonstrably superior.
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization and comparison of P2Y1 receptor antagonists. Below are representative protocols for key in vitro assays.
ADP-Induced Platelet Aggregation Assay
This assay measures the ability of a compound to inhibit platelet aggregation induced by the P2Y1 receptor agonist, ADP.
Materials:
-
Freshly drawn human venous blood collected into 3.2% sodium citrate.
-
Agonist: Adenosine diphosphate (ADP).
-
Test Compounds: MRS2179, PPADS.
-
Vehicle (e.g., saline or DMSO).
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Light Transmission Aggregometer (LTA).
Procedure:
-
Preparation of PRP and PPP:
-
Centrifuge whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to obtain PPP.
-
-
Assay Protocol:
-
Adjust the platelet count in the PRP to approximately 2.5 x 108 platelets/mL using PPP.
-
Pre-warm PRP aliquots to 37°C for 5 minutes.
-
Calibrate the LTA with PRP (0% aggregation) and PPP (100% aggregation).
-
Add the test compound (MRS2179 or PPADS) or vehicle to the PRP and incubate for a specified time (e.g., 5-15 minutes) at 37°C with stirring.
-
Initiate platelet aggregation by adding a sub-maximal concentration of ADP.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
The percentage of inhibition is calculated by comparing the maximal aggregation in the presence of the antagonist to that of the vehicle control.
-
Calcium Mobilization Assay
This functional assay measures changes in intracellular calcium concentration following P2Y1 receptor activation and its inhibition by antagonists.
Materials:
-
Cells expressing the P2Y1 receptor (e.g., HEK293 cells, platelets).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Probenecid (to prevent dye leakage).
-
Agonist: 2-MeSADP (a stable ADP analog).
-
Test Compounds: MRS2179, PPADS.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Fluorometric Imaging Plate Reader (FLIPR) or a fluorescence plate reader with an injection system.
Procedure:
-
Cell Preparation and Dye Loading:
-
Plate cells in a 96-well or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Wash the cells with assay buffer.
-
Load the cells with Fluo-4 AM (e.g., 2-4 µM in assay buffer containing probenecid) and incubate for 45-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
-
Assay Protocol:
-
Place the cell plate into the fluorescence reader.
-
Add the test compound (MRS2179 or PPADS) or vehicle to the wells and incubate for a specified time.
-
Establish a baseline fluorescence reading.
-
Inject the agonist (2-MeSADP) and immediately begin recording the fluorescence intensity over time.
-
The increase in fluorescence corresponds to the rise in intracellular calcium. The inhibitory effect of the antagonist is determined by the reduction in the agonist-induced fluorescence signal.
-
Visualizing the P2Y1 Signaling Pathway and Experimental Workflow
To further clarify the mechanisms and procedures discussed, the following diagrams have been generated using Graphviz.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Inhibition of platelet function by administration of MRS2179, a P2Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P2Y1 receptors mediate inhibitory neuromuscular transmission in the rat colon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. PPADS and suramin as antagonists at cloned P2Y- and P2U-purinoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel mechanism of inhibition by the P2 receptor antagonist PPADS of ATP-activated current in dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PPADS | TargetMol [targetmol.com]
- 9. PPADS: an antagonist at endothelial P2Y‐purinoceptors but not P2U‐purinoceptors | Semantic Scholar [semanticscholar.org]
- 10. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Agonists and antagonists for P2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyridoxal-phosphate-6-azophenyl-2',4'-disulfonate (PPADS), a putative P2Y(1) receptor antagonist, blocks signaling at a site distal to the receptor in Madin-Darby canine kidney-D(1) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Synergistic Inhibition of Platelet Activation: A Comparative Guide to MRS2179 and P2Y12 Antagonists
For Researchers, Scientists, and Drug Development Professionals
The dual inhibition of platelet P2Y1 and P2Y12 receptors presents a promising strategy for potent antiplatelet therapy. This guide provides a comparative analysis of the synergistic effects observed when the P2Y1 antagonist, MRS2179, is combined with various P2Y12 receptor antagonists. The following sections detail quantitative data on the enhanced inhibitory effects, the experimental protocols used to derive these findings, and a visualization of the underlying signaling pathways.
Quantitative Comparison of Inhibitory Effects
The co-administration of MRS2179 with P2Y12 antagonists results in a synergistic inhibition of platelet aggregation, significantly greater than the effect of either agent alone. The following table summarizes the key quantitative data from in vitro studies.
| P2Y1 Antagonist | P2Y12 Antagonist | Agonist | Assay Type | Key Findings |
| MRS2179 | Ticagrelor | ADP (10 µM) | Impedance Aggregometry | MRS2179 (100 µM) alone inhibited aggregation by 73%. Ticagrelor (1 µM) alone inhibited aggregation by 86%. The combination resulted in a 95% inhibition of aggregation.[1][2] |
| MRS2179 | AR-C69931MX | ADP (10 µM) | Flow Cytometry (PAC-1 binding) | MRS2179 IC50: 5300 ± 900 nM. AR-C69931MX IC50: 3.1 ± 0.7 nM. The combination showed a strong synergistic effect in inhibiting platelet activation.[3] |
| MRS2179 | Prasugrel Metabolite | ADP | Platelet Aggregation | The combination of MRS2179 and the active metabolite of prasugrel demonstrated a synergistic antiplatelet effect.[4][5] |
| MRS2179 | Cangrelor | ADP (5 µM) | Multiple Electrode Aggregometry | Cangrelor alone inhibited ADP-induced platelet aggregation with an IC50 of approximately 3 nM.[6] |
| MRS2179 | PSB 0739 | ADP | Platelet Aggregation | The combination of MRS2179 and PSB 0739 resulted in a synergistic potentiation of their antiplatelet effects.[4][5] |
Experimental Protocols
The data presented in this guide are derived from established in vitro methodologies designed to assess platelet function. Key experimental protocols are outlined below.
Platelet Aggregation Assays
-
Impedance Aggregometry: Platelet-rich plasma (PRP) is incubated with the test antagonists (MRS2179, P2Y12 inhibitor, or combination) prior to the addition of an agonist like ADP. Platelet aggregation is measured by the change in electrical impedance between two electrodes as platelets aggregate on their surface. The results are often expressed as the area under the aggregation curve (AUC) units.[1][2]
-
Light Transmission Aggregometry (LTA): This method measures the increase in light transmission through a suspension of PRP as platelets aggregate in response to an agonist. The optimal concentration of antagonists to inhibit aggregation is determined from dose-response curves.
-
Multiple Electrode Aggregometry (MEA): This technique, performed in whole blood, also relies on impedance changes as platelets aggregate on sensor wires. It provides a rapid assessment of platelet function.[6]
Flow Cytometry for Platelet Activation
-
This technique is used to quantify the activation of specific platelet surface receptors. For instance, the binding of the PAC-1 antibody is used to measure the conformational change in the αIIbβ3 integrin, a key step in platelet aggregation. Blood samples are pre-incubated with the antagonists, followed by stimulation with an agonist. The platelets are then labeled with fluorescently tagged antibodies, and the percentage of activated platelets is determined using a flow cytometer.[3]
Signaling Pathways and Synergistic Action
The synergistic effect of co-inhibiting P2Y1 and P2Y12 receptors stems from the blockade of two distinct but complementary signaling pathways initiated by ADP. The P2Y1 receptor, coupled to Gq, primarily mediates platelet shape change and initial, reversible aggregation through an increase in intracellular calcium. The P2Y12 receptor, coupled to Gi, is responsible for amplifying and sustaining the aggregation response by inhibiting adenylyl cyclase and lowering cyclic AMP (cAMP) levels.
References
- 1. researchgate.net [researchgate.net]
- 2. P2Y12 antagonist ticagrelor inhibits the release of procoagulant extracellular vesicles from activated platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic action between inhibition of P2Y12/P2Y1 and P2Y12/thrombin in ADP- and thrombin-induced human platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A comparison of different regression models for the quantitative analysis of the combined effect of P2Y12 and P2Y1 receptor antagonists on ADP-induced platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validating P2Y1 Receptor Blockade: A Comparative Analysis of MRS2179 and Knockout Models
For researchers, scientists, and drug development professionals, understanding the specificity and efficacy of pharmacological tools is paramount. This guide provides a comprehensive comparison of the P2Y1 receptor antagonist, MRS2179, with P2Y1 receptor knockout mouse models to validate its on-target effects. By presenting supporting experimental data, detailed protocols, and clear visual aids, this document serves as a crucial resource for designing and interpreting studies targeting the P2Y1 receptor.
The P2Y1 receptor, an ADP-responsive Gq-coupled purinergic receptor, plays a critical role in the initial stages of platelet activation, including shape change and weak aggregation.[1][2] Its involvement in hemostasis and thrombosis has made it an attractive target for antithrombotic therapies.[3][4] To validate the pharmacological blockade of this receptor, it is essential to compare the effects of a selective antagonist, such as MRS2179, with the phenotype of a genetic knockout model where the receptor is absent. This comparison helps to confirm that the observed effects of the antagonist are indeed due to its interaction with the P2Y1 receptor and not off-target activities.
Performance Comparison: MRS2179 vs. P2Y1 Knockout
Experimental evidence from thrombosis and hemostasis models demonstrates a striking similarity between the phenotype of P2Y1 knockout mice and wild-type mice treated with MRS2179. This congruence strongly supports the validation of MRS2179 as a selective P2Y1 receptor antagonist.
Key Experimental Findings
Studies utilizing a ferric chloride (FeCl3)-induced arterial thrombosis model have shown that both genetic deletion of the P2Y1 receptor and pharmacological blockade with MRS2179 lead to a significant increase in the time to vessel occlusion, indicating a potent antithrombotic effect.[3] Similarly, in assessments of bleeding time, a measure of primary hemostasis, both P2Y1 knockout mice and wild-type mice treated with MRS2179 exhibit a prolonged bleeding time compared to their respective controls.[2][5] Furthermore, in vitro platelet aggregation studies reveal that platelets from P2Y1 knockout mice fail to aggregate in response to ADP, and a similar inhibition is observed in platelets from wild-type mice when treated with MRS2179.[2][6]
Quantitative Data Summary
The following tables summarize the quantitative data from key studies, highlighting the comparative effects of MRS2179 and P2Y1 receptor knockout on thrombosis, hemostasis, and platelet function.
| Parameter | Wild-Type (Control) | Wild-Type + MRS2179 | P2Y1 Knockout | Reference |
| Time to Occlusion (min) | 25.4 ± 2.1 | 45.8 ± 3.5 | 48.2 ± 4.1 | [3] |
| *FeCl3-induced mesenteric arteriole thrombosis model. Data are presented as mean ± SEM. p < 0.05 compared to Wild-Type (Control). |
| Parameter | Wild-Type (Control) | Wild-Type + MRS2179 | P2Y1 Knockout | Reference |
| Bleeding Time (s) | 126.6 ± 10 | 245.3 ± 25 | 225.7 ± 30 | [2][5] |
| *Tail transection bleeding time model. Data are presented as mean ± SEM. p < 0.05 compared to Wild-Type (Control). |
| Parameter | Wild-Type (Control) | Wild-Type + MRS2179 | P2Y1 Knockout | Reference |
| ADP-induced Platelet Aggregation (%) | 85 ± 5 | 10 ± 3 | 5 ± 2 | [2][6] |
| *In vitro platelet aggregation in response to 10 µM ADP. Data are presented as mean ± SEM. p < 0.05 compared to Wild-Type (Control). |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Ferric Chloride (FeCl3)-Induced Arterial Thrombosis Model
This in vivo model is widely used to study arterial thrombosis.
-
Animal Preparation: Anesthetize the mouse (e.g., with an intraperitoneal injection of a ketamine/xylazine cocktail).
-
Surgical Procedure: Surgically expose the mesenteric artery.
-
Thrombus Induction: Apply a filter paper saturated with FeCl3 solution (typically 5-10%) to the adventitial surface of the artery for 3 minutes.
-
Data Acquisition: Monitor blood flow using a Doppler probe placed upstream of the injury site. The time to stable vessel occlusion is recorded.
-
Drug Administration: For pharmacological studies, MRS2179 is typically administered intravenously (e.g., 1-2 mg/kg) 15 minutes prior to the FeCl3 application.[3]
Bleeding Time Assay
This assay assesses primary hemostasis in vivo.
-
Animal Restraint: Restrain the mouse.
-
Procedure: Transect the distal 3 mm of the tail with a sharp scalpel.
-
Data Acquisition: Gently blot the tail with filter paper every 30 seconds until bleeding ceases. The time to cessation of bleeding is recorded.
-
Drug Administration: MRS2179 or vehicle is administered (e.g., intravenously) at a predetermined time before tail transection.[5]
Platelet Aggregation Assay
This in vitro assay measures the ability of platelets to aggregate in response to an agonist.
-
Blood Collection: Collect whole blood from mice via cardiac puncture into a syringe containing an anticoagulant (e.g., sodium citrate).
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the blood at a low speed (e.g., 200 x g) for 10 minutes to obtain PRP.
-
Platelet-Poor Plasma (PPP) Preparation: Further centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to obtain PPP, which is used as a blank.
-
Assay Procedure: Adjust the platelet count in the PRP. Place the PRP in an aggregometer cuvette with a stir bar at 37°C.
-
Data Acquisition: Add an agonist (e.g., ADP) to induce aggregation and measure the change in light transmission through the sample over time. The extent of aggregation is expressed as a percentage.
-
Inhibitor Treatment: For antagonist studies, pre-incubate the PRP with MRS2179 for a specified time before adding the agonist.[2]
Visualizing the Mechanisms
To further clarify the processes discussed, the following diagrams illustrate the P2Y1 signaling pathway and the experimental workflow for validating MRS2179.
P2Y1 receptor signaling pathway and the inhibitory action of MRS2179.
Workflow for validating MRS2179 using P2Y1 knockout models.
Conclusion
The presented data robustly demonstrates that the pharmacological blockade of the P2Y1 receptor with MRS2179 in wild-type mice phenocopies the genetic deletion of the P2Y1 receptor. The consistent results across in vivo thrombosis and hemostasis models, as well as in vitro platelet function assays, provide strong validation for the use of MRS2179 as a selective and effective tool for studying the physiological and pathological roles of the P2Y1 receptor. This comparative approach is indispensable for the confident interpretation of pharmacological data and is a cornerstone of rigorous drug development and target validation.
References
- 1. Decreased platelet aggregation, increased bleeding time and resistance to thromboembolism in P2Y1-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Defective platelet aggregation and increased resistance to thrombosis in purinergic P2Y1 receptor–null mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of localized thrombosis in P2Y1-deficient mice and rodents treated with MRS2179, a P2Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P2Y1 receptor antagonists as novel antithrombotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of platelet function by administration of MRS2179, a P2Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to In Vivo P2Y1 Antagonists: Alternatives to MRS2179
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of alternative P2Y1 receptor antagonists to MRS2179 for in vivo research, focusing on their efficacy, selectivity, and pharmacokinetic profiles. The information presented is intended to assist researchers in selecting the most appropriate antagonist for their specific experimental needs.
The P2Y1 receptor, an ADP-activated Gq-coupled receptor, plays a crucial role in the initiation of platelet aggregation and thrombus formation.[1] Consequently, P2Y1 antagonists are valuable tools for in vivo studies in thrombosis, hemostasis, and related cardiovascular research. MRS2179 has been a widely used selective P2Y1 antagonist; however, its limitations in vivo, such as a short half-life, have prompted the development of more stable and potent alternatives.[2][3] This guide evaluates key alternatives: MRS2279, MRS2500, and BPTU, with a mention of the more recent clinical candidate, BMS-884775.
P2Y1 Receptor Signaling Pathway
Activation of the P2Y1 receptor by ADP initiates a signaling cascade through the Gq protein alpha subunit. This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[4][5][6][7] This cascade is fundamental to platelet shape change and the initial phase of aggregation.
P2Y1 Receptor Signaling Pathway
Comparative Analysis of P2Y1 Antagonists
The following tables summarize the available quantitative data for MRS2179 and its alternatives.
Table 1: In Vitro and Ex Vivo Potency
| Compound | Target | Action | Ki (nM) | IC50 (nM) | Species | Reference(s) |
| MRS2179 | P2Y1 | Competitive Antagonist | 84 | 100 (pKB) | Human | [8] |
| MRS2279 | P2Y1 | Competitive Antagonist | 2.5 | 51.6 | Human | |
| MRS2500 | P2Y1 | Competitive Antagonist | 0.78 | 0.95 | Human | [9] |
| BPTU | P2Y1 | Allosteric Antagonist | 6 | 60-300 (EC50) | Mouse, Rat | [10][11] |
| BMS-884775 | P2Y1 | Reversible Antagonist | - | 0.1 | Human | [12] |
Table 2: In Vivo Antithrombotic Efficacy and Bleeding Time
| Compound | Animal Model | Dosing | Antithrombotic Effect | Bleeding Time | Reference(s) |
| MRS2179 | Mouse (FeCl3) | i.v. | Significant increase in time to thrombus formation | Prolonged | [2] |
| Rat (FeCl3) | i.v. | - | Prolonged | [13] | |
| MRS2500 | Mouse (FeCl3) | 2 mg/kg i.v. | Inhibition of platelet aggregation for at least 30 min (vs. <5 min for 50 mg/kg MRS2179) | Moderate prolongation | [14] |
| Mouse (Collagen/Epinephrine) | i.v. | Strong protection | Moderate prolongation | [15] | |
| BMS-884775 | Rabbit (Carotid Artery) | 0.1+0.04 mg/kg+mg/kg/h i.v. | 77% reduction in thrombus formation | ~3-fold increase | [12] |
Detailed Experimental Protocols
Ferric Chloride-Induced Arterial Thrombosis Model (Rat)
This model is widely used to study thrombogenesis in vivo.
Ferric Chloride-Induced Thrombosis Workflow
Methodology:
-
Animal Preparation: Male Sprague-Dawley rats (280-350 g) are anesthetized (e.g., with 2% isoflurane).[16]
-
Surgical Procedure: A midline cervical incision is made to expose the common carotid artery, which is then carefully isolated from the surrounding tissues.[16]
-
Baseline Measurement: A Doppler flow probe is placed around the artery to record baseline blood flow.
-
Thrombosis Induction: A filter paper strip saturated with a ferric chloride solution (e.g., 50%) is applied to the adventitial surface of the artery for a defined period (e.g., 10 minutes).[16][17]
-
Monitoring and Endpoint: The filter paper is removed, and blood flow is continuously monitored until complete vessel occlusion (cessation of blood flow). The primary endpoint is the time to occlusion.[18]
Collagen and Epinephrine-Induced Thromboembolism Model (Mouse)
This model assesses systemic platelet aggregation and thromboembolism.
Methodology:
-
Animal Preparation: Mice are anesthetized.
-
Agent Administration: A mixture of collagen (e.g., 0.8 mg/kg) and epinephrine (e.g., 60 µg/kg) is injected intravenously (e.g., via the tail vein or jugular vein).[12][17]
-
Endpoint: The primary endpoint is typically survival, with animals observed for a set period (e.g., 30 minutes).[12] Secondary endpoints can include platelet counts before and after injection and histological analysis of lung tissue for thrombi.[12]
Tail Bleeding Time Assay (Mouse)
This assay is a common method to evaluate the effect of antiplatelet agents on hemostasis.
Methodology:
-
Animal Preparation: Mice are anesthetized.
-
Tail Transection: The distal tip of the tail (e.g., 3 mm) is amputated.[18]
-
Bleeding Measurement: The tail is immediately immersed in warm saline (37°C), and the time until bleeding ceases for a defined period (e.g., 15 seconds) is recorded.[14][18] A cutoff time is typically set (e.g., 180 seconds).[18] Bleeding volume can also be quantified by measuring the change in the mouse's body weight or by measuring hemoglobin content in the saline.[14][15]
Discussion and Conclusion
The available data indicate that several P2Y1 antagonists offer significant advantages over MRS2179 for in vivo studies.
-
MRS2500 emerges as a particularly strong candidate due to its substantially higher potency and greater in vivo stability compared to MRS2179.[5][14] Studies have shown that MRS2500 provides more sustained inhibition of platelet aggregation in vivo at lower doses.[14]
-
MRS2279 also demonstrates higher potency than MRS2179 in vitro and ex vivo, suggesting it may be a more effective antagonist in vivo, although direct comparative thrombosis studies are less common.[5]
-
BPTU represents a different class of P2Y1 antagonist, acting as an allosteric inhibitor.[11][19] While it has shown efficacy in blocking P2Y1-mediated responses, its in vivo performance in thrombosis models relative to MRS2179 is not as well-documented in the available literature.
-
BMS-884775 is a potent, reversible, and selective P2Y1 antagonist that has demonstrated significant antithrombotic efficacy in preclinical models with a potentially favorable bleeding profile compared to P2Y12 inhibitors.[12]
Considerations for Selection:
-
Potency and Stability: For studies requiring sustained P2Y1 antagonism, MRS2500 is a superior choice over MRS2179.
-
Mechanism of Action: Researchers interested in allosteric modulation of the P2Y1 receptor should consider BPTU.
-
Translational Relevance: For studies with a more direct translational goal, newer compounds like BMS-884775, which have undergone more extensive preclinical development, may be more relevant.
References
- 1. New approaches in tail‐bleeding assay in mice: improving an important method for designing new anti‐thrombotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of localized thrombosis in P2Y1-deficient mice and rodents treated with MRS2179, a P2Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The P2Y(1) receptor as a target for new antithrombotic drugs: a review of the P2Y(1) antagonist MRS-2179 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Refinement of Mouse Protocols for the Study of Platelet Thromboembolic Responses In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P2Y1 receptors mediate inhibitory neuromuscular transmission in the rat colon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and ex vivo Flow Models for Arterial Thrombosis: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Murine strain differences in hemostasis and thrombosis and tissue factor pathway inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. rndsystems.com [rndsystems.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of platelet function by administration of MRS2179, a P2Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Standardizing a simpler, more sensitive and accurate tail bleeding assay in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Standardizing a simpler, more sensitive and accurate tail bleeding assay in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 19. mdpi.com [mdpi.com]
Head-to-Head Comparison: MRS2179 and Cangrelor in Platelet Inhibition
A Detailed Guide for Researchers and Drug Development Professionals
In the landscape of antiplatelet therapy, the purinergic receptors P2Y1 and P2Y12 present distinct targets for intervention. This guide provides a comprehensive head-to-head comparison of two prominent antagonists: MRS2179, a selective P2Y1 receptor antagonist, and cangrelor, a potent P2Y12 receptor antagonist. This objective analysis, supported by experimental data, aims to equip researchers, scientists, and drug development professionals with a thorough understanding of their respective mechanisms, potency, and experimental validation.
At a Glance: Key Differences
| Feature | MRS2179 | Cangrelor |
| Primary Target | P2Y1 Receptor | P2Y12 Receptor |
| Mechanism of Action | Competitive Antagonist | Direct-acting, Reversible, Competitive Antagonist |
| Role in Platelet Aggregation | Inhibits initiation of aggregation and shape change | Inhibits amplification and stabilization of aggregation |
| Administration | Primarily for in vitro research | Intravenous |
| Onset of Action | Rapid | Rapid (within minutes)[1] |
| Offset of Action | Dependent on washout in vitro | Rapid (platelet function returns to normal within an hour)[1] |
Quantitative Comparison of Potency and Affinity
The following tables summarize the key quantitative parameters for MRS2179 and cangrelor, providing a direct comparison of their potency and affinity for their respective targets.
Table 1: Potency in ADP-Induced Platelet Aggregation
| Compound | Target | IC50 (ADP-induced Aggregation) | Agonist Concentration | Source |
| MRS2179 | P2Y1 | 1.5 µM | 5 µM ADP | [2] |
| Cangrelor | P2Y12 | 3 nM | 5 µM ADP | [2] |
Table 2: Receptor Binding Affinity and Selectivity
| Compound | Target Receptor | Binding Affinity (Kb/Ki) | Selectivity Profile | Source |
| MRS2179 | P2Y1 | Kb = 100 nM | Selective over P2X1 (IC50 = 1.15 µM), P2X3 (IC50 = 12.9 µM), P2X2, P2X4, P2Y2, P2Y4, and P2Y6 receptors. | |
| Cangrelor | P2Y12 | Ki = 0.4 nM | Selective for the P2Y12 receptor, leaving other ADP receptors unaffected.[1] | [3] |
Signaling Pathways and Mechanism of Action
MRS2179 and cangrelor interrupt platelet aggregation at different points in the signaling cascade initiated by adenosine diphosphate (ADP).
MRS2179 acts as a competitive antagonist at the P2Y1 receptor . The P2Y1 receptor, coupled to Gq, is responsible for the initial phase of platelet activation, including shape change and the initiation of a transient aggregation in response to ADP. By blocking this receptor, MRS2179 prevents the ADP-induced increase in intracellular calcium, a critical step in initiating the platelet response.
Cangrelor , on the other hand, is a direct-acting and reversible competitive antagonist of the P2Y12 receptor . The P2Y12 receptor is coupled to Gi and its activation by ADP leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This Gi-mediated signaling is crucial for the amplification and stabilization of platelet aggregation. Cangrelor's rapid and potent inhibition of this pathway effectively prevents the sustained platelet aggregation required for thrombus formation.[4][5]
ADP-induced platelet activation pathways and points of inhibition by MRS2179 and cangrelor.
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of P2Y1 and P2Y12 receptor antagonists. Below are representative protocols for key in vitro assays.
ADP-Induced Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the extent of platelet aggregation in response to ADP and the inhibitory effect of antagonists.
a. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect whole blood from healthy, medication-free donors into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
-
Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.
-
Transfer the upper PRP layer to a new tube.
-
Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
b. Aggregation Measurement:
-
Pre-warm PRP aliquots to 37°C.
-
Calibrate the light transmission aggregometer with PPP (100% transmission) and PRP (0% transmission).
-
Add the test compound (MRS2179 or cangrelor at various concentrations) or vehicle to the PRP and incubate for a specified time (e.g., 2-5 minutes) at 37°C with stirring.
-
Initiate platelet aggregation by adding a standard concentration of ADP (e.g., 5-20 µM).
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
The percentage of aggregation is calculated, and IC50 values are determined from the concentration-response curves.
Workflow for ADP-induced platelet aggregation assay.
Radioligand Binding Assay
This assay determines the binding affinity of the antagonists to their respective receptors.
a. Membrane Preparation:
-
Prepare membranes from cells overexpressing the target receptor (e.g., human P2Y1 or P2Y12 receptors in CHO or HEK cells) or from human platelets.
-
Homogenize cells or platelets in a cold buffer and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation.
b. Competitive Binding Assay:
-
In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]MRS2495 for P2Y1 or [³H]PSB-0413 for P2Y12), and varying concentrations of the unlabeled competitor (MRS2179 or cangrelor).[6][7]
-
Incubate the mixture to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each competitor concentration and determine the IC50.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Workflow for a competitive radioligand binding assay.
Conclusion
MRS2179 and cangrelor are potent antagonists of platelet aggregation that operate through distinct P2Y receptors. Cangrelor exhibits significantly higher potency in inhibiting ADP-induced platelet aggregation compared to MRS2179, as evidenced by its nanomolar IC50 value versus the micromolar IC50 of MRS2179. This substantial difference in potency underscores their different primary targets and roles in the complex process of platelet aggregation. While MRS2179 serves as a valuable research tool for dissecting the role of the P2Y1 receptor in the initiation of platelet response, cangrelor's high potency and rapid, reversible action have established its clinical utility as an intravenous antiplatelet agent. The provided experimental protocols offer a foundation for the continued investigation and characterization of these and other novel antiplatelet compounds.
References
- 1. Antiaggregatory activity in human platelets of potent antagonists of the P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective and rapid monitoring of dual platelet inhibition by aspirin and P2Y12 antagonists by using multiple electrode aggregometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cangrelor increases the magnitude of platelet inhibition and reduces interindividual variability in clopidogrel-pretreated subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cangrelor: a novel P2Y12 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Binding of [³H]PSB-0413 to P2Y₁₂ Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The platelet P2Y12 receptor under normal and pathological conditions. Assessment with the radiolabeled selective antagonist [3H]PSB-0413 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Potency of MRS2179 and Elinogrel on Human Platelets
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro potency of two key antiplatelet agents, MRS2179 and elinogrel. The information presented is supported by experimental data to assist researchers in selecting the appropriate tool for their studies on platelet function and antithrombotic drug development.
Introduction to MRS2179 and Elinogrel
Adenosine diphosphate (ADP) is a critical mediator of platelet activation and aggregation, acting through two G protein-coupled receptors on the platelet surface: P2Y1 and P2Y12. These receptors represent important targets for antiplatelet therapies.
MRS2179 is a selective and competitive antagonist of the P2Y1 receptor .[1] The P2Y1 receptor is coupled to Gq, and its activation leads to an increase in intracellular calcium (Ca2+) and subsequent platelet shape change and initiation of aggregation.[2]
Elinogrel (formerly PRT060128) is a direct-acting, competitive, and reversible antagonist of the P2Y12 receptor .[3][4] The P2Y12 receptor is coupled to Gi, and its activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and sustained platelet aggregation.[5]
Quantitative Comparison of In Vitro Potency
The in vitro potency of MRS2179 and elinogrel has been evaluated using various assays, primarily focused on their ability to inhibit ADP-induced platelet aggregation and their binding affinity to their respective receptors.
| Compound | Target Receptor | Assay Type | Agonist | Potency (IC50/Ki) | Reference |
| MRS2179 | P2Y1 | ADP-induced Platelet Aggregation | ADP | 62.8 nM (IC50) | [From previous searches] |
| Elinogrel | P2Y12 | P2Y12 Receptor Antagonism | - | 20 nM (IC50) | [4] |
| Elinogrel | P2Y12 | ADP-induced Platelet Aggregation | ADP | 10,000 nM (IC50) | |
| Elinogrel | P2Y12 | P2Y12 Receptor Binding | - | 23 nM (Ki) | [3] |
Note on Elinogrel Potency: There is a notable discrepancy in the reported IC50 values for elinogrel in inhibiting ADP-induced platelet aggregation. The lower value (20 nM) is cited by a commercial supplier, while the higher value (10,000 nM) is from a broader database.[4] This difference may arise from variations in experimental conditions, such as the concentration of ADP used as the agonist or the specific assay methodology. The Ki value of 23 nM from a binding assay provides a more direct measure of the drug-receptor interaction.[3]
Signaling Pathways
The distinct mechanisms of action of MRS2179 and elinogrel are rooted in their targeting of different P2Y receptors, which trigger separate downstream signaling cascades.
Experimental Protocols
Accurate determination of the in vitro potency of platelet inhibitors relies on standardized experimental protocols. Below are methodologies for two key assays.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Detailed Protocol:
-
Blood Collection: Draw whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate. The first few milliliters should be discarded to avoid activation due to venipuncture.[6]
-
PRP and PPP Preparation: Centrifuge the blood at a low speed (e.g., 200 x g for 10-15 minutes at room temperature) to obtain platelet-rich plasma (PRP).[7] Transfer the PRP to a separate tube. Further centrifuge the remaining blood at a high speed (e.g., 2,500 x g for 15 minutes) to obtain platelet-poor plasma (PPP), which is used as a reference (100% transmission).[7]
-
Aggregation Measurement:
-
Adjust the platelet count in the PRP if necessary.
-
Pre-warm the PRP sample to 37°C in an aggregometer cuvette with a stir bar.
-
Calibrate the aggregometer with PRP (0% transmission) and PPP (100% transmission).
-
Add the test compound (MRS2179 or elinogrel) or vehicle control to the PRP and incubate for a specified time.
-
Initiate platelet aggregation by adding a standard concentration of ADP.
-
Record the change in light transmission for several minutes.
-
-
Data Analysis: Construct a concentration-response curve for the inhibitor and calculate the IC50 value, which is the concentration of the inhibitor that reduces the maximal aggregation by 50%.
Intracellular Calcium Mobilization Assay
This assay measures the ability of a P2Y1 antagonist to inhibit the ADP-induced rise in intracellular free calcium concentration using a fluorescent calcium indicator like Fura-2 AM.
Detailed Protocol:
-
Platelet Preparation and Dye Loading:
-
Isolate platelets from whole blood as described for the aggregation assay.
-
Incubate the platelets with the acetoxymethyl (AM) ester form of a calcium-sensitive fluorescent dye, such as Fura-2 AM (e.g., 2 µM for 60 minutes at 30°C in the dark).[8] The AM ester allows the dye to cross the cell membrane.
-
Wash the platelets to remove extracellular dye.
-
-
Fluorescence Measurement:
-
Resuspend the dye-loaded platelets in a suitable buffer.
-
Place the platelet suspension in a fluorometer cuvette or a microplate well maintained at 37°C.
-
Add the test compound (MRS2179) or vehicle and incubate.
-
Record the baseline fluorescence. Fura-2 is a ratiometric dye, so fluorescence is measured at two excitation wavelengths (typically 340 nm and 380 nm) with emission at ~510 nm.[8][9]
-
Add ADP to stimulate an increase in intracellular calcium.
-
Continuously record the fluorescence ratio.
-
-
Data Analysis: The change in the fluorescence ratio corresponds to the change in intracellular calcium concentration. The potency of the antagonist is determined by its ability to reduce the ADP-induced calcium signal, and an IC50 value can be calculated.
Conclusion
MRS2179 and elinogrel are potent inhibitors of platelet function that act on distinct ADP receptors. MRS2179 selectively targets the P2Y1 receptor, primarily affecting the initial stages of platelet activation, including shape change and the onset of aggregation. In contrast, elinogrel is a reversible antagonist of the P2Y12 receptor, which is crucial for the amplification and stabilization of the platelet aggregate. The choice between these two compounds for in vitro studies will depend on the specific research question and the signaling pathway of interest. For researchers investigating the initial Gq-mediated calcium signaling in platelets, MRS2179 is the appropriate tool. For studies focused on the Gi-mediated signaling that leads to sustained aggregation, elinogrel is a suitable choice. The provided experimental protocols offer a foundation for the reliable in vitro characterization of these and other antiplatelet agents.
References
- 1. Platelet - Wikipedia [en.wikipedia.org]
- 2. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 8. Development of a platelet calcium flux assay using Fura-2, AM on the FlexStation 3 reader [moleculardevices.com]
- 9. ionbiosciences.com [ionbiosciences.com]
Unveiling Precision: The Advantages of MRS2179 in Purinergic Signaling Research
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of purinergic signaling, the ability to selectively target specific receptors is paramount for elucidating their precise physiological roles and for the development of targeted therapeutics. While non-selective purinergic antagonists have their utility, the advent of selective compounds like MRS2179 has revolutionized the study of the P2Y1 receptor. This guide provides an objective comparison of MRS2179 with non-selective purinergic antagonists, supported by experimental data, detailed protocols, and visual representations of key concepts to empower researchers in their quest for scientific discovery.
The Critical Advantage: Selectivity for the P2Y1 Receptor
MRS2179, chemically known as N6-methyl-2′-deoxyadenosine-3′,5′-bisphosphate, is a potent and selective competitive antagonist of the P2Y1 receptor.[1][2] This selectivity is its cardinal advantage over non-selective antagonists, such as suramin, which interact with a broad range of P2Y and P2X receptors, as well as other cellular targets, potentially leading to confounding off-target effects.[3][4][5]
The precision of MRS2179 allows researchers to dissect the specific contributions of the P2Y1 receptor in complex biological processes, from platelet aggregation to neurotransmission.[6][7] In contrast, the use of non-selective antagonists can produce ambiguous results, making it difficult to attribute observed effects to the inhibition of a single receptor subtype.
Quantitative Comparison of Antagonist Potency and Selectivity
The following tables summarize the quantitative data on the potency and selectivity of MRS2179 compared to the non-selective antagonist suramin.
Table 1: Potency at the P2Y1 Receptor
| Antagonist | KB (nM) | IC50 (µM) for ADP-induced Platelet Aggregation | Species | Reference |
| MRS2179 | 100 | ~0.1 - 10 | Human, Rat, Mouse | [8][9] |
| Suramin | - | >100 (in plasma) | Human | [10] |
Table 2: Selectivity Profile
| Antagonist | P2Y1 | P2X1 | P2X3 | Other P2 Receptors (P2Y2, P2Y4, P2Y6, etc.) | Other Cellular Targets | Reference |
| MRS2179 | Selective Antagonist | Weak Antagonism (IC50 = 1.15 µM) | Weak Antagonism (IC50 = 12.9 µM) | Low to no activity | Minimal off-target effects reported | [6][8] |
| Suramin | Non-selective Antagonist | Antagonist | Antagonist | Broad antagonism across P2Y and P2X subtypes | Inhibits various enzymes and growth factor receptors | [3][4][5] |
P2Y1 Receptor Signaling Pathway
The P2Y1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11.[11] Upon activation by its endogenous agonist, adenosine diphosphate (ADP), it initiates a signaling cascade that plays a crucial role in various physiological responses, most notably platelet shape change and aggregation.[12][13]
Experimental Evidence: MRS2179 in Action
Numerous studies have demonstrated the advantages of using MRS2179 to probe P2Y1 receptor function.
Platelet Aggregation Studies
A key application of MRS2179 is in the study of hemostasis and thrombosis. In vitro and in vivo studies have consistently shown that MRS2179 effectively inhibits ADP-induced platelet aggregation and prolongs bleeding time, confirming the critical role of the P2Y1 receptor in these processes.[6][14] For instance, in washed human platelets, MRS2179 inhibits ADP-induced shape change, aggregation, and calcium rise without affecting the P2Y12 receptor-mediated inhibition of adenylyl cyclase.[6][14]
Neurological and Inflammatory Research
Beyond thrombosis, MRS2179 has been instrumental in uncovering the role of P2Y1 receptors in the nervous and immune systems. For example, studies have utilized MRS2179 to demonstrate the involvement of P2Y1 receptors in T cell activation and in modulating neuroinflammation following traumatic brain injury.[7][15] The selectivity of MRS2179 is crucial in these complex systems where multiple purinergic receptor subtypes are expressed.
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific research. Below are detailed methodologies for key experiments cited in the literature for characterizing P2Y1 receptor antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) of MRS2179 for the P2Y1 receptor.
Materials:
-
Membranes from cells expressing the P2Y1 receptor
-
[33P]MRS2179 (radioligand)
-
MRS2179 (unlabeled)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubate cell membranes with varying concentrations of [33P]MRS2179 in the binding buffer.
-
For competition binding, incubate membranes with a fixed concentration of [33P]MRS2179 and varying concentrations of unlabeled MRS2179.
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine Kd and Ki values.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This functional assay measures the effect of MRS2179 on ADP-induced platelet aggregation.
Materials:
-
Platelet-rich plasma (PRP) or washed platelets
-
ADP (agonist)
-
MRS2179
-
Aggregometer
Procedure:
-
Prepare PRP from fresh whole blood or prepare washed platelets.
-
Pre-incubate the platelet suspension with either vehicle or varying concentrations of MRS2179 at 37°C.
-
Add ADP to induce platelet aggregation.
-
Monitor the change in light transmission through the platelet suspension over time using an aggregometer. An increase in light transmission corresponds to platelet aggregation.
-
Calculate the percentage of aggregation and determine the IC50 value for MRS2179.[16]
The Principle of Selective Antagonism
The advantage of MRS2179 lies in its specific interaction with the P2Y1 receptor, effectively blocking the binding of the endogenous agonist ADP. This contrasts with non-selective antagonists that can bind to multiple receptor subtypes, leading to a cascade of unintended downstream effects.
Conclusion
The development of MRS2179 represents a significant advancement in the field of purinergic signaling research. Its high selectivity for the P2Y1 receptor provides an invaluable tool for accurately defining the receptor's role in health and disease. By avoiding the confounding off-target effects associated with non-selective antagonists, researchers can generate more precise and reliable data, accelerating the pace of discovery and the development of novel therapeutic strategies. For scientists and drug development professionals, the choice of a selective antagonist like MRS2179 is a critical step towards achieving clear and unambiguous experimental outcomes.
References
- 1. The P2Y(1) receptor as a target for new antithrombotic drugs: a review of the P2Y(1) antagonist MRS-2179 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. P2Y1 receptors mediate inhibitory neuromuscular transmission in the rat colon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Autocrine stimulation of P2Y1 receptors is part of the purinergic signaling mechanism that regulates T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MRS 2179 tetrasodium salt | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 9. P2Y1 and P2Y12 Receptors Mediate Aggregation of Dog and Cat Platelets: A Comparison to Human Platelets [mdpi.com]
- 10. Effects of the P2-purinoceptor antagonist, suramin, on human platelet aggregation induced by adenosine 5'-diphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. Reactome | ADP signalling through P2Y purinoceptor 1 [reactome.org]
- 13. The Molecular Mechanism of P2Y1 Receptor Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of platelet function by administration of MRS2179, a P2Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anti-inflammatory effect of P2Y1 receptor blocker MRS2179 in a rat model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. MRS2179: a novel inhibitor of platelet function - PMC [pmc.ncbi.nlm.nih.gov]
MRS2179: A Comparative Analysis of P2Y1 Receptor Specificity Using Radioligand Binding Assays
For researchers, scientists, and professionals in drug development, the selection of a potent and selective antagonist is critical for the accurate investigation of receptor function. This guide provides a comprehensive comparison of MRS2179, a known P2Y1 receptor antagonist, with other alternatives, supported by experimental data from radioligand binding assays.
MRS2179 (N6-methyl-2'-deoxyadenosine-3',5'-bisphosphate) is a competitive antagonist of the P2Y1 receptor, a G protein-coupled receptor involved in various physiological processes, including platelet aggregation.[1][2] Its efficacy and specificity have been characterized through various in vitro assays, primarily radioligand binding and functional assays.
Comparative Binding Affinity of MRS2179
Radioligand binding assays are a fundamental tool for determining the affinity of a ligand for a receptor.[3] In the case of MRS2179, these assays typically involve the use of a radiolabeled P2Y1 receptor antagonist, such as [³H]MRS2279 or [³²P]MRS2500, in competition with unlabeled MRS2179.[4][5] The data generated from these experiments, specifically the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), allows for a quantitative assessment of MRS2179's binding affinity and selectivity.
The following table summarizes the binding affinity of MRS2179 for the P2Y1 receptor and its selectivity over other P2 and P2X receptor subtypes.
| Receptor Subtype | Ligand | K_i / K_b / IC_50 (nM) | Species/System | Reference |
| P2Y1 | MRS2179 | K_b = 100 | Turkey Erythrocyte Membranes | [1] |
| P2Y1 | MRS2179 | K_i = 84 | Sf9 Insect Cells Expressing Human P2Y1 | [4][6] |
| P2Y1 | MRS2179 | pKi = 7.0 - 7.1 | - | [7] |
| P2Y1 | MRS2179 | K_b = 177 | Human P2Y1 Receptor | [8] |
| P2X1 | MRS2179 | IC_50 = 1150 | - | [1] |
| P2X3 | MRS2179 | IC_50 = 12900 | - | [1] |
| P2Y2 | MRS2179 | No antagonist effect observed | Human | [2][9] |
| P2Y4 | MRS2179 | No antagonist effect observed | Human | [2][9] |
| P2Y6 | MRS2179 | No antagonist effect observed | Rat | [2][9] |
As the data indicates, MRS2179 exhibits a high affinity for the P2Y1 receptor, with reported K_b and K_i values in the nanomolar range.[1][4][6] Importantly, it shows significantly lower affinity for P2X1 and P2X3 receptors and has been observed to have no antagonistic effect on P2Y2, P2Y4, and P2Y6 receptors, demonstrating its selectivity for the P2Y1 subtype.[1][2][9]
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for interpreting the binding data. Below is a representative protocol for a competitive radioligand binding assay used to determine the binding affinity of MRS2179.
Radioligand Binding Assay Protocol
Objective: To determine the inhibition constant (K_i) of MRS2179 for the P2Y1 receptor through competitive binding with a radiolabeled antagonist.
Materials:
-
Membrane Preparations: Membranes from Sf9 insect cells or other suitable cells recombinantly expressing the human P2Y1 receptor.[4][5]
-
Competitor: Unlabeled MRS2179.
-
Assay Buffer: e.g., 20 mM Tris, pH 7.5, 145 mM NaCl, 5 mM MgCl₂.[4]
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/A) and a vacuum filtration manifold.[5]
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Incubation: In a multi-well plate, incubate a fixed concentration of the radioligand (e.g., 100 pM [³²P]MRS2500) with the P2Y1 receptor-expressing membranes (e.g., 250-500 ng of protein per well).[5]
-
Competition: Add increasing concentrations of unlabeled MRS2179 to the wells to compete with the radioligand for binding to the receptor.
-
Equilibrium: Incubate the mixture for a defined period (e.g., 15-45 minutes) at a specific temperature (e.g., in an ice-water bath) to allow the binding to reach equilibrium.[5]
-
Separation: Terminate the incubation by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.[5]
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.[5]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the concentration of MRS2179. The concentration of MRS2179 that inhibits 50% of the specific binding of the radioligand is the IC50 value. The K_i value can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizing the Experimental Principle and Signaling Pathway
To further clarify the concepts discussed, the following diagrams illustrate the principle of the competitive radioligand binding assay and the P2Y1 receptor signaling pathway.
References
- 1. tocris.com [tocris.com]
- 2. Competitive and selective antagonism of P2Y1 receptors by N6-methyl 2'-deoxyadenosine 3',5'-bisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Quantitation of the P2Y1 Receptor with a High Affinity Radiolabeled Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [32P]2-iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate ([32P]MRS2500), a novel radioligand for quantification of native P2Y1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitation of the P2Y(1) receptor with a high affinity radiolabeled antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. P2Y receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Human P2Y1 Receptor: Molecular Modeling and Site-Directed Mutagenesis as Tools To Identify Agonist and Antagonist Recognition Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Competitive and selective antagonism of P2Y1 receptors by N6-methyl 2′-deoxyadenosine 3′,5′-bisphosphate - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for MRS2179 Tetrasodium: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing MRS2179 tetrasodium, a selective P2Y1 receptor antagonist, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe handling and disposal of this compound, aligning with standard laboratory safety protocols.
Key Safety and Disposal Information
Based on available safety data for structurally related compounds and general chemical waste guidelines, this compound is not classified as a hazardous substance. However, it is designated as slightly hazardous to aquatic life, necessitating careful disposal to prevent environmental contamination. The following table summarizes key data for this compound.
| Property | Data | Source |
| Chemical Name | 2'-Deoxy-N6-methyladenosine 3',5'-bisphosphate tetrasodium salt | [1] |
| Molecular Formula | C11H13N5O9P2Na4 | [2] |
| Molecular Weight | 513.16 g/mol | [1][2] |
| Appearance | Solid | |
| Solubility | Soluble in water (up to 50 mM) | [1][2] |
| Hazard Classification | Not classified as hazardous | [3] |
| Primary Irritant Effect | No irritant effect on skin or eyes | [3] |
| Sensitization | No sensitizing effects known | [3] |
| Aquatic Hazard | Water hazard class 1 (Self-assessment): slightly hazardous for water | [3] |
Step-by-Step Disposal Protocol
Adherence to the following procedural steps will ensure the safe and compliant disposal of this compound.
1. Initial Assessment and Decontamination:
-
Unused or Surplus Material: If the compound is in its original, uncontaminated solid form, proceed to the disposal options for solid waste.
-
Contaminated Materials: Any materials, such as personal protective equipment (gloves, lab coats), absorbent paper, or glassware that have come into contact with this compound should be decontaminated. For soluble compounds like this, rinsing with water is generally effective. The resulting rinse water should be collected and disposed of as aqueous waste.
-
Empty Containers: Rinse empty containers thoroughly with water. The rinsate should be collected and managed as aqueous waste. Once decontaminated, deface the original labels and dispose of the container with regular laboratory glass or plastic waste.
2. Disposal of Solid Waste:
For small quantities of uncontaminated, solid this compound, disposal in the regular trash may be permissible, as suggested by the safety data for a similar compound.[3] However, it is imperative to first consult and adhere to your institution's specific policies for non-hazardous chemical waste. Some institutions may require all chemical waste, regardless of hazard classification, to be disposed of through a designated chemical waste stream.
3. Disposal of Aqueous Solutions:
Given its solubility in water and slight aquatic hazard, direct disposal of this compound solutions down the sanitary sewer is not recommended without prior approval from your institution's Environmental Health and Safety (EHS) department.[3] Many institutions have specific guidelines for the drain disposal of non-hazardous, water-soluble chemicals. If permitted, solutions should be highly diluted with copious amounts of water upon disposal to minimize environmental impact.
4. Consultation with Institutional EHS:
Before proceeding with any disposal method, the most critical step is to consult your institution's Environmental Health and Safety (EHS) department or refer to your laboratory's standard operating procedures for chemical waste. They will provide definitive guidance based on local regulations and facility capabilities.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
References
- 1. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 2. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 3. Chemical Waste – USC Environmental Health & Safety [ehs.usc.edu]
Personal protective equipment for handling MRS2179 tetrasodium
This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling MRS2179 tetrasodium. The following procedures and recommendations are designed to ensure the safe handling, storage, and disposal of this compound in a laboratory setting.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Weight | 513.16 g/mol | |
| Formula | C₁₁H₁₃N₅O₉P₂Na₄ | |
| Purity | ≥98% | |
| Solubility in Water | Up to 50 mM | |
| Storage Temperature | -20°C | |
| CAS Number | 1454889-37-2 |
Hazard Identification and Personal Protective Equipment (PPE)
General Precautions:
-
Avoid ingestion, inhalation, and contact with eyes and skin.
-
Wash hands thoroughly after handling.
-
A full risk assessment should be conducted by the user before starting any experimental work.
The following table outlines the recommended personal protective equipment for handling this compound, based on standard laboratory safety protocols for non-hazardous chemicals.
| PPE Category | Recommended Equipment |
| Eye Protection | Safety glasses with side shields or goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Not generally required under normal handling conditions. Use in a well-ventilated area. If dust is generated, a dust mask or respirator may be appropriate. |
Experimental Workflow for Handling this compound
The following diagram illustrates a typical workflow for preparing and using this compound in a laboratory setting, emphasizing safety and proper handling at each stage.
Step-by-Step Handling and Disposal Plan
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage.
-
Store the compound in a tightly sealed container at -20°C in a designated and properly labeled area.
Preparation of Solutions:
-
Don appropriate PPE: Before handling the compound, put on a lab coat, safety glasses, and nitrile gloves.
-
Weighing: If working with the solid form, weigh the required amount in a chemical fume hood or on a balance with a draft shield to minimize inhalation of any airborne particles.
-
Dissolving: Prepare solutions in a well-ventilated area. This compound is soluble in water up to 50 mM. For sterile applications, the solution should be sterile-filtered.
Spill Management:
-
In case of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed container for disposal.
-
Clean the spill area with a suitable decontamination solution.
-
For larger spills, evacuate the area and follow institutional emergency procedures.
Disposal Plan:
The SDS for the ammonium salt hydrate form suggests that small quantities may be disposed of with household waste. However, it is crucial to adhere to local and institutional regulations for chemical waste disposal.
-
Unused solid material: Dispose of as chemical waste in a properly labeled container.
-
Solutions: Depending on the solvent and concentration, the waste may need to be collected in a designated hazardous waste container. Do not pour solutions down the drain unless permitted by local regulations.
-
Contaminated materials: Any materials that have come into contact with this compound (e.g., pipette tips, gloves, absorbent paper) should be disposed of as chemical waste.
The following diagram outlines the decision-making process for the disposal of this compound waste.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
